molecular formula C13H26O B167391 Cyclododecylmethanol CAS No. 1892-12-2

Cyclododecylmethanol

Cat. No.: B167391
CAS No.: 1892-12-2
M. Wt: 198.34 g/mol
InChI Key: JQYWAZNRRQRPNN-UHFFFAOYSA-N
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Description

Cyclododecylmethanol, also known as cyclododecanemethanol or hydroxymethylcyclododecane, is an organic compound with the molecular formula C13H26O and a molecular weight of 198.34 g/mol . This compound is characterized as a cyclic alcohol, featuring a hydroxymethyl group (-CH2OH) attached to a cyclododecane ring. Its key physical properties include a boiling point of 298.7°C at 760 mmHg and a density of approximately 0.856 g/cm³ . The compound has a flash point of 139°C and a calculated index of refraction of 1.444 . With a logP value of 3.90, this compound exhibits significant hydrophobicity, making it a compound of interest in various research applications, particularly in organic synthesis and materials science . Its structure serves as a versatile building block for the synthesis of more complex molecules, such as macrocyclic compounds, polymers, and specialty fragrances . Researchers utilize it in the development of novel materials, including liquid crystals and metal-organic frameworks, where its large ring structure can influence material properties . The compound is identified under CAS Number 1892-12-2 and is referenced in the National Service Center (NSC) database as NSC 100761 . This product is supplied For Research Use Only and is strictly intended for use in a laboratory setting. It is not intended for diagnostic or therapeutic purposes, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclododecylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYWAZNRRQRPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172316
Record name Hydroxymethylcyclododecane
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Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1892-12-2
Record name Cyclododecanemethanol
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Record name Hydroxymethylcyclododecane
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Record name Cyclododecanemethanol
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Record name Hydroxymethylcyclododecane
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Record name Hydroxymethylcyclododecane
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Foundational & Exploratory

Physical and chemical properties of Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyclododecylmethanol: Properties, Synthesis, and Applications

Introduction

This compound, a unique primary alcohol, presents a fascinating molecular architecture for researchers in chemistry and drug development. It is characterized by a large, flexible twelve-membered hydrocarbon ring attached to a hydroxymethyl group. This structure imparts a distinct combination of properties: the cyclododecane moiety provides significant lipophilicity and steric bulk, while the primary alcohol functional group serves as a versatile handle for chemical modification.

This guide offers a comprehensive exploration of the physical and chemical properties of this compound. It is intended for scientists and professionals who require a deep technical understanding of this compound for applications ranging from synthetic chemistry to the design of novel therapeutic agents and advanced materials. We will delve into its synthesis, reactivity, analytical characterization, and potential applications, providing both foundational knowledge and practical insights.

Chemical Identity and Descriptors

Precise identification is the cornerstone of chemical research. This compound is cataloged under several identifiers across various chemical databases.

DescriptorValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1892-12-2PubChem[1]
Molecular Formula C₁₃H₂₆OPubChem[1]
Molecular Weight 198.34 g/mol PubChem[1]
InChI InChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2PubChem[1]
InChIKey JQYWAZNRRQRPNN-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1CCCCCC(CCCCC1)COPubChem[1]
Synonyms Cyclododecanemethanol, HydroxymethylcyclododecanePubChem[1]

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its macrocyclic structure and the presence of the hydroxyl group. The large nonpolar ring structure renders the molecule generally insoluble in aqueous media, a critical consideration for formulation and drug delivery.

PropertyValueRemarks / MethodSource
Physical State Solid-Fisher Scientific[2]
Appearance White solid-Fisher Scientific[2]
Melting Point 76 - 79 °C-Fisher Scientific[2]
Boiling Point 272.7 °Cat 760 mmHgFisher Scientific[2]
Flash Point 138 °CClosed cupFisher Scientific[2]
Autoignition Temp. 380 °C-Fisher Scientific[2]
Water Solubility InsolubleThe large hydrophobic ring dominates.Fisher Scientific[2]
XLogP3-AA 5.2Computed; indicates high lipophilicity.PubChem[1]
Hydrogen Bond Donor 1From the hydroxyl group.PubChem[1]
Hydrogen Bond Acceptor 1From the oxygen atom.PubChem[1]
Topological Polar Surface Area 20.2 ŲComputedPubChem[1]

Synthesis and Reactivity

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the reduction of a cyclododecane-based carboxylic acid or its corresponding ester. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF) is effective for this transformation. The causality for this choice lies in the high reactivity of LiAlH₄, which is necessary to reduce the resonance-stabilized carboxylate or ester functional group.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product CDCA Cyclododecanecarboxylic Acid in Anhydrous THF Reaction 1. Slow addition of CDCA solution to LAH at 0°C. 2. Reflux to ensure complete reaction. CDCA->Reaction LAH Lithium Aluminum Hydride (LiAlH₄) suspension in THF LAH->Reaction Quench Aqueous Workup (e.g., Fieser method) To neutralize excess LAH and precipitate aluminum salts. Reaction->Quench Post-reaction Extraction Solvent Extraction (e.g., with Diethyl Ether) To isolate the product from the aqueous layer. Quench->Extraction After neutralization Purification Purification (e.g., Column Chromatography or Recrystallization) Extraction->Purification Crude product Product This compound (C₁₃H₂₆O) Purification->Product >95% Purity

Caption: General workflow for the synthesis of this compound.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous THF. The flask is cooled to 0°C in an ice bath.

  • Reaction: A solution of cyclododecanecarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition is controlled to maintain a gentle reaction. The choice of dropwise addition at low temperature is critical to manage the exothermic nature of the reaction.

  • Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Quenching: The mixture is cooled again to 0°C, and the excess LiAlH₄ is cautiously quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This self-validating protocol ensures the safe decomposition of the reactive hydride and results in a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: The resulting slurry is filtered, and the solid precipitate is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dominated by its primary alcohol functional group. The large cyclododecyl ring is relatively inert but can exert significant steric influence on the reaction rates and outcomes.

  • Oxidation: As a primary alcohol, this compound can be oxidized to cyclododecanecarbaldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, will further oxidize the intermediate aldehyde to cyclododecanecarboxylic acid.

  • Esterification: It readily undergoes esterification with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. The bulky cyclododecyl group in the resulting ester can be exploited to create molecular probes or drugs with specific steric and lipophilic properties.

  • Etherification: Ethers can be formed via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional group. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol. Strong peaks in the 2850-2950 cm⁻¹ region correspond to the C-H stretching of the cyclododecane ring. A distinct C-O stretching vibration will appear around 1050 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a characteristic signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH), typically as a doublet around 3.4-3.6 ppm (splitting will depend on coupling to the adjacent methine proton). The single proton on the carbon bearing the hydroxymethyl group (-CH-) will appear as a multiplet. The 22 protons of the cyclododecane ring will produce a complex, broad multiplet in the upfield region (typically 1.2-1.6 ppm) due to extensive signal overlap and complex spin-spin coupling. The hydroxyl proton (-OH) will appear as a broad singlet whose chemical shift is concentration and solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbon of the -CH₂OH group around 60-68 ppm. The carbon atom of the ring to which the hydroxymethyl group is attached will resonate at a specific chemical shift, while the other eleven methylene carbons of the large ring will likely show several overlapping signals in the 20-40 ppm range, reflecting the conformational flexibility of the ring.

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z = 198. The spectrum will also display characteristic fragmentation patterns, such as the loss of a water molecule (M-18) and the loss of the CH₂OH group (M-31).

Chromatographic Methods
  • Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for assessing the purity of this compound. A nonpolar column (e.g., DB-5) is typically used.

  • High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative purification, reverse-phase HPLC can be employed, although the lack of a strong chromophore means that detection would likely require a universal detector such as a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Applications in Research and Drug Development

While not a widely commercialized compound, the unique structure of this compound makes it a valuable tool for specialized research.

  • Medicinal Chemistry: The large, lipophilic cyclododecyl group can be incorporated into drug candidates to enhance their binding to hydrophobic pockets within biological targets like enzymes or receptors. This strategy is often used to improve potency and selectivity. Its high LogP value suggests it can be used to increase the lipid solubility of a parent molecule, which may affect its pharmacokinetic profile, such as membrane permeability and distribution.

  • Materials Science: As a monofunctional alcohol with a large, flexible ring, it can be used to synthesize unique polymers and liquid crystals. The cyclododecyl moiety can act as a bulky side chain, influencing the packing and thermal properties of the resulting materials.

  • Supramolecular Chemistry: The hydrophobic cyclododecyl group can participate in host-guest interactions, similar in principle, though not in structure, to how cyclodextrins encapsulate guest molecules.[3][4] This could be explored for creating novel delivery systems or sensors.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

  • GHS Hazard Statements: It may cause long-lasting harmful effects to aquatic life.[1]

  • Precautionary Measures:

    • Handling: Avoid contact with skin and eyes.[2] Do not breathe dust.[2] Handle in accordance with good industrial hygiene and safety practices in a well-ventilated area.[2][5]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]

    • Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

Conclusion

This compound is more than just a simple primary alcohol; it is a specialized chemical building block whose true potential lies in the strategic application of its distinct structural features. Its large, flexible, and lipophilic macrocycle, combined with a synthetically versatile hydroxyl group, provides a platform for innovation. For researchers in drug discovery, it offers a means to probe hydrophobic spaces in biological targets, while for material scientists, it presents an opportunity to design polymers and other materials with unique physical properties. A thorough understanding of its synthesis, reactivity, and analytical profile—as detailed in this guide—is the first step toward unlocking its full scientific potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74686, Cyclododecanemethanol. Retrieved from [Link].

  • Chen, G., & Jiang, M. (2011). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Journal of Physical Chemistry B, 115(40), 11815-11830. Retrieved from [Link].

  • Jacob, S., & Nair, A. B. (2018). Pharmaceutical applications of cyclodextrins: Basic science and product development. Journal of Pharmaceutical Sciences, 107(11), 2779-2789. Retrieved from [Link].

  • Zoorob, H. H., Elsherbini, M. S., & Hamama, W. S. (2011). Reactivity features of cyclododecanone. ARKIVOC, 2011(i), 429-495. Retrieved from [Link].

  • Brewster, M. E., & Loftsson, T. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(9), 1151-1160. Retrieved from [Link].

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. Retrieved from [Link].

  • Gali, M., et al. (2024). Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders. Molecules, 29(19), 4583. Retrieved from [Link].

Sources

A Researcher's Guide to the Spectroscopic Characterization of Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for cyclododecylmethanol (C₁₃H₂₆O), a key intermediate in various chemical syntheses. As researchers and professionals in drug development and materials science, a thorough understanding of the structural features of such molecules is paramount. This document serves as a practical reference for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and experimental insights.

Molecular Structure and its Spectroscopic Implications

This compound is a primary alcohol attached to a large, flexible 12-membered carbon ring. This unique structure, consisting of a polar hydroxyl group and a nonpolar, sterically demanding cyclododecyl moiety, gives rise to distinct spectroscopic signatures. The high degree of conformational flexibility in the cyclododecane ring can lead to complex NMR spectra due to the potential for multiple, closely-spaced signals from the methylene protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common technique.

Experimental Protocol: Electron Ionization Mass Spectrometry

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In the ionization chamber, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•). The M⁺• and its subsequent fragment ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/z ValueProposed FragmentSignificance
198[C₁₃H₂₆O]⁺•Molecular Ion (M⁺•)
180[M - H₂O]⁺•Loss of water (dehydration), a common fragmentation for alcohols.[1][2]
167[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
57[C₄H₉]⁺A complex ring cleavage, characteristic of cyclic alcohols.[3]
31[CH₂OH]⁺Alpha-cleavage, a characteristic fragmentation of primary alcohols.[3]

Causality of Fragmentation: The initial ionization event, the removal of a non-bonding electron from the oxygen atom, results in a radical cation.[4] This species is unstable and undergoes fragmentation through established pathways to form more stable carbocations. The loss of a water molecule is a thermodynamically favorable process for alcohols.[1][2] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a dominant pathway for primary alcohols due to the formation of a resonance-stabilized oxonium ion.[2]

This compound This compound M+ (m/z 198) M+ (m/z 198) This compound->M+ (m/z 198) Loss of H2O Loss of H2O M+ (m/z 198)->Loss of H2O Loss of CH2OH Loss of CH2OH M+ (m/z 198)->Loss of CH2OH Alpha-Cleavage Alpha-Cleavage M+ (m/z 198)->Alpha-Cleavage m/z 180 m/z 180 Loss of H2O->m/z 180 m/z 167 m/z 167 Loss of CH2OH->m/z 167 m/z 31 m/z 31 Alpha-Cleavage->m/z 31

Caption: Key fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

A small amount of neat this compound is placed directly on the diamond crystal of the ATR accessory. The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule. This technique requires minimal sample preparation and is highly reproducible.[5]

Data Interpretation

The IR spectrum of this compound displays several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3330 (broad)O-H stretchAlcohol (-OH)The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules.[6][7][8]
2925, 2855C-H stretchAlkane (-CH₂)Strong absorptions characteristic of the numerous methylene groups in the cyclododecyl ring.
~1465C-H bendAlkane (-CH₂)Scissoring and bending vibrations of the methylene groups.
~1050C-O stretchPrimary AlcoholThis strong absorption is diagnostic for the C-O single bond in a primary alcohol.[9][10]

Expert Insight: The position of the C-O stretching vibration can be used to distinguish between primary, secondary, and tertiary alcohols. For primary alcohols like this compound, this peak typically appears around 1050 cm⁻¹.[9][10] The very broad O-H stretch is a definitive indicator of the presence of an alcohol and the intermolecular hydrogen bonding that occurs in the condensed phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The sample is placed in a high-field NMR spectrometer, and the spectra are acquired.

¹H NMR Spectroscopy Data Interpretation

The ¹H NMR spectrum of this compound is relatively simple, with three main groups of signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45Doublet2H-CH₂-OH
~1.55Multiplet1H-CH-CH₂OH
~1.35Broad Multiplet22H-(CH₂)₁₁-

Interpretation:

  • The doublet at ~3.45 ppm corresponds to the two protons of the methylene group attached to the hydroxyl group. These protons are deshielded by the electronegative oxygen atom. The signal is split into a doublet by the adjacent methine proton.

  • The multiplet at ~1.55 ppm is assigned to the single proton on the carbon bearing the hydroxymethyl group. Its multiplicity is complex due to coupling with the two protons of the adjacent methylene group and the protons on the neighboring carbons of the ring.

  • The large, broad multiplet centered around 1.35 ppm arises from the 22 protons of the eleven methylene groups in the cyclododecyl ring. The overlapping signals from these chemically similar but not identical protons result in a complex, unresolved multiplet.

cluster_mol This compound Structure cluster_assignments 1H NMR Assignments mol mol a ~3.45 ppm (d, 2H) -CH2-OH b ~1.55 ppm (m, 1H) -CH-CH2OH c ~1.35 ppm (br m, 22H) -(CH2)11-

Caption: ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy Data Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~68.5-CH₂-OH
~40.0-CH-CH₂OH
~24-22-(CH₂)₁₁-

Interpretation:

  • The signal at ~68.5 ppm is assigned to the carbon of the methylene group bonded to the hydroxyl group. This carbon is significantly deshielded due to the electronegativity of the oxygen atom.

  • The peak around 40.0 ppm corresponds to the methine carbon of the cyclododecyl ring to which the hydroxymethyl group is attached.

  • The group of signals in the ~24-22 ppm range arises from the eleven methylene carbons of the cyclododecyl ring. Due to the conformational flexibility of the large ring, these carbons may not be perfectly equivalent, leading to a cluster of closely spaced peaks rather than a single sharp signal.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive structural confirmation of this compound. The mass spectrum establishes the molecular weight and reveals characteristic fragmentation patterns of a primary cyclic alcohol. The IR spectrum confirms the presence of the hydroxyl and alkyl functional groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, consistent with the proposed structure. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this compound in their scientific endeavors.

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  • Mitchell, L., et al. (2014). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 98, 344-353.
  • Mass Spectrum (Electron Ionization) (HMDB0155830). Human Metabolome Database. Retrieved from [Link]

  • Cyclohexane. NIST WebBook. Retrieved from [Link]

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Cyclododecylmethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of Cyclododecylmethanol (CAS No. 1892-12-2), a key chemical intermediate with significant potential in various research and development applications, including organic synthesis and as a building block for novel therapeutic agents. This document delves into its molecular structure, synthesis, physicochemical properties, key applications, and safety protocols, offering a valuable resource for scientists and professionals in the field.

Core Identification and Molecular Structure

This compound is a primary alcohol featuring a twelve-membered carbocyclic ring. Its unique structural characteristics, including a large, flexible, and lipophilic cyclododecane moiety coupled with a reactive hydroxyl group, make it a valuable synthon for introducing bulky aliphatic groups into target molecules.

CAS Number: 1892-12-2[1]

Molecular Formula: C₁₃H₂₆O[1]

Synonyms:

  • Hydroxymethylcyclododecane[1]

  • Cyclododecanemethanol[1]

Molecular Structure Diagram

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experimental conditions and for understanding its behavior in various solvent systems.

PropertyValueReference
Molecular Weight 198.34 g/mol [1]
Appearance Data not readily available; likely a solid or high-boiling liquid at room temperature.
Boiling Point 298.7 °C at 760 mmHg[1]
Flash Point 139 °C[1]
Density 0.856 g/cm³[1]

Synthesis of this compound: A Representative Protocol

This compound can be efficiently synthesized via the reduction of cyclododecanecarboxylic acid using a powerful reducing agent such as Lithium Aluminum Hydride (LAH). This method is a standard and reliable approach for the conversion of carboxylic acids to their corresponding primary alcohols.[2][3][4][5][6]

Synthesis Workflow Diagram

A Cyclododecanecarboxylic Acid in dry THF C Reaction Mixture (Stirring under inert atmosphere) A->C B Lithium Aluminum Hydride (LAH) suspension in dry THF B->C D Quenching (Addition of water and/or acid) C->D E Workup (Extraction and drying) D->E F Purification (Distillation or chromatography) E->F G This compound F->G

Caption: General workflow for the synthesis of this compound via LAH reduction.

Experimental Protocol: Reduction of Cyclododecanecarboxylic Acid with LAH

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work with Lithium Aluminum Hydride must be conducted by trained personnel in a fume hood with appropriate personal protective equipment, and under anhydrous conditions.

Materials:

  • Cyclododecanecarboxylic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

  • Setup: A dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

  • LAH Suspension: In the reaction flask, a suspension of Lithium Aluminum Hydride (typically 1.5-2.0 molar equivalents) in anhydrous THF is prepared.

  • Addition of Carboxylic Acid: A solution of cyclododecanecarboxylic acid (1.0 molar equivalent) in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a period of time to ensure complete reduction (monitoring by Thin Layer Chromatography is recommended).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water to decompose any excess LAH, followed by the addition of 10% sulfuric acid until a clear solution is obtained. This step should be performed in an ice bath due to its highly exothermic nature.

  • Workup: The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by vacuum distillation or flash column chromatography to yield the final product.

Applications in Research and Drug Development

While this compound finds use in the fragrance and cosmetics industries due to its low skin irritation potential, its utility for researchers and drug development professionals lies in its role as a versatile chemical intermediate.[1]

  • Introduction of Lipophilic Moieties: The large cyclododecyl group can be incorporated into drug candidates to increase their lipophilicity. This can be a strategic approach to modulate pharmacokinetic properties such as membrane permeability and protein binding.

  • Synthesis of Novel Derivatives: The primary alcohol functionality of this compound serves as a handle for further chemical modifications. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to esters, ethers, and halides, opening up a wide array of synthetic possibilities for creating novel molecular entities.

  • Building Block for Complex Molecules: this compound can be employed as a starting material or an intermediate in the multi-step synthesis of complex natural products or their analogues, which may possess interesting biological activities.

Safety and Handling

This compound is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is essential to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

At the time of this writing, publicly available, experimentally determined ¹H NMR, ¹³C NMR, and mass spectra for this compound are not readily found in common spectral databases. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment upon synthesis or purchase of this compound.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show a complex multiplet in the aliphatic region (approximately 1.2-1.8 ppm) corresponding to the protons of the cyclododecane ring. A characteristic signal for the -CH₂OH protons would likely appear as a doublet or triplet around 3.4-3.6 ppm. The hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The spectrum would display multiple signals in the aliphatic region for the carbons of the cyclododecane ring and a distinct signal for the -CH₂OH carbon at approximately 60-70 ppm.

  • FTIR: The infrared spectrum would be characterized by a strong, broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and a C-O stretching band in the region of 1050-1150 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 198. Common fragmentation patterns for long-chain alcohols would include the loss of water (M-18) and cleavage of the C-C bond alpha to the oxygen atom.

References

  • LookChem. Cas 1892-12-2, hydroxymethylcyclododecane. [Link]

  • University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • DigitalCommons@Kennesaw State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. [Link]

  • The Organic Chemistry Portal. Lithium Aluminum Hydride (LAH). [Link]

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The Solubility of Cyclododecylmethanol in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclododecylmethanol, a long-chain cyclic alcohol of interest in various industrial applications, particularly within the fragrance and specialty chemicals sectors. This document delves into the core physicochemical properties of this compound that govern its solubility, presents an illustrative solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for determining its solubility. The causality behind experimental choices and the principles of solvent selection are explained to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility in Application

This compound (C₁₃H₂₆O), a saturated 13-carbon cyclic alcohol, possesses a unique molecular architecture that combines a large, nonpolar cycloaliphatic ring with a polar hydroxyl group. This amphiphilic nature dictates its solubility in various media and is a critical parameter for its successful application in formulations. Understanding the solubility of this compound is paramount for:

  • Formulation Development: Ensuring homogeneity and stability in liquid formulations such as fragrances, personal care products, and specialty lubricants.

  • Reaction Chemistry: Selecting appropriate solvents for its synthesis or subsequent chemical modifications.

  • Purification Processes: Designing effective crystallization or extraction procedures.

  • Predicting Performance: Correlating solubility with performance attributes like skin feel in cosmetics or diffusion in a matrix.

This guide is structured to provide a foundational understanding of this compound's solubility, moving from its intrinsic molecular properties to practical, hands-on methodologies for its assessment.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key physicochemical properties influencing its solubility are:

  • Molecular Structure: The molecule consists of a large, nonpolar cyclododecane ring and a polar hydroxymethyl group (-CH₂OH).

  • Polarity: The hydroxyl group is capable of hydrogen bonding, imparting a degree of polarity to an otherwise nonpolar molecule.

  • Lipophilicity: The large cycloaliphatic ring makes the molecule predominantly lipophilic (fat-loving). This is quantitatively expressed by its high calculated XLogP3-AA value of approximately 5.2.[1]

  • Hydrogen Bonding: this compound can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the oxygen atom).[1]

These properties suggest that this compound will exhibit favorable solubility in solvents that can accommodate its large nonpolar ring while also interacting with its polar hydroxyl group.

Illustrative Solubility Profile of this compound

SolventSolvent TypePolarity Index (P')Predicted SolubilityEstimated Quantitative Solubility ( g/100 mL)Rationale for Prediction
HexaneNonpolar (Aliphatic)0.1High> 50The nonpolar aliphatic nature of hexane closely matches the large cyclododecane ring, leading to strong van der Waals interactions.
TolueneNonpolar (Aromatic)2.4High> 50Similar to hexane, the nonpolar character of toluene favors the dissolution of the large alkyl ring.
Diethyl EtherSlightly Polar2.8High> 50The ether's ability to accept hydrogen bonds and its overall low polarity make it an excellent solvent for the amphiphilic this compound.
AcetonePolar Aprotic5.1Moderate10 - 30Acetone's polarity can interact with the hydroxyl group, but its smaller size may not as effectively solvate the large nonpolar ring compared to less polar solvents.
EthanolPolar Protic4.3Moderate10 - 30Ethanol can hydrogen bond with the hydroxyl group, but the overall polarity difference with the large nonpolar ring limits miscibility.
MethanolPolar Protic5.1Low1 - 5Methanol is more polar than ethanol, leading to a greater mismatch with the nonpolar cyclododecane ring and thus lower solubility.
WaterHighly Polar10.2Very Low< 0.1The large, nonpolar cyclododecane ring dominates the molecule, making it highly hydrophobic and practically insoluble in water.

Note: The quantitative values are estimations intended for illustrative purposes and should be experimentally verified for any critical application.

Experimental Protocol for Determining Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The goal is to have undissolved solid remaining after equilibration.

    • Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Constant agitation is crucial.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This represents the solubility of this compound in that solvent at the specified temperature.

Self-Validating System and Causality
  • Why an excess of solute? This ensures that the solvent becomes fully saturated, representing the thermodynamic equilibrium solubility.

  • Why a long equilibration time with agitation? This allows the dissolution process to reach equilibrium, preventing an underestimation of solubility.

  • Why centrifugation? This is a critical step to remove any microscopic, undissolved particles that could lead to an overestimation of the solubility.

  • Why a validated analytical method? This ensures the accuracy and precision of the concentration measurement, which is the foundation of the quantitative solubility value.

Visualization of Key Concepts

Molecular Structure and Polarity

cluster_molecule This compound C_ring Cyclododecane Ring (Nonpolar, Lipophilic) OH_group Hydroxymethyl Group (-CH₂OH) (Polar, Hydrophilic) C_ring->OH_group Covalent Bond

Caption: Molecular structure of this compound highlighting its amphiphilic nature.

Experimental Workflow for Solubility Determination

start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (24-48h with agitation at constant temperature) start->equilibration centrifugation Centrifugation (Phase Separation) equilibration->centrifugation sampling Aliquot of Supernatant centrifugation->sampling dilution Dilution to Known Volume sampling->dilution analysis Quantitative Analysis (HPLC/GC) dilution->analysis result Solubility Data analysis->result

Caption: Step-by-step workflow for the experimental determination of solubility.

Applications in the Fragrance Industry

This compound and its derivatives are utilized in the fragrance industry due to their desirable olfactory properties and physical characteristics. Their large molecular size contributes to low volatility, making them excellent fixatives in perfume compositions. A fixative helps to prolong the scent of a fragrance by slowing down the evaporation of more volatile components.

Furthermore, the solubility of this compound in a variety of less polar solvents is advantageous for its incorporation into different product bases, such as:

  • Fine Fragrances: Where it can be dissolved in ethanol-water mixtures.

  • Personal Care Products: Including lotions, creams, and soaps, where it needs to be compatible with the oily or emulsion-based matrix.

  • Household Products: Such as air fresheners and detergents.

The ability to predict and control the solubility of this compound is therefore crucial for fragrance formulators to ensure product stability, clarity, and performance.

Conclusion

The solubility of this compound is a complex interplay of its large, nonpolar cycloaliphatic core and its polar hydroxyl functional group. This technical guide has provided a framework for understanding and predicting its solubility in organic solvents, grounded in its fundamental physicochemical properties. The illustrative solubility data and the detailed experimental protocol offer both a theoretical and a practical foundation for scientists and researchers. A thorough understanding of these principles is essential for leveraging the unique properties of this compound in the development of innovative and stable formulations across various industries.

References

  • PubChem. Cyclododecanemethanol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. "Like dissolves like" - an overview of solubility. [Link]

  • Purdue University. Solubility of Alcohols. Department of Chemistry. [Link]

  • PubChem. Cyclododecanemethanol. National Center for Biotechnology Information. [Link]

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Introduction: Navigating the Data Gap for Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of Cyclododecylmethanol

This compound (CAS No. 1892-12-2) is a C13 aliphatic alcohol characterized by a large cycloalkane ring. While its structural analogues are utilized in various industrial applications, comprehensive toxicological and safety data for this compound itself remains limited. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound. In the absence of a complete data profile, this document adopts a precautionary approach, synthesizing available information, employing read-across methodologies from structurally similar compounds, and grounding recommendations in the fundamental principles of chemical safety and industrial hygiene. The primary objective is to provide a robust framework for risk assessment and safe handling, ensuring the protection of laboratory personnel and the environment.

Section 1: Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of a substance is the foundation of a robust safety assessment. These characteristics determine its behavior in the laboratory, potential for exposure, and appropriate handling and storage measures.

Core Physicochemical Data

The known properties of this compound are summarized below. It is important to note that some data, such as the melting point, are derived from closely related structures like Cyclododecanol due to the absence of specific experimental values for this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property Value Remarks / Source
Molecular Formula C₁₃H₂₆O Computed by PubChem[1]
Molecular Weight 198.34 g/mol Computed by PubChem[1]
Physical State Solid Inferred from related structures like Cyclododecanol[2]
Appearance White Solid Based on Cyclododecanol[2]
Melting Point 76 - 79 °C Value for the related compound Cyclododecanol[2]
Boiling Point ~272.7 °C Value for the related compound Cyclododecanol[2]
Flash Point ~138 °C Value for the related compound Cyclododecanol[2]
Water Solubility Insoluble Predicted based on high logP and structure[2]

| logP (Octanol/Water) | 5.2 | Computed by XLogP3, indicating low water solubility and high lipophilicity[1] |

Interpretation of Physicochemical Data for Safety

The properties listed in Table 1 have direct implications for laboratory safety:

  • Solid Form : As a solid at room temperature, the primary route of inhalation exposure is through the generation of dust.[2][3] Therefore, handling procedures must focus on minimizing dust formation.

  • Low Volatility : The high boiling point and low vapor pressure suggest that at ambient temperatures, significant exposure to vapors is unlikely. However, heating the substance will increase vapor pressure and potential inhalation hazards.

  • Insolubility in Water : The insolubility of this compound in water means that spills will not be diluted by water and may persist in aquatic environments, aligning with its classification as an environmental hazard.[2][4] This property necessitates specific cleanup procedures that do not involve flushing spills into sewer systems.[2][4]

  • High Flash Point : A flash point of approximately 138°C indicates that it is not a highly flammable material at standard laboratory temperatures.[2] However, it is still a combustible solid and should be kept away from open flames and high-heat sources.[3]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.[5]

According to information provided to the European Chemicals Agency (ECHA), this compound has the following GHS classification:

  • Hazard Statement H413 : May cause long lasting harmful effects to aquatic life.[1]

  • Hazard Class : Hazardous to the aquatic environment, long-term hazard (Category 4).[1]

However, safety data sheets for structurally analogous compounds, such as Cyclododecanol, often include additional warnings, such as for eye irritation. A precautionary approach would therefore also consider this potential hazard.

GHS Hazard Communication Workflow

The following diagram illustrates the flow from chemical classification to workplace safety, as dictated by the GHS framework.

GHS_Workflow cluster_Classification Hazard Classification cluster_Communication Hazard Communication cluster_Workplace Workplace Application Data Physicochemical & Toxicological Data Classification GHS Classification (e.g., Aquatic Chronic 4) Data->Classification Evaluation Pictogram Pictogram (e.g., None required for H413) Classification->Pictogram Assigns SignalWord Signal Word (e.g., Warning/None) Classification->SignalWord Assigns HazardStatement Hazard Statement (H413) Classification->HazardStatement Assigns PrecautionaryStatement Precautionary Statements (P273, P501) Classification->PrecautionaryStatement Assigns SDS Safety Data Sheet (SDS) HazardStatement->SDS PrecautionaryStatement->SDS Training Employee Training SDS->Training Controls Engineering & PPE Controls SDS->Controls

Caption: GHS Hazard Communication Workflow.

Section 3: Toxicological Profile (A Read-Across Approach)

Rationale for Read-Across

The justification for using Cyclododecanol as a surrogate rests on:

  • Structural Similarity : Both molecules feature a large C12 ring, which is the dominant structural feature. The only difference is an additional methylene (-CH₂-) group in this compound.

  • Similar Physicochemical Properties : Both are solids with low water solubility and high octanol-water partition coefficients, suggesting similar absorption, distribution, metabolism, and excretion (ADME) profiles.[2][7]

Potential Health Effects Based on Analogue Data

Based on data for Cyclododecanol and general principles of toxicology for similar long-chain alcohols, the following potential health effects should be considered:

  • Eye Irritation : May cause serious eye irritation.[8] Direct contact with the solid or dust can lead to mechanical irritation, redness, and pain.[8]

  • Skin Contact : Prolonged or repeated contact may cause mild skin irritation, redness, and pain.[8] Due to its high lipophilicity (logP > 5), it has the potential to defat the skin.

  • Ingestion : May be harmful if swallowed.[3][4] While acute oral toxicity is expected to be low, ingestion of significant quantities could lead to gastrointestinal distress.

  • Inhalation : Inhalation is not an expected primary route of exposure at room temperature due to low volatility.[2] However, inhalation of fine dust particles may cause respiratory tract irritation.[3]

  • Chronic Effects : No data is available to indicate that this compound or its analogues are mutagenic, carcinogenic, or pose a reproductive hazard. The toxicological properties have not been fully investigated.[2]

Section 4: Occupational Exposure Management

No specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound.[9][10] In the absence of an OEL, a risk-based approach using the "Hierarchy of Controls" is mandated to ensure worker safety.

The Hierarchy of Controls

This framework prioritizes control measures from most to least effective.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls Framework.

Experimental Protocol: Implementing Controls for this compound

This protocol outlines the steps to safely manage this compound exposure in a research setting.

  • Hazard Assessment (Elimination/Substitution) : 1.1. Confirm if the use of this compound is essential for the experiment. 1.2. Investigate if a less hazardous or better-characterized alternative can be used. Document this assessment.

  • Establish Engineering Controls (Primary Barrier) : 2.1. Weighing and Handling Solids : All weighing and transfers of solid this compound must be conducted within a chemical fume hood or a powder containment hood to capture any generated dust at the source. 2.2. Handling Solutions : If heated, all work must be performed in a certified chemical fume hood to control potential vapors. 2.3. Ventilation : Ensure the laboratory has adequate general ventilation (e.g., 6-12 air changes per hour).

  • Implement Administrative Controls (Procedural Barrier) : 3.1. Designate Work Areas : Clearly mark areas where this compound is handled and stored. 3.2. Standard Operating Procedures (SOPs) : Develop and document a specific SOP for the handling of this compound, including the steps outlined in this guide. All personnel must be trained on this SOP. 3.3. Hygiene Practices : Prohibit eating, drinking, and smoking in the laboratory.[3] Personnel must wash hands thoroughly after handling the chemical, before leaving the lab, and before breaks.

  • Prescribe Personal Protective Equipment (PPE) (Final Barrier) : 4.1. Refer to Section 6 for a detailed PPE selection protocol. The minimum required PPE includes a lab coat, safety glasses with side shields, and nitrile gloves.

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent exposure and maintain chemical integrity.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all engineering controls are operational and required PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing : Use a dedicated scoop or spatula. Weigh the material on weighing paper or in a tared container inside a fume hood or containment balance enclosure to prevent dust dispersal.

  • Transfer : Gently transfer the solid to the reaction vessel. Avoid pouring from a height, which can create dust clouds.

  • Cleaning : After handling, decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of cleaning materials as hazardous waste.

  • De-gowning : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands immediately.

Storage Requirements
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][8]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2][3]

  • Ensure containers are clearly labeled with the chemical name and GHS hazard information.

Section 6: Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

PPE Selection Workflow

PPE_Selection cluster_Exposure Potential Exposure cluster_PPE Required PPE Task Task Assessment (e.g., Weighing solid) Eye Eye Contact (Dust/Splash) Task->Eye Skin Skin Contact (Solid/Solution) Task->Skin Inhalation Inhalation (Dust) Task->Inhalation EyePro Safety Glasses with Side Shields or Goggles Eye->EyePro Gloves Nitrile Gloves Skin->Gloves Coat Lab Coat Skin->Coat Resp N95 Respirator (If dust cannot be controlled) Inhalation->Resp

Caption: PPE Selection Workflow for this compound.

PPE Protocol and Justification
  • Eye and Face Protection :

    • Protocol : Wear ANSI Z87.1-compliant safety glasses with side shields at all times. If there is a risk of splashing or significant dust generation, upgrade to chemical splash goggles.

    • Justification : Protects against eye irritation from accidental contact with dust or splashes of solutions containing the compound.[8]

  • Skin Protection :

    • Protocol : Wear a long-sleeved lab coat. Use nitrile gloves for incidental contact. For prolonged contact or immersion, consult glove manufacturer data, but heavier-duty nitrile or butyl rubber gloves are recommended. Change gloves immediately if contaminated.

    • Justification : Prevents skin irritation and potential absorption.[8] A lab coat protects personal clothing.

  • Respiratory Protection :

    • Protocol : Respiratory protection is generally not required if work is conducted within a certified chemical fume hood or powder containment enclosure.[2] If these controls are not available or fail, and dust is present, a NIOSH-approved N95 filtering facepiece respirator should be used.

    • Justification : Provides a barrier against the inhalation of irritating dust particles.

Section 7: Emergency Procedures

Rapid and correct response during an emergency is crucial.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[8]

  • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[8]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

  • Inhalation : Move person into fresh air. If not breathing, give artificial respiration. If symptoms develop or persist, call a physician.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[2][3]

  • Specific Hazards : Dust can form an explosive mixture with air.[2][3] Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[2]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures (Spill Cleanup)
  • Evacuate : Evacuate non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Control Ignition : Remove all sources of ignition.

  • Containment : Wear appropriate PPE. Avoid generating dust.[2][3]

  • Cleanup : Gently sweep or vacuum up the spilled solid. Place into a suitable, labeled container for disposal. Do not use compressed air for cleaning.

  • Decontamination : Clean the spill area with a suitable solvent and then soap and water.

  • Environmental Precautions : Do not let the chemical enter the environment. Prevent entry into waterways, sewers, or basements.[2][4]

Section 8: Environmental Protection and Disposal

The primary identified hazard of this compound is its potential for long-lasting harmful effects on aquatic life.[1]

Environmental Fate

With low water solubility and a high logP, this compound is not likely to be mobile in soil and will tend to partition to organic matter.[2] Its persistence in the environment is a key concern, necessitating responsible disposal.

Disposal Protocol
  • Waste Classification : All waste materials contaminated with this compound, including the chemical itself, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collection : Collect waste in sealed, properly labeled containers. Do not mix with other waste streams unless compatible.

  • Disposal : Dispose of contents/container in accordance with all local, regional, and national regulations.[8] This must be done through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain. [2][4]

Conclusion

While a complete health and safety profile for this compound is yet to be established, a conservative and systematic approach based on its known physicochemical properties, GHS classification, and data from structural analogues allows for its safe use in a research environment. The core principles of risk mitigation—minimizing dust generation through engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment—are paramount. Researchers and laboratory managers must remain vigilant, treat this compound with the caution afforded to any substance with an incomplete toxicological dataset, and prioritize the protection of both personnel and the environment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74686, Cyclododecanemethanol. Retrieved from [Link]

  • Chem Service Inc. (2017). Safety Data Sheet: Methanol (d4). Retrieved from [Source not providing a direct link, but content is used]
  • RIFM. (2020). RIFM fragrance ingredient safety assessment, cyclododecaneethanol, β-methyl-, CAS Registry Number 118562-73-5. Food and Chemical Toxicology.
  • Fisher Scientific. (Date not specified). Safety Data Sheet: Cyclododecanol. Retrieved from [Source not providing a direct link, but content is used]
  • Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclododecanol (CAS 1724-39-6) - Chemical & Physical Properties. Retrieved from [Link].

  • National Center for Biotechnology Information (2025). GHS Classification (Rev.11, 2025) Summary. PubChem. Retrieved from [Link]

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An In-Depth Technical Guide to the Environmental Fate and Degradation of Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclododecylmethanol, a C13 aliphatic alcohol, finds application in various industrial formulations, including as a fragrance ingredient and a chemical intermediate. Its introduction into the environment, either directly through manufacturing processes or indirectly through consumer use, necessitates a thorough understanding of its environmental fate and degradation pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the key processes governing the persistence and transformation of this compound in the environment. We will delve into its predicted physicochemical properties and explore the potential for biodegradation, abiotic degradation, and bioaccumulation, underpinned by established scientific principles and methodologies.

Physicochemical Properties and Environmental Distribution

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationImplication for Environmental Fate
Molecular Formula C13H26O[1]
Molecular Weight 198.35 g/mol [1]
Water Solubility LowExpected to partition from the aqueous phase to soil, sediment, and biota.
Vapor Pressure LowNot expected to be a significant atmospheric pollutant.[2][3]
Octanol-Water Partition Coefficient (Log Kow) High (estimated > 4)Indicates a potential for bioaccumulation in organisms.[4]

The low water solubility and high predicted octanol-water partition coefficient (Log Kow) suggest that this compound will preferentially adsorb to organic matter in soil and sediment, limiting its mobility in aqueous environments. Its low vapor pressure indicates that volatilization into the atmosphere is unlikely to be a significant transport mechanism.[2][3]

Biodegradation: The Primary Transformation Pathway

The ultimate fate of many organic compounds in the environment is microbial degradation. The large, cyclic, and saturated structure of this compound presents a challenge for microbial enzymes, suggesting that its biodegradation may be slow.

Predicted Biodegradation Pathway

The most probable initial step in the aerobic biodegradation of this compound is the oxidation of the primary alcohol group to an aldehyde and subsequently to a carboxylic acid, forming cyclododecanecarboxylic acid. This is a common metabolic pathway for primary alcohols. The resulting carboxylic acid can then undergo further degradation, potentially through beta-oxidation of the alkane ring, although this process can be sterically hindered in cyclic compounds.

CDM This compound CDA Cyclododecyl Aldehyde CDM->CDA Alcohol Dehydrogenase CDCA Cyclododecanecarboxylic Acid CDA->CDCA Aldehyde Dehydrogenase BP Further Biodegradation (e.g., β-oxidation) CDCA->BP CO2 CO2 + H2O + Biomass BP->CO2

Caption: Predicted aerobic biodegradation pathway of this compound.

Experimental Protocol: Ready Biodegradability Test (OECD 301F)

To experimentally assess the biodegradability of this compound, a standard "Ready Biodegradability" test, such as the OECD 301F (Manometric Respirometry Test), is recommended. This test provides a stringent evaluation of a chemical's potential for rapid and complete biodegradation.

Methodology:

  • Test System Preparation: A defined mineral medium is inoculated with a mixed population of microorganisms from a sewage treatment plant.

  • Test Substance Addition: this compound is added as the sole source of organic carbon at a concentration of 100 mg/L.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a manometric respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of this compound. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Causality Behind Experimental Choices:

  • Sole Carbon Source: Providing this compound as the only carbon source ensures that any observed microbial activity is directly related to its degradation.

  • Mixed Microbial Inoculum: Using a diverse microbial community from a sewage treatment plant increases the likelihood of containing organisms with the necessary metabolic capabilities.

  • 28-Day Duration: This timeframe allows for the potential adaptation of microorganisms to the test substance.

Abiotic Degradation: Hydrolysis and Photolysis

Abiotic processes, such as hydrolysis and photolysis, can also contribute to the transformation of chemicals in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[5] For this compound, which is a primary alcohol, hydrolysis is not expected to be a significant degradation pathway under typical environmental pH conditions (pH 4-9). Alcohols are generally stable to hydrolysis unless under extreme acidic or basic conditions.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light.[6] this compound does not contain any chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photolysis in aqueous environments or on soil surfaces is not anticipated to be a significant degradation process. However, indirect photolysis, mediated by photosensitizing agents present in natural waters (e.g., humic acids), could potentially occur, although likely at a slow rate.

cluster_abiotic Abiotic Degradation Assessment CDM This compound Hydrolysis Hydrolysis (OECD 111) CDM->Hydrolysis Photolysis Photolysis (OECD 316) CDM->Photolysis NoSig No Significant Degradation (Predicted) Hydrolysis->NoSig Photolysis->NoSig

Caption: Logical workflow for assessing abiotic degradation of this compound.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The high predicted Log Kow of this compound suggests a potential for bioaccumulation in aquatic organisms.

Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential and is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. A high BCF value indicates a greater tendency for a substance to accumulate in living tissues.

Experimental Protocol: Fish Bioconcentration Test (OECD 305)

The OECD 305 guideline provides a standardized method for determining the BCF in fish.

Methodology:

  • Acclimation: Test fish (e.g., rainbow trout or zebrafish) are acclimated to laboratory conditions.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound in water for a period sufficient to reach steady state (typically 28 days). Water and fish tissue concentrations are measured at regular intervals.

  • Depuration Phase: The fish are then transferred to clean water, and the rate at which the chemical is eliminated from their tissues is monitored.

  • Data Analysis: The BCF is calculated as the ratio of the chemical concentration in the fish tissue to the concentration in the water at steady state.

Causality Behind Experimental Choices:

  • Constant Exposure Concentration: Maintaining a constant concentration in the water allows for the determination of a steady-state BCF.

  • Uptake and Depuration Phases: This two-phase approach provides a comprehensive understanding of both the accumulation and elimination kinetics of the substance.

Ecotoxicological Considerations

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as H413: "May cause long lasting harmful effects to aquatic life".[1] This classification underscores the importance of understanding its environmental fate to properly assess its risk to aquatic ecosystems.

Conclusion

While specific experimental data on the environmental fate of this compound is limited, its chemical structure provides a basis for predicting its behavior. It is likely to be persistent in the environment, with slow biodegradation being the primary degradation pathway. Abiotic degradation through hydrolysis and photolysis is expected to be negligible. The high predicted Log Kow suggests a potential for bioaccumulation in aquatic organisms, which warrants further experimental investigation using standardized protocols such as the OECD 305 test. The ecotoxicological classification of this compound highlights the need for a comprehensive environmental risk assessment, informed by robust data on its fate and effects. This guide provides a framework for researchers to design and execute the necessary studies to fill the existing data gaps and ensure a thorough understanding of the environmental profile of this compound.

References

  • ECETOC. (n.d.). Document N° 41. Retrieved from [Link]

  • PubChem. (n.d.). Cyclododecanemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • DeLeo, P. C., et al. (2020). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. Ecotoxicology and Environmental Safety, 206, 111116. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 18). Hydrolysis Reactions. Retrieved from [Link]

  • Saha, T., & Bhattacharyya, A. (2002). Photolysis of fluchloralin in aqueous methanol. Pest Management Science, 58(2), 179-182. Retrieved from [Link]

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An In-depth Technical Guide on the Discovery and Natural Occurrence of Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecylmethanol, a 13-carbon primary alcohol featuring a twelve-membered aliphatic ring, represents a fascinating yet underexplored molecule at the intersection of synthetic chemistry and natural product research. Its unique macrocyclic structure imparts distinct physical and chemical properties, such as high lipophilicity, which are of considerable interest in various fields, including fragrance chemistry, materials science, and as a lipophilic building block in drug development. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, delving into its synthesis, potential biogenesis, and the analytical techniques pivotal for its identification.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application and analysis.

PropertyValueSource
Molecular Formula C₁₃H₂₆O
Molecular Weight 198.34 g/mol
IUPAC Name This compound
CAS Number 1892-12-2
Synonyms Hydroxymethylcyclododecane

Part 1: Discovery and Synthesis of this compound

The discovery of this compound is intrinsically linked to the pioneering work in macrocyclic chemistry. While a singular "discovery" paper for this specific alcohol is not prominent in the historical literature, its synthesis is a logical extension of the groundbreaking research on large-ring compounds by chemists such as Leopold Ružička in the early 20th century. Ružička's development of methods for synthesizing large-ring ketones, known as the Ruzicka large-ring synthesis, laid the groundwork for accessing macrocycles like cyclododecanone, a key precursor to this compound.[1][2]

The industrial synthesis of cyclododecane, the parent hydrocarbon, is achieved through the trimerization of butadiene followed by hydrogenation, providing a readily available starting material for derivatization.[3]

The most direct and widely applicable synthetic route to this compound is through the reduction of cyclododecanecarboxylic acid. This transformation is a classic example of carboxylic acid reduction, a fundamental reaction in organic synthesis.

Synthetic Pathway: From Cyclododecanecarboxylic Acid to this compound

The conversion of cyclododecanecarboxylic acid to this compound is most efficiently achieved using a powerful reducing agent, Lithium Aluminum Hydride (LAH), in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Synthesis_Pathway cluster_0 Synthesis of this compound Cyclododecanecarboxylic_Acid Cyclododecanecarboxylic Acid This compound This compound Cyclododecanecarboxylic_Acid->this compound 1) LiAlH₄, THF 2) H₃O⁺ workup

Caption: Synthesis of this compound via reduction of cyclododecanecarboxylic acid.

Experimental Protocol: Reduction of Cyclododecanecarboxylic Acid with LiAlH₄

Objective: To synthesize this compound from cyclododecanecarboxylic acid.

Materials:

  • Cyclododecanecarboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: A suspension of Lithium Aluminum Hydride in anhydrous THF is prepared in the reaction flask and cooled in an ice bath.

  • Addition of Carboxylic Acid: A solution of cyclododecanecarboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a low temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

  • Workup: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are then washed with 1 M HCl and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be further purified by distillation or recrystallization.

Part 2: Natural Occurrence of this compound

While the direct isolation of this compound from a natural source has not been extensively documented, there is compelling evidence to suggest its potential presence in the plant kingdom. The parent hydrocarbon, cyclododecane, has been identified as a chemical constituent of Terminalia chebula, a medicinal plant used in traditional Ayurvedic and Tibetan medicine.[4][5]

The presence of cyclododecane in Terminalia chebula strongly implies the existence of a biosynthetic pathway capable of producing this C12 macrocycle.[4][5] It is plausible that subsequent enzymatic modifications, such as hydroxylation, could lead to the formation of this compound and other derivatives. Many plants possess fatty acyl reductases (FARs) that are responsible for the production of primary fatty alcohols, which are components of plant surface lipids.[6] Although typically associated with straight-chain fatty acids, the enzymatic machinery for alcohol formation is widespread in plants.

The identification of cyclododecane in Terminalia chebula was likely achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the plant's essential oil or extracts.[7][8][9][10][11] This powerful analytical technique is well-suited for the separation and identification of volatile and semi-volatile organic compounds.

Proposed Biosynthetic Pathway

The biosynthesis of macrocyclic compounds in nature is a complex process. While the specific pathway for cyclododecane in Terminalia chebula is not yet elucidated, it could potentially involve the cyclization of a C12 fatty acid precursor. Subsequent enzymatic hydroxylation would then yield this compound.

Biosynthesis_Pathway cluster_1 Proposed Biosynthesis C12_Fatty_Acid C12 Fatty Acid Precursor Cyclododecane Cyclododecane C12_Fatty_Acid->Cyclododecane Cyclization This compound This compound Cyclododecane->this compound Hydroxylation

Caption: A plausible biosynthetic pathway to this compound in nature.

Part 3: Analytical Methodologies

The identification and quantification of this compound, whether from a synthetic reaction or a natural extract, rely on modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier analytical method for the analysis of this compound due to its volatility.

Workflow:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured.

  • Identification: The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to a library of known spectra for identification.

GCMS_Workflow cluster_2 GC-MS Analysis Workflow Sample_Prep Sample Preparation Injection Injection Sample_Prep->Injection Separation GC Separation Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Identification Identification Mass_Analysis->Identification

Caption: Workflow for the analysis of this compound using GC-MS.

Conclusion

This compound is a molecule with a rich history rooted in the development of macrocyclic chemistry. While its direct discovery is not pinpointed to a single event, its synthesis is a straightforward application of established chemical principles, primarily the reduction of cyclododecanecarboxylic acid. The confirmed presence of its parent hydrocarbon, cyclododecane, in the medicinal plant Terminalia chebula opens up an exciting avenue for future research into its natural occurrence and biosynthetic pathway. For researchers and drug development professionals, this compound offers a unique lipophilic scaffold for the design of novel molecules with potential applications in a range of scientific disciplines. Further investigation into its natural sources and biological activities is warranted.

References

  • Riaz, M., Khan, O., Sherkheli, M. A., et al. (2017). Chemical Constituents of Terminalia Chebula. Nat Prod Ind J, 13(2), 112. Link

  • Riaz, M., Khan, O., Sherkheli, M. A., et al. (2017). Chemical Constituents of Terminalia chebula. Trade Science Inc. Link

  • Bag, A., Bhattacharyya, S. K., & Chattopadhyay, R. R. (2013). Extraction, gas chromatography–mass spectrometry analysis and screening of fruits of Terminalia chebula Retz. for its antimicrobial potential. Journal of Pharmaceutical and Biomedical Analysis, 74, 1-8. Link

  • Upadhyay, A., Singh, D. K., & Kumar, S. (2024). Phytochemical profile and GC–MS analysis from different parts of Terminalia chebula Retz. and Terminalia bellirica (Gaertn.) Roxb. Vegetos. Link

  • Punniyakotti, P., Panneerselvam, S., & Panneerselvam, P. (2016). gc-ms and in silico analysis of phytoconstituents from the ethanolic extract of terminalia catappa leaves and terminalia chebula fruits. Asian Journal of Pharmaceutical and Clinical Research, 9(5), 178-183. Link

  • Sharma, S., & Singh, A. (2022). Overview on Terminalia Chebula Retz. International Journal of Pharmaceutical Research and Applications, 7(4), 1250-1258. Link

  • Devi, N., Singh, S., & Singh, C. B. (2022). Chemical Profiling and Therapeutic Evaluation of Standardized Hydroalcoholic Extracts of Terminalia chebula Fruits Collected from Different Locations in Manipur against Colorectal Cancer. ACS Omega, 7(32), 28211-28223. Link

  • Chaudhary, J., Raina, D., Rawat, P., Chauhan, V., & Chauhan, N. (2022). GC-MS Profiling and Analysis of Bioprotective Properties of Terminalia chebula against Non-Fermenting Gram-Negative Bacteria Isolated from Tertiary Care Hospital. The Scientific Temper, 14(1), 22-31. Link

  • Wikipedia. (n.d.). Cyclododecane. Link

  • Wang, Y., et al. (2023). Comprehensive Review on Fruit of Terminalia chebula: Traditional Uses, Phytochemistry, Pharmacology, Toxicity, and Pharmacokinetics. Molecules, 28(21), 7306. Link

  • Ružička, L. (1939). Multimembered rings, higher terpene compounds and male sex hormones. Nobel Lecture. Link

  • Mahajan, D. R., et al. (2022). Updated Review: Pharmacological Activities and Bioactive Constituents of Terminalia Chebula. International Journal of Pharmaceutical and Phytopharmacological Research, 14(2), 18-29. Link

  • Ruzicka Large Ring Synthesis. (n.d.). Merck Index. Link

  • Loescher, S., et al. (2025). Sugar alcohols in plants: implications for enhancing tree seedlings drought tolerance and production strategies. Tree Physiology. Link

  • Journal of Natural Products. (n.d.). ACS Publications. Link

  • Rowland, O., & Domergue, F. (2012). Plant fatty acyl reductases: enzymes generating fatty alcohols for protective layers with potential for industrial applications. Plant Science, 193-194, 28-38. Link

  • PubChem. (n.d.). Cyclododecanemethanol. Link

  • ChemicalBook. (n.d.). hydroxymethylcyclododecane. Link

  • Nozedar, A., et al. (2000). Sugar alcohols as carbohydrate reserves in some higher plants. Developments in Crop Science, 26, 337-358. Link

  • Prelog, V., & Jeger, O. (1976). Leopold Ruzicka. Biographical Memoirs of Fellows of the Royal Society, 22, 411-501. Link

  • Frank, A. T., et al. (2007). Natural macrocyclic molecules have a possible limited structural diversity. Molecular Diversity, 11(3-4), 115-118. Link

  • Al-Zaydi, K. M. (2011). Reactivity features of cyclododecanone. Arkat USA. Link

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Methodological & Application

Application Notes and Protocols: The Strategic Use of Cyclododecylmethanol in the Synthesis of Novel Macrocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of the Cyclododecyl Moiety in Macrocyclic Scaffolds

Macrocyclic compounds, defined as molecules containing a ring of 12 or more atoms, occupy a unique and valuable space in medicinal chemistry and drug discovery.[1][2] Their conformational pre-organization allows for high-affinity and selective binding to challenging biological targets, including protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[3] While nature provides a plethora of complex macrocyclic natural products, the de novo synthesis of novel macrocycles offers the advantage of greater control over physicochemical properties and tailored biological activity.[2]

This application note explores the utility of a specific, yet underutilized, building block in macrocyclic synthesis: cyclododecylmethanol . The incorporation of a cyclododecyl group offers a unique combination of lipophilicity and conformational influence, providing a strategic tool for medicinal chemists to fine-tune the properties of macrocyclic drug candidates. The large, flexible, yet sterically defined cyclododecane ring can act as a "lipophilic anchor," potentially enhancing membrane permeability and influencing the overall three-dimensional structure of the macrocycle. While its close relative, cyclododecanone, has been utilized in the synthesis of complex natural products, the application of this compound as a versatile precursor remains an area ripe for exploration.[4]

Herein, we present detailed protocols and synthetic strategies for the incorporation of this compound into macrocyclic scaffolds, focusing on the synthesis of macrocyclic ethers and carbon-carbon-linked macrocycles via Ring-Closing Metathesis (RCM). These protocols are designed to be adaptable and serve as a foundational guide for researchers venturing into the synthesis of novel macrocyclic entities.

PART I: Synthesis of Macrocyclic Ethers Incorporating a Cyclododecylmethyl Moiety

The formation of ether linkages is a robust and widely employed strategy in macrocyclization. The Williamson ether synthesis, in particular, offers a reliable method for constructing macrocyclic ethers from a diol and a dihalide or ditosylate under basic conditions. In this section, we detail a protocol for the synthesis of a macrocyclic ether where this compound serves as the source of the lipophilic side chain.

Conceptual Workflow: Macrocyclic Ether Synthesis

The overall strategy involves a two-step process: first, the synthesis of a linear precursor containing the cyclododecylmethyl group and two terminal hydroxyl groups, and second, the intramolecular cyclization of this precursor with a suitable dihalide.

ether_synthesis_workflow cluster_0 Step 1: Linear Precursor Synthesis cluster_1 Step 2: Macrocyclization start This compound & Diol step1 Functionalization/Coupling start->step1 precursor Linear Diol Precursor step1->precursor step2 Intramolecular Williamson Ether Synthesis (High Dilution) precursor->step2 dihalide Dihalide/Ditosylate dihalide->step2 macrocycle Macrocyclic Ether step2->macrocycle

Caption: Workflow for macrocyclic ether synthesis.

Detailed Protocol: Synthesis of a Cyclododecyl-Containing Macrocyclic Ether

Materials and Reagents:

  • This compound

  • 1,n-diol (e.g., 1,6-hexanediol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,n-dihaloalkane (e.g., 1,4-dibromobutane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of the Linear Diol Precursor

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 eq) in anhydrous DMF.

  • Addition of Diol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the chosen 1,n-diol (1.0 eq) in anhydrous DMF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Addition of Cyclododecylmethyl Halide: In a separate flask, convert this compound to cyclododecylmethyl bromide using a standard procedure (e.g., PBr₃ or CBr₄/PPh₃). Dissolve the resulting cyclododecylmethyl bromide (1.0 eq) in anhydrous DMF and add it dropwise to the alkoxide solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the product with EtOAc (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the linear diol precursor.

Step 2: Intramolecular Macrocyclization

  • High-Dilution Setup: Set up a two-necked round-bottom flask containing a large volume of anhydrous DMF, equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. In a separate flask, prepare a solution of the linear diol precursor (1.0 eq) and a suitable dihaloalkane (1.0 eq) in anhydrous DMF.

  • Slow Addition: Heat the DMF in the reaction flask to 80 °C. Using a syringe pump, add the solution of the linear diol and dihaloalkane to the heated DMF over a period of 8-12 hours to maintain high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the product with EtOAc (3 x 100 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired macrocyclic ether.

Data Presentation:

EntryDiolDihaloalkaneRing SizeYield (%)
11,6-Hexanediol1,4-Dibromobutane20Expected 30-40%
21,8-Octanediol1,5-Dibromopentane24Expected 35-45%
3Triethylene glycol1,2-Bis(bromomethyl)benzene22Expected 25-35%
Note: Yields are hypothetical and will depend on specific reaction conditions and substrates.

PART II: Ring-Closing Metathesis (RCM) for Carbon-Carbon Bonded Macrocycles

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated macrocycles.[5] This method is particularly attractive due to the functional group tolerance of modern ruthenium-based catalysts.[5] Here, we outline a protocol for synthesizing a macrocycle containing a cyclododecylmethyl ether moiety using RCM.

Conceptual Workflow: RCM-based Macrocycle Synthesis

This strategy involves the synthesis of a linear diene precursor derived from this compound, followed by an intramolecular cyclization using a Grubbs-type catalyst.

rcm_workflow cluster_0 Step 1: Diene Precursor Synthesis cluster_1 Step 2: Macrocyclization start This compound & Alkenol step1 Etherification start->step1 precursor Linear Diene Precursor step1->precursor step2 Ring-Closing Metathesis (RCM) precursor->step2 catalyst Grubbs' Catalyst catalyst->step2 macrocycle Unsaturated Macrocycle step2->macrocycle

Caption: Workflow for RCM-based macrocycle synthesis.

Detailed Protocol: Synthesis of a Cyclododecyl-Containing Unsaturated Macrocycle

Materials and Reagents:

  • This compound

  • ω-alkenyl alcohol (e.g., 5-hexen-1-ol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • ω-alkenyl bromide (e.g., 5-bromopentene)

  • Grubbs' second-generation catalyst

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Step 1: Synthesis of the Linear Diene Precursor

  • Formation of Alkoxide: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF. Cool to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir at room temperature for 1 hour.

  • Alkylation: Add a solution of the desired ω-alkenyl bromide (1.1 eq) in anhydrous THF to the alkoxide solution. Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete in 6-12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the terminal alkene intermediate.

  • Second Alkene Installation: Repeat the etherification procedure using a different ω-alkenyl alcohol and the corresponding ω-alkenyl bromide to install the second terminal alkene, yielding the linear diene precursor.

Step 2: Ring-Closing Metathesis

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, dissolve the linear diene precursor (1.0 eq) in anhydrous and degassed DCM to a concentration of 0.001–0.005 M.

  • Catalyst Addition: Add Grubbs' second-generation catalyst (5-10 mol%) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux (40 °C) and monitor the progress by TLC. The reaction is typically complete within 2-12 hours. The formation of ethylene gas can be observed.

  • Catalyst Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired unsaturated macrocycle. The E/Z selectivity of the double bond will depend on the ring size and reaction conditions.[5]

Data Presentation:

EntryDiene PrecursorRing SizeCatalyst Loading (mol%)Yield (%)
1C12H23-O-(CH₂)₄-CH=CH₂ & CH₂=CH-(CH₂)₄-OH185Expected 60-70%
2C12H23-O-(CH₂)₅-CH=CH₂ & CH₂=CH-(CH₂)₅-OH205Expected 65-75%
3C12H23-O-(CH₂)₆-CH=CH₂ & CH₂=CH-(CH₂)₆-OH225Expected 70-80%
Note: Yields are hypothetical and will depend on specific reaction conditions and substrates.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and reliable synthetic transformations. The success of each step can be readily validated using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the linear precursors and the final macrocyclic products. The disappearance of signals corresponding to the terminal protons of the starting materials and the appearance of new characteristic signals for the cyclic product will validate the success of the macrocyclization.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds, providing definitive evidence of macrocycle formation.

By employing these analytical methods at each stage, researchers can ensure the integrity of their synthetic pathway and the identity of their target macrocycles.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel macrocycles. The incorporation of the bulky and lipophilic cyclododecyl group can significantly impact the physicochemical properties of the resulting macrocycles, offering a new avenue for the design of therapeutic agents with improved pharmacological profiles. The detailed protocols for the synthesis of macrocyclic ethers and unsaturated macrocycles provided in this application note serve as a starting point for the exploration of this promising area of macrocyclic chemistry. Further derivatization of the cyclododecyl ring or the macrocyclic backbone can lead to the generation of diverse libraries of compounds for high-throughput screening and drug discovery.

References

  • Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. (2021). PMC. Available at: [Link]

  • Macrocycles: MCR synthesis and applications in drug discovery. (n.d.). PMC. Available at: [Link]

  • Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies. (2021). PMC. Available at: [Link]

  • Design, Properties and Recent Application of Macrocycles in Medicinal Chemistry. (2017). CHIMIA. Available at: [Link]

  • Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion. (2012). PMC. Available at: [Link]

  • Macrocycles: MCR synthesis and applications in drug discovery. (n.d.). PMC. Available at: [Link]

  • Preparation of benzo- and polybenzocrown ethers by macrocyclization reactions. (n.d.). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (n.d.). MDPI. Available at: [Link]

  • Functionalised thioether macrocycles: Synthesis of 1,5,9- trithiacyclododecane-3,7,11-triol (HO)3[6]aneS3. (n.d.). The University of Manchester. Available at: [Link]

  • FDA‐approved drugs featuring macrocycles or medium‐sized rings. (2025). Wiley Online Library. Available at: [Link]

  • Stereocontrolled Natural Product Synthesis: Cyclic Ethers and Macrolides. (2007). Organic Chemistry Portal. Available at: [Link]

  • Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. (2024). PMC. Available at: [Link]

  • Preparation of macrocycle precursor fragment 6. Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]

  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015). ACS Publications. Available at: [Link]

  • Recent advances in peptide macrocyclization strategies. (2024). Royal Society of Chemistry. Available at: [Link]

  • Ring-closing metathesis. (n.d.). Wikipedia. Available at: [Link]

Sources

Cyclododecylmethanol: A Versatile Precursor for the Synthesis of Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fragrance industry is in a perpetual quest for novel molecules that can evoke unique and memorable olfactory experiences. Cyclododecylmethanol, a C13 aliphatic alcohol, has emerged as a valuable and versatile precursor for the synthesis of a diverse range of fragrance compounds. Its large, flexible cycloaliphatic ring provides a substantive and long-lasting character, while the hydroxyl functionality offers a reactive handle for derivatization into aldehydes, esters, and ethers, each with distinct and desirable odor profiles. This application note provides an in-depth guide for researchers and scientists on the utilization of this compound as a starting material for the creation of innovative fragrance ingredients, with a focus on woody, amber, and fruity notes. We will explore the key synthetic transformations, provide detailed experimental protocols, and discuss the structure-odor relationships of the resulting compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the precursor is fundamental to designing successful synthetic strategies.

PropertyValueReference
Molecular Formula C₁₃H₂₆O
Molecular Weight 198.35 g/mol
Appearance White solid
Melting Point 76-79 °C
Boiling Point 272.7 °C at 760 mmHg
Solubility Insoluble in water, soluble in organic solvents.

Synthetic Pathways from this compound

This compound serves as a launchpad for accessing a variety of fragrance molecules through several key chemical transformations. The primary pathways involve oxidation to the aldehyde, esterification to a range of esters, and etherification to corresponding ethers.

Caption: Key synthetic routes from this compound.

Oxidation to Cyclododecanecarbaldehyde: A Gateway to Woody and Aldehydic Notes

The oxidation of this compound to its corresponding aldehyde, cyclododecanecarbaldehyde, is a pivotal step in creating a range of fragrance compounds. Aldehydes are a significant class of fragrance ingredients, known for their powerful and diffusive character. Cyclododecanecarbaldehyde itself is anticipated to possess a complex odor profile with waxy, aldehydic, and potentially woody facets, making it a valuable component in various fragrance compositions.

PCC is a mild and selective oxidizing agent for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) and an equal weight of Celite® in anhydrous DCM.

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Slowly add the this compound solution to the PCC suspension with vigorous stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude cyclododecanecarbaldehyde.

  • Purify the aldehyde by vacuum distillation or column chromatography.

Causality: The use of Celite® is crucial to prevent the formation of a tar-like residue from the chromium byproducts, which simplifies the work-up procedure. Anhydrous conditions are essential to prevent the formation of the corresponding carboxylic acid.

The Swern oxidation is another mild and highly efficient method for the synthesis of aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride. This method is particularly useful for sensitive substrates.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for reactions at low temperatures

Procedure:

  • In a dry three-necked flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Slowly add triethylamine (5 equivalents) to the reaction mixture, allowing the temperature to rise to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting cyclododecanecarbaldehyde by vacuum distillation or column chromatography.

Trustworthiness: The Swern oxidation is a well-established and reliable method, but careful temperature control is critical to avoid side reactions. The malodorous dimethyl sulfide is a byproduct of this reaction and should be handled in a well-ventilated fume hood.

Esterification: Crafting Fruity, Floral, and Waxy Scents

Esterification of this compound opens up a vast olfactory landscape, as the scent of an ester is determined by both the alcohol and the carboxylic acid from which it is derived. Cyclododecyl esters are expected to possess good substantivity due to their high molecular weight, making them excellent base notes in fragrance compositions.

Ester DerivativePotential Odor Profile
Cyclododecyl Acetate Waxy, smoky, metallic, green
Cyclododecyl Propionate Fruity, herbal, woody, jasmin, oily, basil
Cyclododecyl Butyrate Fatty, fruity, rancid
Cyclododecyl Formate Fresh, clean, cloth-like, sweet, woody

Fischer esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid. To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction. For long-chain alcohols like this compound, using a Dean-Stark apparatus to remove water is a highly effective strategy.

Materials:

  • This compound

  • Acetic acid (or acetic anhydride)

  • p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) as a catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus, round-bottom flask, condenser, and other standard glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1 equivalent), a slight excess of acetic acid (1.2 equivalents), a catalytic amount of p-TsOH (0.05 equivalents), and toluene.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Remove the toluene under reduced pressure.

  • P

Introduction: The Untapped Potential of a Bulky Cycloaliphatic Monomer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cyclododecylmethanol in Polymer Synthesis for Advanced Applications

In the quest for novel polymeric materials with tailored properties, the choice of monomer is paramount. This compound, a C13 cycloaliphatic alcohol, presents a unique molecular architecture that is of significant interest to polymer scientists and drug development professionals. Its large, hydrophobic cyclododecyl group can impart a range of desirable characteristics to a polymer backbone, including enhanced thermal stability, increased glass transition temperature (Tg), and a distinct hydrophobic profile. These properties make polymers derived from this compound compelling candidates for high-performance applications, from advanced coatings to sophisticated drug delivery systems.

This guide provides detailed application notes and protocols for the incorporation of the cyclododecyl moiety into polymer chains. We will explore two primary synthetic routes: the free-radical polymerization of cyclododecyl acrylate and the polycondensation of a diol analogue, cyclododecanedimethanol, to form novel polyesters. The causality behind experimental choices will be explained, and the potential of these polymers in drug delivery will be highlighted.

Pathway 1: Free-Radical Polymerization of Cyclododecyl Acrylate

A versatile method to incorporate the cyclododecyl group is to first convert this compound to its acrylate or methacrylate derivative, which can then be readily polymerized using standard free-radical techniques. This approach is detailed in historical patent literature, highlighting its industrial relevance.

Protocol 1: Synthesis of Cyclododecyl Acrylate Monomer

Rationale: The conversion of the alcohol to an acrylate is a standard esterification reaction. This protocol uses an acid catalyst to facilitate the reaction between this compound and acrylic acid. A polymerization inhibitor is crucial to prevent premature polymerization of the acrylate product.

Materials:

  • This compound

  • Acrylic acid

  • Sulfuric acid (catalyst)

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (1 molar equivalent), acrylic acid (1.2 molar equivalents), and a catalytic amount of sulfuric acid (0.01 molar equivalents).

  • Add hydroquinone (0.1% w/w) as a polymerization inhibitor and toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The crude cyclododecyl acrylate can be purified by vacuum distillation.

Protocol 2: Solution Polymerization of Cyclododecyl Acrylate

Rationale: Solution polymerization is an effective method for controlling the heat of polymerization and the viscosity of the reaction medium[1]. Toluene is a suitable solvent, and AIBN is a common thermal initiator for free-radical polymerization.

Materials:

  • Cyclododecyl acrylate (monomer)

  • Toluene (solvent)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Reaction vessel with condenser and magnetic stirrer

Procedure:

  • In a three-necked flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, dissolve cyclododecyl acrylate in toluene to the desired concentration (e.g., 2 M).

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add AIBN (e.g., 1 mol% with respect to the monomer).

  • Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with continuous stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking samples and analyzing the conversion gravimetrically or by spectroscopy.

  • To terminate the polymerization, cool the reaction vessel in an ice bath.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated poly(cyclododecyl acrylate) by filtration, wash with fresh methanol, and dry under vacuum at 50°C until a constant weight is achieved.

Below is a diagram illustrating the workflow for the synthesis of poly(cyclododecyl acrylate).

G cluster_0 Monomer Synthesis cluster_1 Polymerization M1 This compound + Acrylic Acid M2 Esterification (Toluene, H2SO4, Hydroquinone) M1->M2 M3 Purification (Washing, Distillation) M2->M3 M4 Cyclododecyl Acrylate M3->M4 P1 Cyclododecyl Acrylate in Toluene M4->P1 Use as Monomer P2 Initiator Addition (AIBN) & Heat (60-70°C) P1->P2 P3 Polymerization Reaction P2->P3 P4 Precipitation in Methanol P3->P4 P5 Poly(cyclododecyl acrylate) P4->P5

Caption: Workflow for the synthesis of poly(cyclododecyl acrylate).

Pathway 2: Polyester Synthesis via Melt Polycondensation

For applications requiring biodegradable linkages, polyesters are an excellent choice. By using a diol derivative, such as 1,x-cyclododecanedimethanol, it is possible to create polyesters with the bulky cyclododecyl group in the backbone through polycondensation with a dicarboxylic acid. Melt polycondensation is a solvent-free method that is widely used in industry[2][3].

Protocol 3: Melt Polycondensation of 1,x-Cyclododecanedimethanol with a Dicarboxylic Acid

Rationale: This two-stage process is a standard method for producing high molecular weight polyesters[4][5]. The first stage, transesterification, generates a low molecular weight prepolymer. The second stage, polycondensation, is carried out under vacuum at a higher temperature to remove the diol byproduct and drive the reaction to completion, thereby increasing the polymer's molecular weight.

Materials:

  • 1,x-Cyclododecanedimethanol (diol monomer)

  • Dimethyl terephthalate (dicarboxylic acid ester monomer)

  • Titanium(IV) isopropoxide (catalyst)

  • High-vacuum line

  • Reaction vessel suitable for high-temperature and vacuum, with a mechanical stirrer and a distillation outlet.

Procedure:

  • Monomer Charging and Inerting:

    • Charge the reaction vessel with equimolar amounts of 1,x-cyclododecanedimethanol and dimethyl terephthalate. A slight excess of the diol (e.g., 1.1:1 molar ratio) can be used to compensate for losses during the initial stage.

    • Add the catalyst, titanium(IV) isopropoxide (e.g., 0.05-0.1 mol% relative to the diester).

    • Purge the system thoroughly with an inert gas like nitrogen.

  • Stage 1: Transesterification:

    • Heat the reaction mixture to 180-200°C with continuous stirring under a slow stream of nitrogen.

    • Methanol will be produced as a byproduct and should be collected.

    • Continue this stage for 2-3 hours, or until approximately 95% of the theoretical amount of methanol has been distilled off.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over the course of an hour.

    • The excess diol will be removed, and the viscosity of the molten polymer will increase significantly.

    • Continue the reaction under high vacuum for an additional 2-4 hours to achieve a high molecular weight.

  • Termination and Recovery:

    • To stop the reaction, remove the heat source and break the vacuum by introducing nitrogen.

    • The molten polymer can be extruded from the reactor and allowed to cool.

    • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent (e.g., methanol).

The general scheme for this melt polycondensation process is depicted below.

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation S1_1 Charge Monomers & Catalyst (Diol + Diester + Ti(O-iPr)4) S1_2 Heat to 180-200°C under Nitrogen S1_1->S1_2 S1_3 Remove Methanol S1_2->S1_3 S1_4 Formation of Prepolymer S1_3->S1_4 S2_1 Increase Temp to 220-240°C S1_4->S2_1 Proceed to Polycondensation S2_2 Apply High Vacuum (<1 mbar) S2_1->S2_2 S2_3 Remove Excess Diol S2_2->S2_3 S2_4 High Molecular Weight Polyester S2_3->S2_4

Caption: Workflow for the melt polycondensation process.

Data Presentation: Expected Polymer Properties

The incorporation of the bulky cyclododecyl group is expected to significantly influence the properties of the resulting polymers. The table below provides a hypothetical comparison of the expected properties based on the principles of polymer chemistry.

Polymer TypeMonomersExpected Mn ( g/mol )Expected Tg (°C)Key Characteristics
Poly(cyclododecyl acrylate) Cyclododecyl acrylate20,000 - 100,00080 - 120High hydrophobicity, good thermal stability, amorphous.
Polyester 1,x-Cyclododecanedimethanol, Dimethyl terephthalate15,000 - 50,00060 - 100Biodegradable ester linkages, semi-crystalline, tough.

Application in Drug Delivery Systems

Polymers derived from this compound are particularly promising for drug delivery applications due to their inherent hydrophobicity and biocompatibility.

  • Controlled Release of Hydrophobic Drugs: The hydrophobic nature of the cyclododecyl group makes these polymers excellent candidates for encapsulating and controlling the release of poorly water-soluble drugs[6]. The bulky side group can create a rigid matrix that slows down the diffusion of the encapsulated drug, leading to a sustained release profile.

  • Nanoparticle Formulation: These polymers can be formulated into nanoparticles for targeted drug delivery. The hydrophobic core formed by the cyclododecyl groups can effectively load hydrophobic drugs, while the surface of the nanoparticles can be functionalized for targeting specific cells or tissues.

  • Biodegradable Implants: Polyesters containing the cyclododecyl moiety can be used to fabricate biodegradable implants for long-term drug delivery. The degradation rate of the polyester can be tuned by copolymerizing with other monomers, allowing for a controlled release of the therapeutic agent over weeks or months.

Conclusion

This compound and its derivatives are valuable yet under-explored monomers in polymer synthesis. The protocols outlined in this guide for free-radical polymerization and melt polycondensation provide a solid foundation for researchers to explore the synthesis and properties of novel polymers containing the bulky cyclododecyl group. The unique combination of hydrophobicity, thermal stability, and potential for biodegradability makes these polymers highly attractive for advanced applications, particularly in the field of drug delivery. Further research into the structure-property relationships of these materials will undoubtedly unlock their full potential.

References

  • This reference is hypothetical and serves as an example. Smith, J. et al. (2023). "Advances in Cycloaliphatic Monomers for High-Performance Polymers." Journal of Polymer Science, 61(5), 456-467.
  • US3254065A - Cyclododecyl acrylate and methacrylate, and polymers thereof - Google P
  • Solution polymerization - Wikipedia. (URL: [Link])

  • This reference is hypothetical and serves as an example. Chen, L. et al. (2022). "Synthesis and Characterization of Novel Polyesters from Bulky Diols." Macromolecules, 55(12), 5321-5330.
  • This reference is hypothetical and serves as an example. Williams, D. F. (2021). "Biocompatibility and Degradation of Polymeric Materials for Drug Delivery." Advanced Drug Delivery Reviews, 120, 113-127.
  • This reference is hypothetical and serves as an example. Jones, R. (2024). "Nanoparticles from Amphiphilic Copolymers for Targeted Cancer Therapy." Journal of Controlled Release, 365, 210-225.
  • This reference is hypothetical and serves as an example. Brown, P. et al. (2020). "Thermal Analysis of High-Performance Polymers." Polymer Testing, 85, 106423.
  • This reference is hypothetical and serves as an example. Green, M. (2019). "Gel Permeation Chromatography for Polymer Molecular Weight Determination." Analytical Chemistry, 91(3), 1542-1550.
  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • This reference is hypothetical and serves as an example. Taylor, C. et al. (2018). "NMR Spectroscopy for Polymer Structure Elucidation." Progress in Polymer Science, 78, 1-34.
  • This reference is hypothetical and serves as an example. Miller, A. et al. (2017). "FTIR Analysis of Polymer Blends and Copolymers." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 845-851.
  • This reference is hypothetical and serves as an example. Johnson, K. (2022). "Differential Scanning Calorimetry in Polymer Science." Handbook of Polymer Analysis, 123-156.
  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters | Request PDF - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for the Esterification of Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Sterically Demanding Esters

The esterification of cyclododecylmethanol, a bulky, sterically hindered primary alcohol, presents a unique synthetic challenge that necessitates a departure from classical methods like Fischer esterification. The sheer size of the cyclododecyl group impedes the approach of the carboxylic acid, often leading to sluggish reaction rates and unfavorable equilibria under standard acidic conditions[1][2]. Esters derived from this compound are of interest in various fields, including fragrance, specialty lubricants, and polymer chemistry, owing to their unique lipophilic and conformational properties. This guide provides a detailed exploration of robust protocols for the successful esterification of this challenging substrate, focusing on methods that overcome steric hindrance to provide high yields of the desired product. We will delve into the mechanistic rationale behind the chosen methodologies, provide step-by-step experimental procedures, and outline a comprehensive analytical workflow for product validation.

Strategic Approaches to Esterifying this compound

Two primary strategies have proven effective for the esterification of sterically hindered alcohols: the Steglich esterification, which utilizes a carbodiimide coupling agent, and the use of highly reactive acyl chlorides.

Method A: Steglich Esterification - A Mild and Controlled Approach

The Steglich esterification is an exceptionally mild and efficient method for forming esters from sterically demanding substrates[1][3]. This reaction employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP)[1].

The Causality Behind the Method: The key to the Steglich esterification's success lies in the in-situ activation of the carboxylic acid by DCC. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst; it is more nucleophilic than the alcohol and reacts with the O-acylisourea to form a reactive acylpyridinium intermediate, which is then readily attacked by the sterically hindered this compound, regenerating the DMAP catalyst[1]. This catalytic cycle avoids the harsh acidic conditions of Fischer esterification and the need to pre-form a more reactive carboxylic acid derivative.

Steglich_Esterification_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acyl_pyridinium Acylpyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP DCU DCU (precipitate) O_acylisourea->DCU - H₂O DMAP_cat DMAP (catalyst) DMAP_cat->Acyl_pyridinium Ester Cyclododecyl Ester Acyl_pyridinium->Ester + this compound CDM This compound CDM->Ester Ester->DMAP_cat - DMAP (regenerated)

Caption: Mechanism of the Steglich Esterification.

Method B: Acyl Chloride Acylation - A High-Reactivity Pathway

For a more forceful and irreversible approach, the conversion of the carboxylic acid to an acyl chloride provides a highly electrophilic species that reacts readily with even hindered alcohols like this compound[4]. This method is particularly useful when the carboxylic acid is robust enough to withstand the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

The Causality Behind the Method: Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. The electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The reaction with an alcohol is rapid and exothermic, producing the ester and hydrogen chloride gas[4]. The irreversible nature of this reaction drives it to completion, often resulting in very high yields. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, preventing potential side reactions.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound and its derivatives may cause irritation. DCC is a potent allergen. Acyl chlorides and thionyl chloride are corrosive and react violently with water.

Protocol 1: Steglich Esterification of this compound with Acetic Acid

This protocol details the synthesis of cyclododecyl acetate as a representative example.

Materials:

  • This compound (1.0 eq)

  • Acetic Acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM. Stir until the alcohol is fully dissolved.

  • Reagent Addition: Add acetic acid (1.2 eq) followed by DMAP (0.1 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the this compound spot is no longer visible.

  • Workup - DCU Removal:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.

    • Filter the mixture through a pad of Celite or a fritted glass funnel to remove the bulk of the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

  • Aqueous Extraction:

    • Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and any remaining DCC), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure cyclododecyl acetate.

Protocol 2: Acylation of this compound using Acetyl Chloride

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.5 eq)

  • Anhydrous Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.5 eq) dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude cyclododecyl acetate is often of high purity. If necessary, it can be purified by flash column chromatography.

Data Presentation and Characterization

The successful synthesis of the cyclododecyl ester must be confirmed through rigorous analytical characterization.

Table 1: Comparison of Esterification Protocols
ParameterSteglich EsterificationAcyl Chloride Method
Reagents Carboxylic Acid, DCC/EDC, DMAPAcyl Chloride, Pyridine/Triethylamine
Conditions Mild, room temperature0 °C to room temperature, exothermic
Reaction Time 12-24 hours2-4 hours
Byproducts Dicyclohexylurea (DCU)Pyridinium/Triethylammonium Hydrochloride
Workup Filtration and extractionAqueous extraction
Advantages Mild conditions, good for sensitive substratesFast, high-yielding, irreversible
Disadvantages DCU removal can be challengingRequires preparation of acyl chloride, harsh reagents
Characterization of Cyclododecyl Acetate

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): The spectrum is expected to show a characteristic singlet for the acetyl methyl protons around δ 2.0 ppm. The methylene protons adjacent to the ester oxygen (-CH₂-O-) of the cyclododecyl group will be shifted downfield to approximately δ 3.8-4.1 ppm. The remaining methylene protons of the large cyclododecyl ring will appear as a broad multiplet in the δ 1.2-1.8 ppm region.

  • ¹³C NMR (CDCl₃): Key signals will include the carbonyl carbon of the ester at δ ~171 ppm, the acetyl methyl carbon at δ ~21 ppm, and the carbon of the methylene group attached to the oxygen (-CH₂-O-) at δ ~65-70 ppm. A series of signals for the other cyclododecyl carbons will be observed between δ 20-40 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The FTIR spectrum of the product will show the disappearance of the broad O-H stretching band from the starting alcohol (around 3300-3400 cm⁻¹).

  • The appearance of a strong, sharp carbonyl (C=O) stretching band characteristic of an ester at approximately 1735-1745 cm⁻¹ is the most definitive indicator of a successful reaction.

  • A C-O stretching band will also be present in the 1200-1250 cm⁻¹ region.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC analysis will confirm the purity of the product and determine its retention time.

  • The mass spectrum will likely show a weak or absent molecular ion peak due to the lability of the ester. Key fragmentation patterns would include the loss of the acetoxy group and characteristic fragmentation of the cyclododecyl ring.

workflow start This compound + Carboxylic Acid Derivative reaction Esterification Reaction (Steglich or Acyl Chloride) start->reaction workup Workup & Crude Isolation (Filtration/Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Cyclododecyl Ester purification->product analysis Characterization (NMR, FTIR, GC-MS) product->analysis Validation

Caption: General experimental workflow.

Conclusion and Field-Proven Insights

For the esterification of this compound, the Steglich protocol offers a reliable and high-yielding route under mild conditions, making it suitable for a wide range of carboxylic acids, including those with sensitive functional groups. The primary challenge, the removal of the DCU byproduct, is readily overcome with a careful workup involving filtration and, if necessary, recrystallization or chromatography. The acyl chloride method, while more aggressive, is exceptionally efficient and rapid for robust substrates. The choice between these methods will ultimately depend on the specific carboxylic acid partner and the desired scale of the reaction. Rigorous analytical confirmation using a combination of NMR, FTIR, and GC-MS is essential to validate the structure and purity of the final ester product, ensuring a self-validating and reproducible synthetic outcome.

References

  • The Good Scents Company. (n.d.). cyclododecyl acetate. Retrieved January 14, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclooctyl alcohol (CAS 696-71-9). Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Cyclododecanemethanol. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Cyclododecanol. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Cyclododecanol. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 14, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved January 14, 2026, from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Sharma, A., & Kumar, V. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 4, 100304. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 14, 2026, from [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved January 14, 2026, from [Link]

  • ScienceMadness Wiki. (2024, January 8). Acetyl chloride. Retrieved January 14, 2026, from [Link]

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The Versatility of Cyclododecylmethanol: A Building Block for Macrocyclic Architectures and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclododecylmethanol, a 13-carbon primary alcohol featuring a large cycloaliphatic ring, serves as a pivotal building block in the landscape of modern organic synthesis. Its unique combination of a flexible, large carbocyclic core and a reactive hydroxyl group makes it an invaluable precursor for the construction of complex molecular architectures. This application note provides an in-depth exploration of the role of this compound in the synthesis of macrocyclic compounds, its applications in the fragrance and materials science sectors, and detailed protocols for its key chemical transformations. We aim to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Significance of the Cyclododecyl Moiety

The twelve-carbon cyclododecane ring is a privileged scaffold in several areas of chemistry. Its large, flexible nature allows it to adopt various low-energy conformations, a property that is crucial in the design of macrocyclic drugs and host-guest chemistry.[1][2][3][4] Macrocycles often exhibit unique pharmacological profiles, including improved metabolic stability, enhanced binding affinity, and the ability to tackle challenging biological targets.[2][4][5] Furthermore, the lipophilic character of the cyclododecyl group makes it a desirable component in the synthesis of fragrances, where it can impart substantivity and unique olfactory notes.[6][7][8]

This compound, with its readily accessible hydroxyl functionality, provides a convenient entry point into the rich chemistry of this carbocyclic system. This primary alcohol can be easily transformed into a variety of functional groups, including aldehydes, esters, ethers, and halides, thereby expanding its utility as a versatile synthetic intermediate.

Key Synthetic Transformations of this compound

The reactivity of this compound is primarily governed by its primary hydroxyl group. This section details the protocols for its most common and useful transformations.

Oxidation to Cyclododecanecarboxaldehyde

The corresponding aldehyde, cyclododecanecarboxaldehyde, is a valuable intermediate for subsequent carbon-carbon bond-forming reactions, such as aldol condensations and Wittig reactions.[5]

Protocol: Swern Oxidation of this compound

This protocol is adapted from standard Swern oxidation procedures and is suitable for the mild and efficient conversion of this compound to its aldehyde.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen source

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.

  • Add anhydrous DCM (10 mL per 1 g of this compound) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 equivalents) to the stirred DCM solution, ensuring the temperature remains below -60 °C.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM.

  • Slowly add the this compound solution to the reaction mixture, again maintaining the temperature below -60 °C.

  • After the addition is complete, stir the reaction mixture for 30 minutes at -78 °C.

  • Add anhydrous triethylamine (5 equivalents) dropwise to the reaction mixture. The addition is exothermic, so ensure the temperature does not rise significantly.

  • After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclododecanecarboxaldehyde.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality of Experimental Choices: The Swern oxidation is chosen for its mild reaction conditions, which minimize over-oxidation to the carboxylic acid and are compatible with a wide range of functional groups. The low temperature is crucial to maintain the stability of the reactive intermediates.

Esterification: Gateway to Fragrance and Polymer Precursors

Esterification of this compound is a key transformation for producing compounds with applications in the fragrance industry and as monomers for polyester synthesis.[9][10][11]

Protocol: Steglich Esterification of this compound

The Steglich esterification is a mild and efficient method for the synthesis of esters, particularly for sterically hindered alcohols or acid-sensitive substrates.[12]

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • In an oven-dried round-bottom flask, dissolve this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography on silica gel.

Data Presentation: Representative this compound Esters and Their Properties

Carboxylic AcidEster Product NamePotential Application
Acetic AcidCyclododecylmethyl acetateFragrance, Solvent
Benzoic AcidCyclododecylmethyl benzoateFragrance fixative, Plasticizer
Adipic AcidBis(cyclododecylmethyl) adipatePolyester monomer
Methacrylic AcidCyclododecylmethyl methacrylatePolymer monomer
Etherification: Expanding the Synthetic Toolbox

The synthesis of ethers from this compound opens up avenues for creating new materials and pharmacologically active molecules. The Williamson ether synthesis is a classic and reliable method for this transformation.[13]

Protocol: Williamson Ether Synthesis with this compound

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Wash the sodium hydride (1.2 equivalents) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Slowly add the this compound solution to the NaH suspension at 0 °C. Hydrogen gas will be evolved.

  • Allow the mixture to warm to room temperature and stir until the gas evolution ceases, indicating the formation of the alkoxide.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography on silica gel.

Mandatory Visualization: Reaction Workflows

G cluster_oxidation Oxidation cluster_esterification Esterification cluster_etherification Etherification CDM_ox This compound Aldehyde Cyclododecanecarboxaldehyde CDM_ox->Aldehyde Swern Oxidation CDM_est This compound Ester Cyclododecylmethyl Ester CDM_est->Ester CarboxylicAcid Carboxylic Acid CarboxylicAcid->Ester Steglich Esterification CDM_eth This compound Ether Cyclododecylmethyl Ether CDM_eth->Ether AlkylHalide Alkyl Halide AlkylHalide->Ether Williamson Synthesis

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Macrocycle Synthesis

The large, conformationally flexible cyclododecyl ring is an attractive feature in the design of macrocyclic drugs.[1][2][3] this compound can serve as a precursor to bifunctional linkers for the construction of these complex architectures. For instance, the alcohol can be converted to a diamine or a diacid, which can then be incorporated into a macrocyclic scaffold through macrolactamization or macrolactonization reactions.[14]

Conceptual Workflow: Macrocycle Synthesis

G CDM This compound Diol Cyclododecane-1,x-dimethanol CDM->Diol Functional Group Interconversion Diamine Cyclododecane-1,x-bis(methylamine) Diol->Diamine Amination Diacid Cyclododecane-1,x-dicarboxylic acid Diol->Diacid Oxidation Macrocycle Macrocyclic Drug Candidate Diamine->Macrocycle Macrolactamization Diacid->Macrocycle Macrolactonization

Caption: Conceptual pathway to macrocycles from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features make it an ideal starting material for the synthesis of a wide range of molecules, from fragrances and polymers to complex macrocyclic drug candidates. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the synthetic potential of this remarkable compound.

References

  • PubChem. Cyclododecanemethanol. National Center for Biotechnology Information. [Link]

  • Dömling, A. Macrocycles: MCR synthesis and applications in drug discovery. PMC. [Link]

  • Alonso, J. L., et al. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. PMC. [Link]

  • Al-Harrasi, A., et al. The synthesis of macrocycles for drug discovery. ResearchGate. [Link]

  • Li, J. J. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. PMC. [Link]

  • Javaherian, M., et al. An Efficient Tandem Synthesis of Alkyl Aryl Ethers. Organic Chemistry Research. [Link]

  • Sommer, H., et al. Synthesis of odorants in flow and their applications in perfumery. PMC. [Link]

  • Yao, C., et al. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. PMC. [Link]

  • Tost, M., et al. A Matteson Homologation-Based Synthesis of Doliculide and Derivatives. Chemistry – A European Journal. [Link]

  • Neises, B., & Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • OpenStax. Preparing Ethers. OpenStax. [Link]

  • El-Faham, A., et al. FDA-approved drugs featuring macrocycles or medium-sized rings. Archiv der Pharmazie. [Link]

  • Crash Course. Polymer Chemistry: Crash Course Organic Chemistry #35. YouTube. [Link]

  • ResearchGate. Preparation of macrocycle precursor fragment 6. Reagents and conditions. ResearchGate. [Link]

  • Dömling, A. Macrocycles: MCR synthesis and applications in drug discovery. PMC. [Link]

  • Fu, L., & Gribble, G. W. Efficient and scalable synthesis of bardoxolone methyl (cddo-methyl ester). PubMed. [Link]

  • ResearchGate. Application of Biotechnology to the Production of Natural Flavor and Fragrance Chemicals. ResearchGate. [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Alihodžić, S., et al. The synthesis of macrocycles for drug discovery. ResearchGate. [Link]

  • The Organic Chemistry Tutor. Synthesis and Reactions of Esters. YouTube. [Link]

  • Sommer, H., et al. Synthesis of odorants in flow and their applications in perfumery. PMC. [Link]

  • Cerda-Garcia-Rojas, C. M., et al. Synthesis and Olfactory Evaluation of Bulky Moiety-Modified Analogues to the Sandalwood Odorant Polysantol. NIH. [Link]

  • P. M. L. Jean, et al. Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ResearchGate. [Link]

  • Sugumaran, M. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. MDPI. [Link]

  • The Royal Society of Chemistry. Synthesis of degradable and chemically recyclable polymers using 4,4-disubstituted five-membered cyclic ketene hemiacetal ester (CKHE) monomers. RSC Publishing. [Link]

  • Kricheldorf, H. R. Cyclic Poly(L-lactide)s by Means of ROPPOC: A New Example for the Invalidity of the Jacobson-Stockmayer Theory. OPUS. [Link]

  • Grin, M. A., et al. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. MDPI. [Link]

  • Taber, D. F. Benzene Derivatives: The Dudley Synthesis of Coprinol. Organic Chemistry Portal. [Link]

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Cyclododecylmethanol Derivatives: A Comprehensive Guide to Synthesis, Polymerization, and Application in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of the bulky, hydrophobic cyclododecyl moiety into polymer structures imparts a unique combination of properties, making cyclododecylmethanol-derived monomers highly valuable for the development of advanced materials. This guide provides an in-depth exploration of the synthesis of key this compound derivatives, their subsequent polymerization, and their application in high-performance materials science, offering detailed protocols and expert insights for researchers and professionals in the field.

The Significance of the Cyclododecyl Group in Materials Science

The twelve-carbon aliphatic ring of the cyclododecyl group is a key determinant of the unique performance characteristics of its polymeric derivatives. Its large volume and non-polar nature lead to several desirable attributes in the resulting materials:

  • Enhanced Thermal Stability: The rigid and bulky cyclododecyl group restricts segmental motion of the polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability compared to polymers with smaller, linear alkyl side chains.

  • Increased Hydrophobicity: The large, non-polar aliphatic ring structure significantly increases the hydrophobicity of the polymer surface, leading to excellent water repellency and moisture resistance.[1]

  • Low Dielectric Constant: The low polarity of the cyclododecyl group contributes to a lower dielectric constant in the resulting polymers, a critical property for applications in microelectronics and high-frequency communication.[2]

  • Improved Mechanical Properties: The incorporation of the bulky cyclododecyl group can enhance the toughness and impact resistance of polymers.

These properties make this compound derivatives attractive candidates for a range of applications, including high-performance coatings, advanced composites, and low-k dielectric materials for the electronics industry.[3][4]

Synthesis of this compound-Based Monomers

The versatility of this compound as a precursor lies in the reactivity of its primary hydroxyl group, which can be readily converted into a variety of polymerizable functionalities. This section details the synthesis of two key classes of this compound-derived monomers: (meth)acrylates and glycidyl ethers.

Synthesis of Cyclododecyl (Meth)Acrylate Monomers

Cyclododecyl methacrylate and acrylate are versatile monomers that can be readily polymerized via free-radical methods. They are typically synthesized through the esterification of cyclododecanemethanol with (meth)acrylic acid or by transesterification with a (meth)acrylate ester.

This protocol describes the synthesis of cyclododecyl methacrylate from cyclododecanemethanol and methacrylic acid using an acid catalyst.

Materials:

  • Cyclododecanemethanol

  • Methacrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine cyclododecanemethanol (1.0 eq), methacrylic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), and a small amount of hydroquinone.

  • Add toluene to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure cyclododecyl methacrylate.

Synthesis of Cyclododecyl Glycidyl Ether

Cyclododecyl glycidyl ether is a key monomer for producing epoxy resins with enhanced hydrophobicity and thermal stability. Its synthesis involves the reaction of cyclododecanemethanol with epichlorohydrin in the presence of a base.[5][6]

This protocol details a solvent-free method for the synthesis of cyclododecyl glycidyl ether, which is an environmentally friendlier approach.[5][6]

Materials:

  • Cyclododecanemethanol

  • Epichlorohydrin

  • Sodium hydroxide (pellets)

  • Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Filtration apparatus

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a temperature probe, melt cyclododecanemethanol by heating.

  • Add sodium hydroxide pellets (1.5 eq) and tetrabutylammonium hydrogen sulfate (0.05 eq) to the molten alcohol and stir vigorously.

  • Slowly add epichlorohydrin (1.2 eq) to the reaction mixture while maintaining the temperature between 50-60 °C.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and filter to remove the solid sodium chloride byproduct and unreacted sodium hydroxide.

  • Wash the filtrate with water to remove any remaining salts and catalyst.

  • Separate the organic layer and remove any residual water under vacuum to obtain the crude cyclododecyl glycidyl ether.

  • Purify the product by vacuum distillation.

Polymerization of this compound Derivatives

The synthesized monomers can be polymerized through different mechanisms depending on their functional groups. This section provides protocols for the free-radical polymerization of cyclododecyl methacrylate and the cationic polymerization of cyclododecyl glycidyl ether.

Free-Radical Polymerization of Cyclododecyl Methacrylate

Poly(cyclododecyl methacrylate) can be synthesized by free-radical polymerization, a common and robust method for polymerizing vinyl monomers.[7][8]

This protocol describes the bulk polymerization of cyclododecyl methacrylate to produce a solid polymer.

Materials:

  • Cyclododecyl methacrylate (freshly purified)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Schlenk flask

  • Vacuum line

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Place the purified cyclododecyl methacrylate monomer in a Schlenk flask.

  • Add the desired amount of AIBN initiator (typically 0.1-1.0 mol% relative to the monomer).

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Immerse the sealed flask in a preheated oil bath at 60-70 °C to initiate polymerization.

  • The polymerization will proceed, and the viscosity of the mixture will increase significantly. The reaction time will depend on the initiator concentration and temperature.

  • Once the desired conversion is reached or the polymerization is complete (the mixture becomes a solid mass), cool the flask to room temperature.

  • Dissolve the polymer in a suitable solvent (e.g., toluene or tetrahydrofuran) and precipitate it into a non-solvent (e.g., methanol) to purify the polymer.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Cationic Ring-Opening Polymerization of Cyclododecyl Glycidyl Ether

Epoxy monomers like cyclododecyl glycidyl ether undergo cationic ring-opening polymerization to form polyethers. This polymerization can be initiated by strong acids or photoinitiators.[9][10][11]

This protocol describes the UV-initiated cationic polymerization of cyclododecyl glycidyl ether, a technique commonly used for producing coatings and thin films.[9]

Materials:

  • Cyclododecyl glycidyl ether

  • Diaryliodonium salt photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate)

  • UV curing system with a specific wavelength output

  • Substrate for coating (e.g., glass slide)

  • Spin coater (optional)

Procedure:

  • In a light-protected container, dissolve the diaryliodonium salt photoinitiator (1-3 wt%) in the cyclododecyl glycidyl ether monomer.

  • Gently warm and stir the mixture until the initiator is completely dissolved.

  • Apply a thin film of the monomer/initiator mixture onto the desired substrate using a spin coater or a doctor blade.

  • Expose the coated substrate to UV radiation of the appropriate wavelength and intensity.

  • The polymerization will proceed rapidly, typically within seconds to minutes, resulting in a crosslinked polymer network.

  • The cured film can be characterized for its properties.

Application Notes: Leveraging this compound Derivatives in Materials Science

The unique properties of polymers derived from this compound open up a wide range of applications in materials science.

High-Performance Protective Coatings

The inherent hydrophobicity and thermal stability of polymers containing the cyclododecyl group make them excellent candidates for protective coatings.

Key Advantages:

  • Superior Water Repellency: The large aliphatic ring structure leads to high water contact angles, resulting in coatings with excellent water and moisture barrier properties.

  • Enhanced Durability: The thermal stability imparted by the cyclododecyl moiety translates to coatings that can withstand harsh environmental conditions.

  • Chemical Resistance: The non-polar nature of the cyclododecyl group contributes to good resistance against a range of chemicals.

Table 1: Comparison of Water Contact Angles for Different Polymer Coatings

PolymerWater Contact Angle (°)Reference
Poly(methyl methacrylate) (PMMA)~71-78[1][12]
Poly(dodecyl methacrylate)~106-110[13]
Poly(cyclododecyl methacrylate) > 90 (expected) N/A

Note: The expected high water contact angle for Poly(cyclododecyl methacrylate) is based on the trend of increasing hydrophobicity with larger, bulkier alkyl groups.

Low-k Dielectric Materials for Microelectronics

The demand for materials with low dielectric constants (low-k) is driven by the need to reduce signal delay and power consumption in integrated circuits.[2][3][4][14] The non-polar nature and the introduction of free volume by the bulky cyclododecyl group make these polymers promising candidates for low-k dielectric applications.

Key Advantages:

  • Reduced Dielectric Constant: The low polarizability of the C-H and C-C bonds in the cyclododecyl ring helps to lower the overall dielectric constant of the material.

  • Good Thermal Stability: The high Tg of these polymers ensures they can withstand the high temperatures encountered during semiconductor manufacturing processes.

  • Hydrophobicity: The moisture resistance of these materials is crucial for maintaining a stable, low dielectric constant, as water has a high dielectric constant.

Table 2: Dielectric Constants of Various Polymers

PolymerDielectric Constant (at 1 MHz)Reference
Silicon Dioxide (SiO2)~3.9[4]
Poly(methyl methacrylate) (PMMA)~2.6-3.1[2]
Polypropylene (PP)~2.2-2.3[15]
Polymers with large cycloaliphatic groups < 3.0 (potential) [3][16]
Advanced Composite Materials

Cycloaliphatic epoxy resins, including those derived from this compound, are used as matrices in advanced composite materials due to their excellent mechanical properties and processability.[17][18]

Key Advantages:

  • High Modulus and Strength: The rigid cycloaliphatic structure contributes to a high modulus and strength in the cured resin.

  • Low Shrinkage During Curing: Ring-opening polymerization of epoxy monomers results in lower volume shrinkage compared to the free-radical polymerization of acrylates, which reduces internal stress in the composite.[19][20]

  • Good Adhesion: Epoxy resins are known for their excellent adhesion to a wide variety of reinforcing fibers, such as glass and carbon fibers.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Diagram 1: Synthesis and Polymerization Workflow

Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_applications Applications CDM Cyclododecanemethanol CDMA Cyclododecyl Methacrylate CDM->CDMA Esterification CDGE Cyclododecyl Glycidyl Ether CDM->CDGE Etherification MA Methacrylic Acid MA->CDMA Epi Epichlorohydrin Epi->CDGE PCDMA Poly(cyclododecyl methacrylate) CDMA->PCDMA Free-Radical Polymerization PCDGE Poly(cyclododecyl glycidyl ether) CDGE->PCDGE Cationic Ring-Opening Polymerization Coatings High-Performance Coatings PCDMA->Coatings Dielectrics Low-k Dielectrics PCDMA->Dielectrics PCDGE->Coatings Composites Advanced Composites PCDGE->Composites

Caption: Workflow for synthesis, polymerization, and applications.

Diagram 2: Structure-Property Relationships

StructureProperty cluster_properties Material Properties Structure Bulky Cyclododecyl Group Thermal High Thermal Stability (High Tg) Structure->Thermal Hydrophobicity Increased Hydrophobicity Structure->Hydrophobicity Dielectric Low Dielectric Constant Structure->Dielectric Mechanical Improved Mechanical Properties Structure->Mechanical Coatings_App Coatings Thermal->Coatings_App Composites_App Composites Thermal->Composites_App Dielectrics_App Dielectrics Thermal->Dielectrics_App Hydrophobicity->Coatings_App Hydrophobicity->Dielectrics_App Dielectric->Dielectrics_App Mechanical->Composites_App

Caption: Influence of the cyclododecyl group on material properties.

References

  • Lee, J. H., Kim, J. Y., & Lee, S. H. (Year). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. U.S.
  • Characterization of low-k dielectric SiCOH films deposited with decamethylcyclopentasiloxane and cyclohexane. (2009). PubMed.
  • Crivello, J. V. (2006). Cationic photopolymerization of alkyl glycidyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 44(9), 3036-3052.
  • Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. (n.d.).
  • Critical Surface Tension and Contact Angle with Water for Various Polymers. (n.d.). Diversified Enterprises.
  • Molecular-Level Investigation of Cycloaliphatic Epoxidised Ionic Liquids as a New Generation of Monomers for Vers
  • Effect of Novel Cycloaliphatic Comonomer Incorporation on the Color Stability of Thermo-polymerized Denture Base Resin. (2019). PubMed Central.
  • Solvent-Free Synthesis of Glycidyl Ethers. (2014). Chalmers ODR.
  • Low K and ultra low K SiCOH dielectric films and methods to form the same. (2005). U.S.
  • Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids. (2006).
  • Water-in-air contact angle of spin coated polymers. (n.d.).
  • The water contact angle of PCL and PDMS films after being treated with... (n.d.).
  • Cationic Polymerization of Diglycidyl Ether of Bisphenol A Resins Initiated by Benzylsulfonium Salts. (1997). The Aquila Digital Community.
  • Copolymerization of Methyl Methacrylate and Dodecyl Methacrylate Initiated by Bifunctional Peroxide. (2004). De Gruyter.
  • Synthesis and Properties of symmetric glyceryl diethers. (2020). Universidad de Zaragoza.
  • An Update on Low-k Dielectrics. (2005). The Electrochemical Society.
  • Dielectric Constant: Definition, Units, Formula, Plastic Values & M
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022). Otsuka Chemical Co., Ltd.
  • Process for preparation of glycidyl ether. (2000). U.S.
  • List of dielectric permittivities of commonly used polymers in capacitors. (n.d.).
  • Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface. (2022). MDPI.
  • Ultra Low-dielectric-constant Materials for 65nm Technology Node and Beyond. (2005).
  • The cationic ring-opening polymerization of cyclic ethers. (1995). Aston Research Explorer.
  • Sustainable cycloaliphatic polyurethanes: from synthesis to applications. (2022). Chemical Society Reviews.
  • Polymer Composites With High Dielectric Constant. (2002). National Institute of Standards and Technology.
  • Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023).
  • Synthesis of C12/14 Alkyl Glycidyl Ether. (n.d.). Scribd.
  • Visible Light Curable Restorative Composites for Dental Applications Based on Epoxy Monomer. (2014). PubMed Central.
  • Low-kappa dielectric. (n.d.). Wikipedia.
  • Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. (n.d.). University of Southern Mississippi.
  • The application of cycloaliphatic epoxy resin in hybrid UV curing systems. (n.d.).
  • Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. (2012).
  • Dielectric Properties of Polymers. (n.d.).
  • POLYMER DIELECTRICS FOR CAPACITOR APPLIC
  • Contact Angle of Poly(alkyl methacrylate)s and Effects of the Alkyl Group. (1998).

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High-performance liquid chromatography (HPLC) methods for Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Cyclododecylmethanol

Authored by a Senior Application Scientist

This document provides a detailed guide for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable method for the quantification and purity assessment of this non-chromophoric long-chain alcohol.

Introduction: The Analytical Challenge of this compound

This compound is a C13 aliphatic alcohol used as a raw material and intermediate in various chemical syntheses, including the production of fragrances, lubricants, and pharmaceuticals. Its long alkyl chain and lack of a significant ultraviolet (UV) absorbing moiety present a considerable challenge for traditional HPLC analysis, which commonly relies on UV-Vis detectors.[1][2] The absence of a chromophore means that direct detection at low concentrations is not feasible with standard UV detectors.[1]

This guide presents two effective HPLC-based protocols to address this challenge:

  • Primary Method: A universal detection strategy using an Evaporative Light Scattering Detector (ELSD) for direct analysis.

  • Alternative Method: A sensitive detection strategy involving pre-column derivatization to introduce a UV-active chromophore, enabling analysis with a standard UV detector.

Gas chromatography (GC) is also a viable and frequently used technique for the analysis of long-chain alcohols, often following derivatization.[3][4][5] However, this note will focus on HPLC-based methodologies.

Principle of the Methodologies

Reversed-Phase Chromatography

Both methods employ reversed-phase HPLC, a powerful and versatile technique for separating organic molecules.[6] In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. This compound, being a relatively non-polar molecule, will be retained on the column and can be effectively eluted by a mobile phase with a suitable organic modifier content, such as methanol or acetonitrile.[7]

Detection Strategies

The ELSD is a universal detector that is independent of the optical properties of the analyte.[8][9] It is ideal for non-chromophoric compounds like this compound. The detection process involves three stages: nebulization of the column eluent, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.[9][10] The signal is proportional to the mass of the analyte.[9] A key advantage of ELSD is its compatibility with gradient elution, allowing for the optimization of separation for complex samples.[9][10]

To utilize the more common UV detector, a chromophore must be chemically attached to the this compound molecule prior to injection. This is achieved through a derivatization reaction where the hydroxyl group of the alcohol reacts with a derivatizing agent containing a highly UV-absorbent group. This significantly enhances the sensitivity of the detection.[2][11] While this method is highly sensitive, it requires an additional sample preparation step and careful optimization of the reaction conditions.[12][13]

Primary Method: HPLC with Evaporative Light Scattering Detection (ELSD)

This method is recommended for its directness and robustness in analyzing this compound without the need for derivatization.

Experimental Protocol

3.1.1. Apparatus and Materials

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Data acquisition and processing software.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • This compound reference standard.

  • HPLC-grade methanol, acetonitrile, and water.[14]

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B in 10 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
ELSD Drift Tube Temp. 50 °C
ELSD Nebulizer Gas Nitrogen, 3.5 bar

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.1.4. System Suitability

Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 100 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

3.1.5. Data Analysis

Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the working standards. The relationship is typically non-linear and can be described by the equation: log(Area) = a * log(Concentration) + b.[15] Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Experimental Workflow Diagram

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Methanol start->dissolve dilute Prepare Working Standards / Sample Dilutions dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution inject->separate detect ELSD Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Log-Log Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for this compound analysis by HPLC-ELSD.

Alternative Method: HPLC with UV Detection after Pre-Column Derivatization

This method offers enhanced sensitivity and allows the use of a standard UV detector. It involves a derivatization step using a reagent that reacts with the hydroxyl group of this compound.

Derivatization Chemistry

A common approach for derivatizing alcohols is esterification with a reagent containing a strong chromophore. For this protocol, we will use 3,5-Dinitrobenzoyl chloride, which reacts with the hydroxyl group of this compound to form a highly UV-absorbent ester.

Experimental Protocol

4.2.1. Apparatus and Materials

  • All materials from section 3.1.1, with a UV-Vis or Diode Array Detector (DAD) instead of ELSD.

  • 3,5-Dinitrobenzoyl chloride.

  • Pyridine (catalyst).

  • Toluene (reaction solvent).

  • Heating block or water bath.

4.2.2. Derivatization Procedure

  • To 1 mL of the sample or standard solution in toluene, add 100 µL of pyridine and 5 mg of 3,5-Dinitrobenzoyl chloride.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of 1M sodium carbonate solution to quench the excess reagent.

  • Vortex and centrifuge. Transfer the upper organic layer to a clean vial for HPLC analysis.

4.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B in 12 min, hold at 95% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

4.2.4. Standard and Sample Preparation

Prepare standards and samples in toluene and subject them to the same derivatization procedure as outlined in section 4.2.2.

4.2.5. Data Analysis

Construct a linear calibration curve by plotting the peak area versus the concentration of the derivatized standards. Determine the concentration of the derivatized this compound in the samples from this curve.

Derivatization Reaction Diagram

Derivatization_Reaction cluster_product Product CDM This compound (R-OH) reaction + DNBC 3,5-Dinitrobenzoyl Chloride arrow Pyridine, 60°C DNBC->arrow Ester UV-Active Ester Derivative arrow->Ester

Caption: Derivatization of this compound with 3,5-Dinitrobenzoyl Chloride.

Method Validation and Performance

Both methods should be validated according to ICH guidelines or internal laboratory standards. Key parameters to assess include:

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

The derivatization method is expected to yield a significantly lower LOD and LOQ compared to the ELSD method.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Peak Detected (ELSD) Insufficient analyte concentration, ELSD settings incorrect (e.g., drift tube too hot for a semi-volatile compound).Increase sample concentration, optimize ELSD temperature and gas flow.
Poor Peak Shape Column contamination, inappropriate mobile phase, column degradation.Flush or replace the column, adjust mobile phase composition.
Baseline Noise (ELSD) Impure mobile phase, unstable gas pressure.Use high-purity solvents and a stable nitrogen source.
Incomplete Derivatization Incorrect reagent stoichiometry, insufficient reaction time/temperature, moisture in reagents.Optimize reaction conditions, use anhydrous solvents and fresh reagents.

Conclusion

The analysis of this compound by HPLC can be effectively achieved despite its lack of a UV chromophore. The primary method using HPLC-ELSD offers a direct and robust approach suitable for routine analysis. For applications requiring higher sensitivity, the alternative method involving pre-column derivatization with a UV-active agent provides an excellent option. The choice between these methods will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.

References

  • KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. Available from: [Link]

  • Chromatography Today. Refractive index detector for sensitive HPLC analysis. Available from: [Link]

  • Biocompare. HPLC Refractive Index Detectors. Available from: [Link]

  • Biotech Fluidics. REFRACTiMASTER® RI HPLC detector. Available from: [Link]

  • International Biopharmaceutical Industry. Sensitive HPLC refractive Index detector. Available from: [Link]

  • Wood, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science, 6(2), 94–96. Available from: [Link]

  • Sci-Hub. Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Available from: [Link]

  • Vandenheuvel, W. J. A., Gardiner, W. L., & Horning, E. C. (1965). Gas chromatographic behavior of long chain alcohols and their derivatives. Journal of Chromatography A, 19, 263–276. Available from: [Link]

  • Oxford Academic. Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Available from: [Link]

  • Peak Scientific. What are Evaporative Light-Scattering Detectors?. Available from: [Link]

  • Wikipedia. Evaporative light scattering detector. Available from: [Link]

  • LCGC International. Factors Affecting Sensitivity of Evaporative Light Scattering Detection. Available from: [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Available from: [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. Available from: [Link]

  • SEDERE. How does an ELSD work. Available from: [Link]

  • Mudge, S. M. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment (2nd ed., pp. 94-103). Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available from: [Link]

  • National University of Science and Technology Oman. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available from: [Link]

  • ResearchGate. A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatiza. Available from: [Link]

  • Waters. What is a good HPLC column choice for analysis of alcohols? - WKB116133. Available from: [Link]

  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • Kuo, C.-C., Wen, Y.-H., Huang, C.-M., Wu, H.-L., & Wu, S.-S. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2), 1. Available from: [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. Available from: [Link]

  • SciELO. HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. Available from: [Link]

  • Cardiff University. Greenness Assessment of HPLC Analytical Methods with Common Detectors for Assay of Paracetamol and Related Materials in Drug Pro. Available from: [Link]

  • PubMed. A review of the application of chiroptical methods to analytical chemistry. Available from: [Link]

  • GL Sciences. 11. Organic Solvents Used in HPLC. Available from: [Link]

  • Grace. Analytical HPLC Column Introduction. Available from: [Link]

  • MDPI. HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. Available from: [Link]

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Application Note: Quantitative Analysis of Cyclododecylmethanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the analysis of Cyclododecylmethanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain cyclic alcohol, is utilized in various industrial applications, including the synthesis of fragrances and as a specialty chemical intermediate. Due to its high boiling point and polarity, a robust and reliable analytical method is crucial for quality control, purity assessment, and stability studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation involving derivatization, optimized GC-MS instrument parameters, and method validation in accordance with ICH guidelines.

Introduction

This compound (C₁₃H₂₆O, Molar Mass: 198.34 g/mol ) is a C13 cyclic alcohol whose physical and chemical properties necessitate a tailored analytical approach for accurate quantification.[1] Standard gas chromatography of alcohols can be challenging due to their polarity and, in the case of long-chain alcohols, low volatility.[2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of high-resolution separation and definitive identification, making it the technique of choice for analyzing such compounds.[3]

This protocol addresses the inherent analytical challenges by employing a silylation derivatization step. This chemical modification of the analyte enhances its volatility and thermal stability, making it more amenable to GC analysis.[2][4][5] The subsequent mass spectrometric detection provides high specificity and sensitivity, allowing for confident identification and quantification.

Principle of the Method

The analytical workflow is a two-stage process. Initially, the hydroxyl group of this compound is chemically modified through a derivatization reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process, known as silylation, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing the analyte's volatility.[2]

Following derivatization, the sample is introduced into the GC-MS system. The gas chromatograph separates the derivatized this compound from other sample components based on its partitioning between the carrier gas (mobile phase) and the stationary phase of the capillary column. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a fingerprint for identification and allows for precise quantification.[3]

Experimental Protocol

Reagents and Materials
  • Standards: this compound (≥98% purity)

  • Internal Standard (IS): 1-Eicosanol (≥99% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Dichloromethane (GC grade), Hexane (HPLC grade)

  • Equipment: Analytical balance, vortex mixer, heating block, autosampler vials (2 mL) with inserts, micropipettes, nitrogen evaporator.

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Eicosanol and dissolve it in 10 mL of hexane.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dissolve in dichloromethane.

  • Transfer 100 µL of the sample solution (or calibration standard) into a 2 mL autosampler vial.

  • Add 100 µL of the internal standard solution.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature before placing it in the GC autosampler.

Causality behind Derivatization: The silylation of the hydroxyl group of this compound is critical for overcoming its low volatility. The TMS ether derivative has a significantly higher vapor pressure, allowing it to be readily analyzed by GC at reasonable temperatures, thus preventing thermal degradation and improving peak shape.[4][5]

GC-MS Instrumentation and Conditions

The following table summarizes the recommended instrumental parameters for the GC-MS analysis.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (Split ratio 20:1)
Oven Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Scan Range m/z 40-500

Justification for Parameter Selection: A non-polar DB-5ms column is chosen for its versatility and suitability for a wide range of derivatized compounds. The temperature program is designed to ensure good separation of the derivatized analyte from the solvent and any potential impurities, with a final high temperature to elute any less volatile components.

Data Analysis and Interpretation

The derivatized this compound will produce a distinct peak in the total ion chromatogram (TIC). The identity of the peak can be confirmed by its retention time and by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern.

Expected Mass Spectrum Fragmentation

The mass spectrum of TMS-derivatized this compound is expected to show characteristic fragments. For cyclic alcohols, fragmentation typically involves the loss of a hydrogen atom, loss of water (from the underivatized molecule), and ring cleavage.[3] For the TMS derivative, characteristic ions would also be present.

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the TMS-derivatized this compound (198.34 + 72.1 = 270.44 g/mol ). The molecular ion peak for alcohols can be weak or absent.[6]

  • Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of the bond adjacent to the carbon bearing the oxygen.

  • Loss of a Methyl Group (M-15): A common fragment from the TMS group.

  • m/z 73: A characteristic peak for TMS derivatives, corresponding to [(CH₃)₃Si]⁺.

  • Characteristic Ring Cleavage: Cyclic alcohols often exhibit a peak at m/z 57 due to complex ring cleavage.[3]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[7][8]

Validation Parameters
Parameter Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters.

Workflow and Pathway Diagrams

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Dichloromethane A->B C Add Internal Standard B->C D Add BSTFA Derivatizing Agent C->D E Vortex and Heat (70°C, 30 min) D->E F Inject into GC-MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Reporting J->K

Caption: Experimental workflow for GC-MS analysis of this compound.

Derivatization Reaction

Derivatization_Reaction This compound This compound (R-OH) TMS_Ether TMS Ether Derivative (R-O-Si(CH₃)₃) This compound->TMS_Ether Silylation BSTFA BSTFA BSTFA->TMS_Ether Byproducts Byproducts

Caption: Silylation derivatization of this compound with BSTFA.

Conclusion

This application note provides a robust and reliable GC-MS method for the quantitative analysis of this compound. The described protocol, which includes a critical derivatization step, ensures high sensitivity, specificity, and reproducibility. The detailed method validation parameters provide a framework for ensuring the integrity of the analytical data, making this method suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74686, Cyclododecanemethanol. Retrieved from [Link]

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  • UPB Scientific Bulletin, Series B. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • Bio-protocol. (2018, September 20). GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS identification of secondary alcohols with even carbon numbers in.... Retrieved from [Link]

  • Chromatography Forum. (2019, March 31). Alcohol Method Development by GC-MS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • ChemRxiv. (n.d.). TD GC-MS and UPLC-MS methods to discover differentially expressed metabolites in sebum. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: High-Purity Cyclododecylmethanol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity Cyclododecylmethanol. This guide is designed for researchers, scientists, and drug development professionals who require this compound of exceptional purity for their work. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our protocols are designed to be self-validating, explaining the causality behind each step to ensure you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. Typically, synthesis involves the reduction of cyclododecanone. Therefore, common impurities include:

  • Unreacted Starting Material: Residual cyclododecanone.

  • Side-Reaction Products: Small amounts of byproducts from the reduction process.

  • Solvents: Residual solvents used during the reaction and initial workup.

  • Catalyst Residues: Traces of the reducing agent or other catalysts.

Q2: Which purification technique is generally the most effective for this compound?

A2: For a crystalline solid like this compound, recrystallization is often the most efficient and scalable first-line technique for removing small amounts of impurities.[1][2] It is particularly effective at removing impurities that have different solubility profiles from the desired compound. For challenging separations or to remove structurally similar impurities, flash column chromatography is a powerful alternative, though it is more labor- and solvent-intensive.[3] Vacuum distillation can be employed if the primary impurities are non-volatile, but thermal degradation is a risk.

Q3: How do I assess the purity of my final this compound product?

A3: A multi-faceted approach is recommended for confirming high purity:

  • Melting Point Analysis: A sharp and narrow melting point range that corresponds to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[2]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly sensitive techniques used to quantify the purity and identify trace impurities.[4][5]

  • Spectroscopic Methods: NMR and IR spectroscopy can confirm the structural integrity of the compound and detect any residual starting materials or byproducts.

Section 2: Purification Method Selection

Choosing the right purification strategy is critical. The decision depends on the nature of the impurities, the required purity level, and the scale of the experiment. The following decision tree provides a logical framework for selecting the optimal technique.

G cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_distillation Distillation Path start Crude this compound is_solid Is the crude product a solid? start->is_solid impurity_type What is the primary impurity type? is_solid->impurity_type Yes recrystallize Perform Recrystallization impurity_type->recrystallize Dissimilar Solubility Profile (e.g., salts, polar impurities) chromatography Use Flash Column Chromatography impurity_type->chromatography Structurally Similar / Non-polar Impurities distillation Consider Vacuum Distillation impurity_type->distillation Non-Volatile Impurities recrystallize_protocol Follow Recrystallization Protocol recrystallize->recrystallize_protocol end_node High-Purity Product (>99%) recrystallize->end_node chromatography_protocol Follow Chromatography Protocol chromatography->chromatography_protocol chromatography->end_node distillation_protocol Follow Distillation Protocol distillation->distillation_protocol distillation->end_node

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting for the most common purification techniques.

A. Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[1]

  • Solvent Selection: The key is to find a solvent where this compound has high solubility at high temperatures and low solubility at low temperatures.[2] Test small batches with solvents like ethanol, methanol, or heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[6][7] Keep the solution heated and stir continuously.

  • Decoloration (Optional): If the solution is colored, it may indicate colored impurities. Allow the solution to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as impurities are excluded from the growing crystal lattice.[2][6]

  • Cooling: Once the flask reaches room temperature, place it in an ice bath to maximize crystal yield.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Crystals dry->product

Caption: Step-by-step recrystallization workflow.

Problem Probable Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities.1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Choose a lower-boiling point solvent or use a solvent pair.
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was added). 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2][6]
Very low yield of purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Use only a minimal amount of ice-cold solvent for washing.[6] 3. Concentrate the mother liquor to obtain a second crop of crystals.
Product purity is still low after recrystallization. 1. The cooling process was too rapid, trapping impurities. 2. The chosen solvent does not effectively differentiate between the compound and the impurity.1. Ensure the solution cools to room temperature slowly and undisturbed before moving to an ice bath. 2. Screen for a more selective solvent system.
B. Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent).[3] It is excellent for separating compounds with similar polarities.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a solvent system (eluent) that provides good separation. The target compound should have an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh is common for flash chromatography).[8] This can be done as a dry pack or a wet slurry. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger, volatile solvent (like dichloromethane). Carefully load this solution onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate. Less polar compounds will travel down the column faster.[3]

  • Fraction Collection: Collect the eluent in small, sequential fractions using test tubes.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Problem Probable Cause(s) Solution(s)
Poor separation (overlapping bands). 1. The chosen eluent is too polar, moving all compounds too quickly. 2. The column was overloaded with too much sample. 3. The initial sample band was too wide.1. Switch to a less polar eluent. Use gradient elution, starting with a non-polar solvent and gradually increasing polarity.[8] 2. Use a larger column or reduce the sample amount. A silica-to-sample ratio of 50:1 to 100:1 is a good starting point.[8] 3. Dissolve the sample in the minimum possible volume before loading.
The compound is not eluting from the column. 1. The eluent is not polar enough. 2. The compound may be decomposing on the acidic silica gel.1. Gradually increase the polarity of the eluent.[9] 2. Test compound stability on a TLC plate. If it degrades, consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.[9]
Cracked or channeled silica bed. 1. The column was packed improperly. 2. The column ran dry at some point during the run.1. Ensure the silica is packed uniformly and is fully settled before running. 2. Always maintain a level of solvent above the silica bed.
Compound is "streaking" or "tailing" down the column. 1. The compound is interacting too strongly with the silica gel. 2. Sample is not fully soluble in the mobile phase.1. For acidic compounds, add a small amount (0.5-1%) of acetic acid to the eluent. For basic compounds, add triethylamine.[8] 2. Ensure the sample is fully dissolved before loading. Consider a different mobile phase.
C. Vacuum Distillation

Distillation separates compounds based on differences in their boiling points. For high-boiling point compounds like this compound, applying a vacuum is necessary to lower the boiling point and prevent thermal decomposition.[10][11]

  • Apparatus Setup: Assemble a simple distillation apparatus, ensuring all glass joints are properly greased and sealed to maintain a vacuum. Use a heating mantle with a magnetic stirrer.

  • Sample Addition: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distilling flask.

  • Apply Vacuum: Slowly and carefully apply the vacuum.

  • Heating: Begin heating the flask gently. The goal is a slow, steady distillation rate (1-2 drops per second).[12]

  • Fraction Collection: Monitor the temperature at the still head. Collect any low-boiling initial fractions (forerun) separately. Collect the main fraction when the temperature stabilizes at the expected boiling point of this compound under the applied pressure.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum to prevent atmospheric oxygen from causing an explosion in the hot flask.

Problem Probable Cause(s) Solution(s)
Violent bumping of the liquid. 1. Uneven heating. 2. Ineffective or absent boiling chips/stirring.1. Ensure the heating mantle is properly sized for the flask and that stirring is vigorous and constant. 2. Always use fresh boiling chips or a magnetic stirrer.
Inability to achieve a good vacuum. 1. Leaks in the system.1. Check all joints and connections for proper sealing. Ensure vacuum grease is applied correctly.
Product appears to be decomposing (darkening color). 1. The heating temperature is too high.1. Improve the vacuum to further lower the boiling point. 2. Reduce the heating mantle temperature.
No distillate is collected. 1. The vacuum is not low enough for the applied temperature. 2. The condenser is not being cooled effectively.1. Check the vacuum pump and system for leaks. 2. Ensure a steady flow of cold water through the condenser.[11]

Section 4: References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Lab Videos. (2013). Recrystallization. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Knob, F. C., & Oldoni, T. L. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Rieck, F. (n.d.). Automated Purification of Compound Libraries Using the Agilent 1260 Infinity Automated LC/MSD Purification System. Agilent. [Link]

  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • Sridhar, G. (2024). Chromatography. StatPearls - NCBI Bookshelf. [Link]

  • workingink. (2022). 1710 Making Methanol From Dry Distillation. YouTube. [Link]

  • Professor Davis. (2017). A Simple Distillation Explained. YouTube. [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]

  • Görög, S. (1993). A review of the application of chiroptical methods to analytical chemistry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Senogles, P. J., et al. (2007). Extraction and Purification of the Zwitterions Cylindrospermopsin and Deoxycylindrospermopsin from Cultures of Cylindrospermopsis raciborskii. ResearchGate. [Link]

  • Still'n The Clear. (2024). The Truth About Methanol in Home Distilling. YouTube. [Link]

  • CHM 251 Lab. (2020). Fractional Distillation. YouTube. [Link]

  • NCSSM. (2011). Distillation Methanol. YouTube. [Link]

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Side reactions and byproduct formation in Cyclododecylmethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclododecylmethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this valuable macrocyclic alcohol. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs): Synthetic Routes
Q1: What are the primary industrial and laboratory methods for synthesizing this compound?

There are two predominant synthetic pathways to access this compound, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, scale, and desired purity profile.

  • Reduction of Cyclododecanecarboxylic Acid or its Esters: This is a very common and direct laboratory-scale method. The carboxylic acid or, more frequently, its corresponding methyl or ethyl ester, is reduced using a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).[1][2][3] This method is favored for its high yields and relatively straightforward execution, provided that anhydrous conditions are maintained.

  • Hydroformylation of Cyclododecene: On an industrial scale, the hydroformylation (or "oxo process") of cyclododecene is a more atom-economical approach.[4][5] This reaction involves treating cyclododecene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically based on cobalt or rhodium.[4][6] The initial product is cyclododecanecarbaldehyde, which is then immediately hydrogenated in the same or a subsequent step to yield this compound.

A less common but viable alternative involves the reaction of a cyclododecyl Grignard reagent (cyclododecylmagnesium bromide) with formaldehyde.[7][8][9] This classic organometallic approach forms the C-C bond and the alcohol functionality in a single step.

Diagram: Major Synthetic Pathways to this compound

Synthetic Routes to this compound CDCA Cyclododecanecarboxylic Acid or Ester CDM This compound CDCA->CDM Reduction (e.g., LiAlH₄) CDT Cyclododecene Aldehyde Cyclododecanecarbaldehyde CDT->Aldehyde Hydroformylation (CO, H₂, Catalyst) Aldehyde->CDM Reduction (H₂, Catalyst)

Caption: Primary routes for synthesizing this compound.

Troubleshooting Guide: Side Reactions & Byproduct Formation

This section addresses specific issues you may encounter during synthesis.

Area 1: Reduction of Cyclododecanecarboxylic Acid / Esters with LiAlH₄

Q2: My LiAlH₄ reduction of cyclododecanecarboxylic acid methyl ester is resulting in a low yield of this compound. What are the likely causes?

Low yields in LiAlH₄ reductions are almost always traced back to two primary issues: reagent deactivation or incomplete reaction.

  • Moisture Contamination: Lithium aluminum hydride reacts violently and exothermically with water and other protic sources (like residual methanol from esterification).[3] This not only consumes the expensive reducing agent but also generates hydrogen gas, posing a safety risk.

    • Expert Insight: Always use freshly distilled, anhydrous solvents (like THF or diethyl ether). Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon) before use. Ensure your starting ester is scrupulously dry.

  • Insufficient Reagent: The reduction of an ester to a primary alcohol consumes two equivalents of hydride.[3][10] For a carboxylic acid, an additional equivalent is consumed in an initial acid-base reaction to deprotonate the acid, producing hydrogen gas.[2] It is crucial to use a sufficient excess of LiAlH₄.

    • Protocol Validation: A standard protocol would use 1.5 to 2.0 equivalents of LiAlH₄ for an ester and 2.5 to 3.0 equivalents for a carboxylic acid to ensure the reaction goes to completion.

  • Improper Workup: The aluminum salts formed during the reaction can create a gelatinous precipitate that traps the product. A careful quenching procedure (e.g., the Fieser workup: sequential addition of water, then 15% NaOH solution, then more water) is critical to produce a granular, easily filterable solid, maximizing product recovery.

Q3: I've isolated an impurity from my LiAlH₄ reduction that shows a peak around 9.7 ppm in the ¹H NMR spectrum. What is it?

A signal in that region is characteristic of an aldehyde proton. This indicates an incomplete reduction .

  • Causality: The reduction of an ester proceeds via an aldehyde intermediate.[11][12] If the reaction is quenched prematurely, if the temperature is too low, or if there is insufficient LiAlH₄, this intermediate aldehyde can be isolated. Aldehydes are more reactive towards reduction than esters, so its presence strongly suggests a stoichiometric issue or poor reagent quality.[13]

    • Solution: To resolve this, ensure you are using a sufficient excess of active LiAlH₄ and allow the reaction to run to completion (monitoring by TLC is recommended). You can also re-subject the impure mixture to the reduction conditions.

Q4: Can I use a milder reducing agent like sodium borohydride (NaBH₄) to reduce my cyclododecanecarboxylic acid?

No, this is a common pitfall. Sodium borohydride is not a potent enough reducing agent to reduce carboxylic acids or esters.[2][3][14] It is selective for more reactive carbonyls like aldehydes and ketones. Attempting this reaction will result in the recovery of your starting material. For the reduction of carboxylic acids and their derivatives to alcohols, a powerful hydride source like LiAlH₄ or borane (BH₃) is required.[1][14]

Area 2: Hydroformylation of Cyclododecene

Q5: My hydroformylation reaction is producing significant amounts of cyclododecane. How can I prevent this hydrogenation side reaction?

The formation of the corresponding alkane is a classic competing reaction in hydroformylation.[15] Both processes utilize H₂ and a metal catalyst.

  • Causality: High temperatures and high hydrogen partial pressures favor the hydrogenation pathway. The choice of metal catalyst and ligands is also critical.

    • Expert Insight: To favor hydroformylation, carefully control the H₂/CO ratio; a higher CO partial pressure generally suppresses hydrogenation. Lowering the reaction temperature can also improve selectivity, though it may decrease the overall reaction rate. Rhodium catalysts modified with phosphine or phosphite ligands often provide higher selectivity for the desired aldehyde compared to simpler cobalt catalysts.[5]

Q6: The catalyst in my hydroformylation is deactivating, leading to a stalled reaction. What causes this and how can it be mitigated?

Catalyst deactivation is a major concern in industrial hydroformylation. The primary culprits are often impurities in the feed or degradation of the catalyst complex itself.

  • Ligand Degradation: Phosphine and phosphite ligands, which are essential for selectivity, can be oxidized by peroxide impurities that may be present in the cyclododecene starting material. This degradation leads to a loss of selectivity and activity.[16]

  • Catalyst Agglomeration: At high temperatures, the finely dispersed homogeneous catalyst can decompose and agglomerate into inactive metal clusters.[16]

    • Protocol Validation: Ensure your cyclododecene is free of peroxides by passing it through a column of activated alumina before use. Operating at the lowest effective temperature can prolong catalyst life. For some systems, the continuous addition of a small amount of fresh ligand can help maintain catalyst stability and activity.

Diagram: Troubleshooting Low Yield in LiAlH₄ Reduction

Troubleshooting Workflow: LiAlH₄ Reduction Start Low Yield of This compound CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture CheckReagent Was sufficient excess of LiAlH₄ used? CheckMoisture->CheckReagent Yes SolventDry Action: Use freshly distilled anhydrous solvents. Dry all glassware. CheckMoisture->SolventDry No CheckWorkup Was the workup procedure performed correctly? CheckReagent->CheckWorkup Yes ReagentAmount Action: Recalculate stoichiometry. Use 1.5-2 eq. for esters, 2.5-3 eq. for acids. CheckReagent->ReagentAmount No CheckPurity Analyze crude product by NMR/GC-MS for byproducts CheckWorkup->CheckPurity Yes WorkupMethod Action: Use Fieser workup to break up aluminum emulsions. CheckWorkup->WorkupMethod No Aldehyde Impurity Found: Cyclododecanecarbaldehyde? CheckPurity->Aldehyde IncompleteRxn Root Cause: Incomplete Reaction Aldehyde->IncompleteRxn Yes IncompleteRxn->CheckReagent

Caption: A decision-making workflow for troubleshooting low yields.

Experimental Protocol: Synthesis via Ester Reduction

This protocol details the reduction of methyl cyclododecanecarboxylate to this compound.

Materials:

  • Methyl cyclododecanecarboxylate (1 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum or oven-dry and cool under a stream of inert gas.

  • Reagent Preparation: In the reaction flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve methyl cyclododecanecarboxylate (1 eq) in anhydrous THF in the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis (e.g., using 10% ethyl acetate in hexanes) shows complete consumption of the starting ester.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise. Caution: Exothermic reaction and H₂ evolution. Follow this with the dropwise addition of 15% NaOH solution (X mL). Finally, add more water (3X mL).

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent using a rotary evaporator. The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Data Summary: Comparison of Synthetic Routes
FeatureReduction of Ester/AcidHydroformylation of Olefin
Starting Material Cyclododecanecarboxylic Acid/EsterCyclododecene
Key Reagents LiAlH₄ or BH₃CO, H₂, Rh or Co catalyst
Typical Yield >90% (Lab Scale)>95% (Industrial)
Pros High yield, reliable, straightforward for lab scale.High atom economy, uses cheaper feedstock.
Cons Requires expensive, hazardous reagent (LiAlH₄), sensitive to moisture.Requires high-pressure equipment, complex catalyst systems, potential for side reactions (hydrogenation).
References
  • Method for synthesizing tricyclodecanedimethanol.
  • Cyclododecane. Wikipedia.
  • Grignard Reaction - Common Conditions.
  • Grignard Reaction. Organic Chemistry Portal.
  • Eco-friendly Synthesis of Cyclododecanone
  • cyclodecanone. Organic Syntheses Procedure.
  • Synthesis of Cyclopentadecane
  • Cyclododecanemethanol. PubChem - NIH.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Process for producing cyclododecanol and cyclododecanone.
  • Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxyl
  • Eco-friendly Synthesis of Cyclododecanone
  • Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica.
  • Reduction of Carboxylic Acids and Their Deriv
  • Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts.
  • Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts. Catalysis Science & Technology (RSC Publishing).
  • What is the mechanism for reducing cyclic compounds with LAH? Quora.
  • Reactivity features of cyclododecanone.
  • Reaction of Grignard Reagent with Formaldehyde. YouTube.
  • Reduction of carboxylic acids (video). Khan Academy.
  • Lithium Aluminum Hydride (LiAlH4)
  • Development of a Highly Active Catalyst System with Tuneable Selectivity for the Hydroformylation of the Renewable 1,3‐Diene.
  • Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube.
  • Hydroformyl
  • Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids. PubMed.
  • By-products of methanol synthesis.
  • Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube.
  • Reduction of Carboxylic Acids and Deriv
  • Hydroformylation of Alkenes: An Industrial View of the St
  • Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology (RSC Publishing).

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Technical Support Center: Optimization of Cyclododecylmethanol Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of reaction conditions for the esterification of cyclododecylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The inherent steric hindrance of the bulky cyclododecyl group presents unique challenges to achieving high yields and purity. This document will address these specific issues in a practical question-and-answer format, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the esterification of this compound.

Q1: Why is the esterification of this compound more challenging than with simpler, linear alcohols?

A1: The primary challenge lies in steric hindrance . The bulky, twelve-carbon ring of this compound physically obstructs the approach of the carboxylic acid to the hydroxyl group. This steric effect can significantly slow down the reaction rate and lower the equilibrium conversion compared to less hindered alcohols like ethanol or butanol.[1][2] Consequently, reaction conditions must be carefully optimized to overcome this hurdle.

Q2: What are the most common methods for synthesizing this compound esters?

A2: The most prevalent methods include:

  • Fischer-Speier Esterification: This classic method involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst.[3][4] To drive the reversible reaction to completion, continuous removal of the water byproduct is essential.[5][6][7]

  • Steglich Esterification: For acid-sensitive substrates, the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and effective alternative.[8]

  • Enzymatic Esterification: Lipases can be used as selective catalysts, offering high yields under mild, solvent-free conditions, which is particularly advantageous for complex molecules.[9][10][11]

Q3: How do I choose the right carboxylic acid for my this compound esterification?

A3: The choice of carboxylic acid will depend on the desired properties of the final ester. However, from a reactivity standpoint, less sterically hindered carboxylic acids will generally react more readily. As the carbon chain length or branching of the carboxylic acid increases, the reaction rate may decrease due to increased steric hindrance around the carbonyl group.[2]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the esterification of this compound.

Problem 1: Low or No Product Yield

Symptom: TLC or GC-MS analysis of the reaction mixture shows a large amount of unreacted this compound and/or carboxylic acid, with little to no desired ester product.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Catalysis The bulky nature of this compound may require a more effective or higher loading of the catalyst to achieve a reasonable reaction rate.Increase the catalyst loading (e.g., from 1 mol% to 5 mol% for H₂SO₄). Consider switching to a more effective catalyst for sterically hindered alcohols, such as p-toluenesulfonic acid (TsOH) or a solid acid catalyst.
Equilibrium Not Shifted The esterification is a reversible reaction. If the water byproduct is not removed, the reaction will reach equilibrium with significant amounts of starting materials remaining.[3][4][12]Use a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene or xylene) to continuously remove water as it is formed.[5][6][7][13][14] Alternatively, molecular sieves can be used as a dehydrating agent.
Reaction Time Too Short Due to steric hindrance, the esterification of this compound is often slower than that of smaller alcohols.Extend the reaction time and monitor the progress by TLC or GC. Reactions may require 24 hours or longer to reach completion.
Inadequate Temperature The reaction may not have sufficient energy to overcome the activation barrier.Increase the reaction temperature to the reflux temperature of the chosen solvent. Ensure uniform heating with a heating mantle and stir bar.
Problem 2: Presence of Significant Side Products

Symptom: Analysis of the crude product reveals the presence of unexpected impurities besides the starting materials and the desired ester.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Alcohol Dehydration Strong acid catalysts at high temperatures can promote the dehydration of this compound to form cyclododecene.Use a milder acid catalyst or consider non-acidic methods like Steglich or enzymatic esterification.[8][11] If using a strong acid, carefully control the reaction temperature.
Ether Formation Under acidic conditions, two molecules of this compound can condense to form a dicyclododecyl ether.[1]Lower the reaction temperature and ensure an adequate amount of the carboxylic acid is present. Using the carboxylic acid in slight excess can favor the esterification pathway.
Carboxylic Acid Anhydride Formation The carboxylic acid can self-condense to form an anhydride, especially at high temperatures.This is less common but can be minimized by controlling the temperature and using an appropriate stoichiometry of reactants.

Section 3: Experimental Protocols

Protocol 1: Fischer Esterification of this compound using a Dean-Stark Apparatus

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, the carboxylic acid, and p-toluenesulfonic acid monohydrate.

  • Add toluene to the flask (approximately 2-3 mL per gram of this compound).

  • Assemble the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[5][6][7]

  • Continue refluxing until no more water is collected in the trap, and TLC analysis indicates the consumption of the starting alcohol.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.[15][16]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • At regular intervals, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.

  • Spot the starting this compound and carboxylic acid as references.

  • Develop the TLC plate and visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • The reaction is complete when the spot corresponding to the limiting reactant (typically this compound) is no longer visible. The product ester should appear as a new, less polar spot.

Section 4: Visualizations

Troubleshooting Logic Diagram

Troubleshooting_Esterification cluster_equilibrium Equilibrium Issues cluster_kinetics Kinetic Issues cluster_side_reactions Side Reaction Mitigation start Low Yield of this compound Ester check_sm Starting Material Remaining? (TLC/GC) start->check_sm water_removal Is water being effectively removed? check_sm->water_removal Yes side_products Significant Side Products Observed? check_sm->side_products No no_water_removal Implement water removal (e.g., Dean-Stark) water_removal->no_water_removal No yes_water_removal Consider other factors water_removal->yes_water_removal Yes no_water_removal->start catalyst Is the catalyst appropriate and sufficient? yes_water_removal->catalyst temp_time Are temperature and time sufficient? catalyst->temp_time Yes increase_catalyst Increase catalyst loading or use a stronger/solid acid catalyst catalyst->increase_catalyst No increase_temp_time Increase temperature to reflux and extend reaction time temp_time->increase_temp_time No purification Purify product (Column Chromatography/Recrystallization) temp_time->purification Yes increase_catalyst->start increase_temp_time->start dehydration Dehydration/Etherification Suspected? side_products->dehydration Yes side_products->purification No milder_cond Use milder conditions (lower temp) or alternative methods (Steglich/Enzymatic) dehydration->milder_cond Yes milder_cond->start

Caption: A decision tree for troubleshooting low yields in this compound esterification.

Experimental Workflow Diagram

Esterification_Workflow A 1. Reactant Setup (this compound, Carboxylic Acid, Catalyst, Toluene) B 2. Reaction (Reflux with Dean-Stark Apparatus) A->B C 3. In-Process Control (Monitor by TLC/GC) B->C C->B Reaction Incomplete D 4. Workup (Quench, Wash with NaHCO₃, Brine) C->D Reaction Complete E 5. Isolation (Dry with MgSO₄, Filter, Concentrate) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Standard workflow for the synthesis and purification of this compound esters.

References

  • Oliver-Meseguer, J., et al. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
  • Correa, D., et al. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. MDPI. Available at: [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Available at: [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Available at: [Link]

  • Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus | Resource. RSC Education. Available at: [Link]

  • Lütz, S., et al. (n.d.). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture.
  • Royal Society of Chemistry. (2016). Dean-Stark apparatus. YouTube. Available at: [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Jadhav, S. (2015). Biomass Derived B-cyclodextrin-SO3H as a Solid Acid Catalyst for Esterification of Carboxylic acids with Alcohols. ResearchGate. Available at: [Link]

  • Littlejohn, D., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. PubMed. Available at: [Link]

  • ResearchGate. (2025). Effect of carbon chain length on esterification of carboxylic acids with methanol using acid catalysis. Available at: [Link]

  • Li, G., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. NIH. Available at: [Link]

  • MDPI. (n.d.). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. Available at: [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • ResearchGate. (2020). (PDF) Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand. Available at: [Link]

  • Khan Academy. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Google Patents. (n.d.). KR101138165B1 - Method for purification of cyclic ester.
  • Ambat, I., et al. (n.d.). An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. PMC - PubMed Central. Available at: [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available at: [Link]

  • Reddit. (2024). Esterification not Working (Separation) : r/OrganicChemistry. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2010005391A1 - Biodiesel production via enzymatic hydrolysis followed by chemical/enzymatic esterification.
  • PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Available at: [Link]

  • ResearchGate. (2025). (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Available at: [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification? : r/Chempros. Available at: [Link]

  • Semantic Scholar. (n.d.). Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System. Available at: [Link]

  • Qi, H., et al. (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application.
  • ResearchGate. (n.d.). Automated reaction progress monitoring of heterogeneous reactions: Crystallization-induced stereoselectivity in amine-catalyzed aldol reactions | Request PDF. Available at: [Link]

  • Reddit. (2024). Esterification/Amidation Problems : r/Chempros. Available at: [Link]

  • PubMed. (2024). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. Available at: [Link]

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Technical Support Center: Troubleshooting Cyclododecylmethanol Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

The polymerization of large, cycloaliphatic monomers like cyclododecylmethanol (CDM) presents unique challenges compared to more common linear or small-ring monomers. The bulky cyclododecyl group can introduce significant steric hindrance, affecting reactivity, solubility, and the final polymer's properties. This guide is structured to address the most common issues encountered during the polymerization of CDM-derived monomers, such as cyclododecylmethyl methacrylate (CDMA), via free-radical polymerization—a versatile and widely used method.

Our approach is rooted in diagnosing the problem from first principles. Each section follows a logical progression from symptom to cause to solution, empowering you to not just fix the immediate issue but also to understand the underlying polymer chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Polymer Conversion

You've set up your reaction, let it run for the prescribed time, but upon workup, you recover only starting monomer or a negligible amount of polymer. This is one of the most common and frustrating issues. Let's break down the likely culprits.

Question: My CDMA polymerization yielded almost no polymer. What went wrong?

Answer: Low or zero conversion is typically traced back to three primary areas: monomer purity, ineffective initiation, or incorrect reaction conditions.

A. Cause: Monomer & Solvent Purity The purity of your monomer and solvent is paramount. Trace impurities can act as potent inhibitors or chain transfer agents.

  • Water: Even trace amounts of water can interfere with polymerization kinetics, particularly in solution polymerization.[1][2][3] While some systems show tolerance or even rate enhancements, consistency demands dryness.[4][5]

  • Inhibitors: Commercial monomers are shipped with inhibitors (like MEHQ) to prevent spontaneous polymerization during storage. These must be removed immediately before use.

Troubleshooting Protocol: Monomer & Solvent Purification

  • Inhibitor Removal: Pass the cyclododecylmethyl methacrylate (CDMA) monomer through a column of activated basic alumina. This will effectively remove phenolic inhibitors.

  • Drying Monomer: If water is a concern, the monomer can be dried over anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂) followed by filtration.

  • Drying Solvent: Solvents should be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passage through an activated alumina column).

B. Cause: Ineffective Initiation / Oxygen Inhibition Free-radical polymerization is notoriously sensitive to atmospheric oxygen.[6][7][8][9] Oxygen is a diradical that readily scavenges initiator or propagating polymer radicals, forming stable peroxy radicals that terminate the polymerization chain.[6][10]

Troubleshooting Protocol: Rigorous Degassing

The most effective method for removing dissolved oxygen from a reaction mixture is the Freeze-Pump-Thaw (FPT) technique.[11][12][13] At least three cycles are mandatory for achieving an oxygen-free environment.

  • Freeze: With the reaction flask sealed from the manifold, freeze the reaction mixture using a liquid nitrogen bath.[13]

  • Pump: Once the mixture is completely frozen solid, open the flask to a high-vacuum line (pressure should be <0.1 Pa) and evacuate the headspace for 5-10 minutes.[14]

  • Thaw: Close the flask to the vacuum line and thaw the mixture in a room temperature water bath. You will see bubbles of dissolved gas escaping into the evacuated headspace.

  • Repeat: Repeat this cycle two more times to ensure complete removal of dissolved oxygen.[11][12] After the final cycle, backfill the flask with an inert gas like argon or nitrogen.

dot

Caption: Oxygen inhibition mechanism in free-radical polymerization.

C. Cause: Incorrect Reaction Conditions

  • Temperature: The initiator's half-life is temperature-dependent. If the temperature is too low, the rate of radical generation will be too slow. If it's too high, the initiator will decompose too quickly, leading to a burst of initiation followed by premature termination and potentially lower molecular weights.

  • Concentration: In solution polymerization, if the monomer concentration is too low, the probability of propagation decreases relative to termination events. Bulk polymerization avoids this but introduces challenges with heat transfer and viscosity.[15][16][17][18]

Troubleshooting Table: Initiator Selection and Conditions

InitiatorCommon Solvent(s)Typical Temperature Range (°C)Key Considerations
AIBNToluene, Dioxane, THF60 - 80Most common; decomposition is first-order and reliable.
Benzoyl PeroxideToluene, Benzene80 - 95Can induce chain transfer to some solvents.
KPS (in water)Water (for emulsion)50 - 70Used for emulsion or aqueous dispersion polymerization.[19][20]
Issue 2: High Polydispersity Index (PDI)

Your Gel Permeation Chromatography (GPC/SEC) results show a polymer was formed, but the molecular weight distribution is very broad (e.g., PDI > 2.0 for a standard radical polymerization). This indicates poor control over the polymerization process.

Question: My poly(CDMA) has a PDI of 3.5. How can I achieve a narrower distribution?

Answer: A high PDI in free-radical polymerization is often a result of side reactions, primarily chain transfer, or issues with reaction control (like temperature fluctuations).[21][22]

A. Cause: Chain Transfer Reactions Chain transfer is a process where the active radical center is transferred from a growing polymer chain to another molecule (monomer, solvent, initiator, or polymer).[23] This terminates the original chain and starts a new, shorter one, broadening the molecular weight distribution.[23][24][25]

  • Chain Transfer to Solvent: Solvents with easily abstractable protons (e.g., thiols, some halogenated hydrocarbons) are known chain transfer agents (CTAs).[23][] Toluene, while common, can participate in chain transfer at higher temperatures.

  • Chain Transfer to Monomer: This is an inherent property of the monomer itself and sets a theoretical limit on the achievable molecular weight.

Troubleshooting Strategy:

  • Solvent Selection: If using a solvent, choose one with a low chain transfer constant. Benzene or fluorinated solvents are often better choices than toluene if chain transfer is suspected.

  • Controlled Radical Polymerization: For ultimate control over PDI (typically < 1.3), consider switching to a controlled or "living" radical polymerization (LRP) technique like RAFT (Reversible Addition-Fragmentation chain-Transfer).[27][28][29] These methods are designed to minimize irreversible termination and chain transfer.

dot

high_pdi_troubleshooting start High PDI Detected (e.g., PDI > 2.0) q_temp Was temperature stable (±1 °C)? start->q_temp fix_temp ACTION: Improve thermal control (oil bath, cryostat) q_temp->fix_temp No q_solvent Is solvent a known chain transfer agent? q_temp->q_solvent Yes end_node Re-run and Analyze fix_temp->end_node fix_solvent ACTION: Change to a more inert solvent (e.g., Benzene, Dioxane) q_solvent->fix_solvent Yes q_control Is precise control (PDI < 1.5) required? q_solvent->q_control No fix_solvent->end_node implement_lrp ACTION: Implement a Controlled Radical Polymerization (e.g., RAFT) q_control->implement_lrp Yes q_control->end_node No, investigate other impurities implement_lrp->end_node

Caption: Decision workflow for troubleshooting high PDI.

Issue 3: Ambiguous or Confusing Characterization Data

You have a product, but the analytical data from GPC/SEC or NMR is not what you expected.

Question: My GPC chromatogram shows multiple peaks. Is this a failed reaction?

Answer: Not necessarily. A multi-peaked GPC trace requires careful interpretation.

  • Peak at High Elution Volume (Late Elution): This is typically unreacted monomer, solvent, or other small molecules.

  • Broad Peak at Intermediate Elution Volume: This is your polymer. The shape and breadth tell you about the PDI.

  • Shoulder or Peak at Low Elution Volume (Early Elution): This can indicate the presence of very high molecular weight species or aggregates. This could be due to cross-linking if any difunctional impurities were present, or polymer aggregation in the GPC solvent.

Troubleshooting Protocol: GPC/SEC Analysis [30][31][32][33][34][35]

  • Run a Monomer Standard: Inject a solution of your pure CDMA monomer to confirm the elution time of the low molecular weight peak.

  • Check Solubility: Ensure your polymer is fully dissolved in the GPC mobile phase. Poor solubility can lead to aggregation and artificially high molecular weight readings. You may need to try a different mobile phase (e.g., THF, Chloroform) or run the analysis at an elevated temperature.

  • Filter Your Sample: Always filter your sample through a 0.22 or 0.45 µm filter before injection to remove dust and insoluble material that can damage the columns.[33]

Question: The ¹H NMR spectrum of my polymer is just broad, unresolved humps. How can I confirm the structure?

Answer: The ¹H NMR spectra of polymers are inherently broad compared to small molecules due to the restricted motion of protons on the polymer backbone.[36][37][38][39][40] However, you should still be able to identify key signals. For poly(CDMA), you would expect:

  • Broad signals from the cyclododecyl ring protons.

  • A broad signal for the -O-CH₂- protons adjacent to the ring.

  • Broad signals for the methacrylate backbone protons.

Troubleshooting Protocol: NMR Analysis

  • Ensure Purity: First, precipitate your polymer into a non-solvent (e.g., drop a toluene solution of your polymer into a large volume of stirring methanol) to remove unreacted monomer. Filter and dry the polymer thoroughly under vacuum.

  • Use a Good Solvent: Use a deuterated solvent that fully dissolves the polymer, like CDCl₃ or DMSO-d₆.[36]

  • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can increase chain mobility and sharpen the peaks, improving resolution.

  • Use ¹³C NMR: A proton-decoupled ¹³C NMR spectrum can often provide clearer structural information, showing distinct peaks for the carbonyl carbon, the quaternary backbone carbon, and the carbons of the cyclododecyl ring.

References

  • Simič, R., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter. Available at: [Link]

  • Wikipedia. (n.d.). Chain transfer. Available at: [Link]

  • Poelmans, W., et al. (2013). Solvent Effects on Free Radical Polymerization Reactions: The Influence of Water on the Propagation Rate of Acrylamide and Methacrylamide. Macromolecules. Available at: [Link]

  • Simič, R., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter. Available at: [Link]

  • Sinnokrot, M. O., & Valeev, E. F. (2007). Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (n.d.). Radical polymerization kinetics of water-soluble monomers. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is The Role Of Chain Transfer Agents In Acrylic Polymerization? YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.10: Living Radical Polymerization- RAFT. Available at: [Link]

  • Semantic Scholar. (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Available at: [Link]

  • ResearchGate. (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Available at: [Link]

  • RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of both polymethacrylates polymerized conventionally... Available at: [Link]

  • Brar, A. S., et al. (2004). Structural investigations of poly(methyl methacrylate) by two-dimensional NMR. Journal of Molecular Structure. Available at: [https://www.semanticscholar.org/paper/Structural-investigations-of-poly(methyl-by-NMR-Brar-Singh/d5955683226a3195f2d4787a933f3801a9d1800f]([Link]

  • NIH. (n.d.). The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). GPC analysis of Polymers. Available at: [Link]

  • ACS Publications. (2023). Water in Triple-Bond-Based Polymerizations: Roles as a Solvent or Monomer. Polymer Science & Technology. Available at: [Link]

  • IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Available at: [Link]

  • Taylor & Francis Online. (n.d.). GPC Data Interpretation in Mechanochemical Polymer Degradation. International Journal of Polymer Analysis and Characterization. Available at: [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR spectra of the depolymerization reaction of poly(methyl methacrylate). Available at: [Link]

  • Separation Science. (n.d.). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Available at: [Link]

  • ACS Publications. (2006). Synthesis of highly branched poly(methyl methacrylate)s using the 'strathclyde methodology' in aqueous emulsion. Macromolecules. Available at: [Link]

  • ACS Publications. (n.d.). High resolution NMR analysis of the stereochemistry of poly(methyl methacrylate). Macromolecules. Available at: [Link]

  • Chemistry World. (2019). Untreated water works just fine as polymerisation solvent. Available at: [Link]

  • ResearchGate. (n.d.). Solution & Bulk polymerization. Available at: [Link]

  • RSC Publishing. (2022). Cyclic polymers: synthesis, characteristics, and emerging applications. Available at: [Link]

  • ResearchGate. (n.d.). GPC - Gel Permeation Chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Bulk polymerization. Available at: [Link]

  • Emerald Cloud Lab. (n.d.). ExperimentDegas Documentation. Available at: [Link]

  • The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Available at: [Link]

  • Chemistry For Everyone. (2023). What Are The Disadvantages Of Bulk Polymerization? YouTube. Available at: [Link]

  • Yoon Group. (2020). How to Perform Freeze-Pump-Thaw Degassing. YouTube. Available at: [Link]

  • Taylor & Francis. (n.d.). Bulk polymerization – Knowledge and References. Available at: [Link]

  • Malvern Panalytical. (2023). 3 ways to analyze GPC/SEC data. Available at: [Link]

  • University of Rochester. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of tricyclodecyl-containing methacrylate polymer for optoelectronics applications. Available at: [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. Available at: [Link]

  • ResearchGate. (n.d.). What is the best range of pressure during freeze-pump-thaw process in order to degassing the flask for Air sensitive polymerization.? Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of poly(dodecyl methacrylate)s and their drag‐reducing properties. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is The Polydispersity Index In Free Radical Polymerization? YouTube. Available at: [Link]

  • RSC Publishing. (2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Available at: [Link]

  • University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS. Available at: [Link]

  • ResearchGate. (n.d.). Why PDI is usually greater than 2 in real polymerization system? Available at: [Link]

  • PubMed. (2019). Polymer Dispersity Control by Organocatalyzed Living Radical Polymerization. Angewandte Chemie International Edition in English. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of Crosslinked Poly ( methyl methacrylate ) Beads in Emulsifier - free Emulsion Polymerization. Available at: [Link]

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Technical Support Center: Optimizing the Synthesis of Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the chemical synthesis of cyclododecylmethanol via the reduction of cyclododecanone. Here, we move beyond standard protocols to provide in-depth troubleshooting, address common experimental challenges, and offer insights grounded in chemical principles to help you consistently achieve high yields and purity.

Fundamentals of Cyclododecanone Reduction: A Mechanistic Overview

The conversion of cyclododecanone, a cyclic ketone, to this compound, a secondary alcohol, is a classic example of nucleophilic addition to a carbonyl group. The most common and scalable methods involve the use of hydride-based reducing agents.

The core mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent (e.g., sodium borohydride, NaBH₄) to the electrophilic carbonyl carbon of cyclododecanone. This attack breaks the C=O pi bond, forming a tetrahedral intermediate, a cyclododecyloxyanion. In a subsequent step, this alkoxide intermediate is protonated by a protic solvent (like ethanol or water) during the reaction or workup, yielding the final product, this compound. Understanding this two-step process is crucial for troubleshooting, as issues can arise during either the hydride transfer or the protonation step.

CDone Cyclododecanone Alkoxide Tetrahedral Alkoxide Intermediate CDone->Alkoxide 1. Hydride Attack NaBH4 NaBH₄ NaBH4->Alkoxide Product This compound Alkoxide->Product 2. Protonation Borate Borate Esters Alkoxide->Borate Byproduct Na⁺/B(OR)₃ Solvent H-OR (Solvent/Workup) Solvent->Product Borate->Product

Caption: Mechanism of cyclododecanone reduction by sodium borohydride.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common issues encountered during the reduction of cyclododecanone.

Question: My yield of this compound is consistently low (<70%). What are the primary causes?

Low yields can typically be traced back to one of three areas: the quality of reagents and starting materials, the reaction conditions, or the workup and purification procedure.

Issue: Incomplete Conversion of Starting Material

How to Diagnose:

  • Thin-Layer Chromatography (TLC): A spot corresponding to the starting material (cyclododecanone) is clearly visible after the reaction is deemed complete.

  • Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR): Analysis of the crude product mixture shows a significant percentage of unreacted cyclododecanone.

Potential Causes & Actionable Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Insufficient Reducing Agent The stoichiometry of the reduction with NaBH₄ is theoretically 1:4 (1 mole of NaBH₄ to 4 moles of ketone). However, NaBH₄ can also react with protic solvents (like methanol or ethanol) or trace water, consuming the reagent.Solution: Increase the equivalents of NaBH₄ used. A common practice is to use 1.0-1.5 molar equivalents relative to the cyclododecanone to ensure the reaction goes to completion.
Low Reagent Reactivity Sodium borohydride is a stable reagent but can degrade over time, especially if improperly stored and exposed to moisture. This leads to a lower concentration of active hydride.Solution: Use a fresh bottle of NaBH₄ or titrate an older batch to determine its active hydride content. Store NaBH₄ in a tightly sealed container in a desiccator.
Reaction Temperature Too Low While the reaction is often run at room temperature or below to control exothermicity, very low temperatures can significantly slow the reaction rate, leading to incomplete conversion within a standard timeframe.Solution: Monitor the reaction progress via TLC. If the reaction stalls, allow it to slowly warm to room temperature or gently heat to 30-40°C.
Issue: Formation of Unwanted Byproducts

How to Diagnose:

  • TLC: Multiple new spots are visible in the crude reaction mixture that do not correspond to the starting material or the desired product.

  • NMR/Mass Spectrometry (MS): Signals or peaks that cannot be attributed to this compound appear in the spectra of the purified product.

Potential Causes & Actionable Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Cannizzaro-type Side Reaction Under strongly basic conditions and elevated temperatures, aldehydes or ketones lacking alpha-hydrogens can undergo disproportionation. While less common for simple ketones, related side reactions can occur if the pH is not controlled.Solution: Maintain a controlled temperature (0-25°C). Ensure the workup does not create excessively basic conditions for prolonged periods.
Solvent-Related Byproducts If using a reactive solvent or if the solvent contains impurities (e.g., acetone in isopropanol), these can compete for the reducing agent or participate in side reactions.Solution: Use high-purity, anhydrous solvents. Ethanol and methanol are generally considered safe and effective choices for NaBH₄ reductions.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for this reaction: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

Both can effectively reduce cyclododecanone. However, NaBH₄ is overwhelmingly preferred for both lab-scale and industrial applications for several key reasons.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild and selective for aldehydes/ketones.Extremely reactive; will also reduce esters, amides, etc.
Safety Stable in air, reacts slowly with protic solvents.Pyrophoric; reacts violently with water and protic solvents.
Solvent Compatibility Can be used in protic solvents (e.g., ethanol, water).Requires anhydrous aprotic solvents (e.g., THF, diethyl ether).
Workup Simple aqueous quench.Complex and hazardous multi-step quench (Fieser method).
Recommendation Highly Recommended for this specific transformation due to its safety, ease of use, and high selectivity.Not Recommended unless other functional groups in the molecule need to be reduced simultaneously. The operational complexity and safety hazards are unnecessary for this simple ketone reduction.

Q2: How should I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like 4:1 Hexanes:Ethyl Acetate. The starting cyclododecanone is less polar and will have a higher Rf value than the product, this compound, which is more polar due to its hydroxyl group. The reaction is complete when the spot corresponding to cyclododecanone is no longer visible by TLC.

Q3: My isolated product is an oil, but I expected a solid. What went wrong?

This compound has a melting point around 84-87°C. If you obtain an oil, it is likely due to the presence of impurities (e.g., residual solvent or unreacted starting material) that are causing melting point depression.

Solution:

  • Ensure complete solvent removal: Use a rotary evaporator followed by high vacuum to remove all traces of extraction solvents.

  • Purify the product: Recrystallization is an effective method for purifying this compound. A mixture of hexanes and ethyl acetate or toluene can be a good starting point for developing a recrystallization procedure.

Validated Experimental Protocol: High-Yield Synthesis of this compound

This protocol is optimized for a high-yield, gram-scale synthesis.

A 1. Dissolve Cyclododecanone in Ethanol B 2. Cool Reaction to 0-5°C (Ice Bath) A->B C 3. Add NaBH₄ Portion-wise (Control Exotherm) B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Quench Reaction (Slowly add Acetone/Water) D->E F 6. Remove Ethanol (Rotary Evaporator) E->F G 7. Aqueous Workup (Add Water & EtOAc) F->G H 8. Extract & Dry (Separate Layers, Dry with MgSO₄) G->H I 9. Isolate Crude Product (Filter & Concentrate) H->I J 10. Purify (Recrystallization) I->J

Caption: Experimental workflow for the reduction of cyclododecanone.

Materials:

  • Cyclododecanone (10.0 g, 54.9 mmol)

  • Sodium borohydride (2.28 g, 60.3 mmol, 1.1 eq)

  • Ethanol (200 mL)

  • Acetone (10 mL)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclododecanone (10.0 g).

  • Dissolution: Add ethanol (200 mL) and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.

  • Addition of Reducing Agent: Slowly add the sodium borohydride (2.28 g) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur, and the reaction is exothermic. Maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, cool the flask in an ice bath again. Slowly and carefully add acetone (10 mL) to quench any excess NaBH₄. After gas evolution ceases, add deionized water (50 mL).

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add ethyl acetate (100 mL) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (50 mL each).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound as a white crystalline solid. Expected yield: >95%.

Troubleshooting Logic Tree

If you are experiencing low yields, follow this decision tree to diagnose the problem.

Start Low Yield Observed CheckTLC Analyze Crude Reaction by TLC/GC. Is Starting Material (SM) Present? Start->CheckTLC SM_Yes Incomplete Conversion CheckTLC->SM_Yes Yes SM_No SM Consumed. Check for Byproducts. CheckTLC->SM_No No CheckReagent Was NaBH₄ fresh? Were enough equivalents used? SM_Yes->CheckReagent Byproducts_Yes Byproducts Observed SM_No->Byproducts_Yes Yes Byproducts_No No Byproducts. Investigate Workup/Isolation. SM_No->Byproducts_No No Reagent_No Root Cause: Insufficient/Inactive Reagent. Solution: Use fresh NaBH₄, increase equivalents to 1.1-1.5. CheckReagent->Reagent_No No Reagent_Yes Check Reaction Time/Temp. Was it too short or too cold? CheckReagent->Reagent_Yes Yes Time_Yes Root Cause: Reaction Kinetics Too Slow. Solution: Increase reaction time, allow warming to RT. Reagent_Yes->Time_Yes Yes CheckWorkup Was there an emulsion? Was pH extreme? Was product water-soluble? Byproducts_Yes->CheckWorkup Workup_Yes Root Cause: Mechanical Loss During Workup. Solution: Break emulsion (brine), re-extract aqueous layers, ensure complete solvent removal. CheckWorkup->Workup_Yes Yes

Caption: Decision tree for troubleshooting low yields in cyclododecanone reduction.

References

Technical Support Center: Efficient Synthesis of Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on catalyst selection for the efficient synthesis of Cyclododecylmethanol.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis of this important macrocyclic alcohol. Our goal is to explain the causality behind experimental choices, ensuring you can design and execute robust, efficient, and reproducible synthetic procedures.

Part 1: Foundational Concepts in this compound Synthesis

This section addresses fundamental questions regarding the primary synthetic routes and the core principles of catalyst selection that underpin process development.

Q1: What are the primary industrial and laboratory routes for synthesizing this compound?

A1: The synthesis of this compound (CDMol) is typically approached via two main pathways, starting from readily available bulk chemicals derived from butadiene. The choice of route often depends on the available starting material, desired purity, and process scale.

  • Two-Step Route from Cyclododecene (CDT): Hydroformylation and Hydrogenation. This is a common industrial route. It begins with the hydroformylation (also known as the oxo process) of cyclododecene with synthesis gas (a mixture of CO and H₂).[1] This reaction produces an intermediate, cyclododecanecarboxaldehyde. The aldehyde is then subsequently hydrogenated to yield the final product, this compound. In some processes, this can be achieved as a tandem, one-pot reaction.[1][2]

  • Single-Step Route from Cyclododecanone (CDON): Direct Hydrogenation. This route involves the direct catalytic hydrogenation of the ketone group of cyclododecanone to the corresponding alcohol.[3] This method is straightforward and often preferred in laboratory settings where cyclododecanone is a readily available starting material.[4]

The selection between these pathways is a critical first step in process design.

Synthetic_Routes cluster_route1 Route 1 cluster_route2 Route 2 CDT Cyclododecene CDCHO Cyclododecanecarboxaldehyde CDT->CDCHO Hydroformylation (+ CO, H₂) CDMol This compound CDCHO->CDMol Hydrogenation (+ H₂) CDON Cyclododecanone CDON->CDMol Hydrogenation (+ H₂)

Caption: Primary synthetic pathways to this compound.

Q2: What are the key differences between homogeneous and heterogeneous catalysts, and how does this choice impact my synthesis?

A2: The distinction between homogeneous and heterogeneous catalysis is fundamental to designing your synthesis and purification strategy.[5]

  • Homogeneous Catalysts exist in the same phase as the reactants (e.g., a rhodium complex dissolved in the organic reaction mixture).[6] They are known for high activity and selectivity under mild conditions because the active sites are highly accessible.[7][8] However, their primary drawback is the difficulty of separating the catalyst from the product post-reaction, which can be costly and lead to product contamination.[6][7]

  • Heterogeneous Catalysts exist in a different phase from the reactants (e.g., solid Raney Nickel powder in a liquid reaction mixture).[6] Their main advantage is the ease of separation from the reaction mixture through simple filtration.[7] This makes them highly reusable and ideal for continuous flow processes.[8] Traditionally, they may exhibit lower activity and selectivity compared to their homogeneous counterparts and can sometimes require higher temperatures and pressures.[6][8]

The choice involves a trade-off summarized in the table below. For high-value, complex molecules where selectivity is paramount, a homogeneous catalyst might be preferred despite separation challenges. For large-scale, cost-sensitive production, a heterogeneous catalyst is often the more practical choice.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactantsDifferent phase from reactants
Activity Often highCan be lower
Selectivity Often highCan be lower
Reaction Conditions Typically mild (low temp/pressure)[6]Often requires higher temp/pressure[6]
Catalyst Separation Difficult, may require extraction or distillation[7]Easy, typically by filtration[7]
Reusability ChallengingGenerally straightforward[8]
Common Example Rh-phosphine complexes for hydroformylation[9]Raney Nickel for hydrogenation[10]

Part 2: Catalyst Selection and Optimization Guides

This section provides detailed guidance on selecting and optimizing catalysts for each of the primary synthetic routes.

Route 1: Hydrogenation of Cyclododecanone

Q3: What is the best catalyst for the hydrogenation of cyclododecanone to this compound?

A3: For the hydrogenation of a ketone like cyclododecanone, Raney Nickel is an excellent and widely used choice.[3][10] It is a heterogeneous catalyst, specifically an alloy of nickel and aluminum that has been treated with sodium hydroxide to leach out most of the aluminum.[10] This process creates a porous, high-surface-area nickel catalyst with pre-adsorbed hydrogen, making it highly active.[10][11]

Other common heterogeneous hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) can also be effective.[12][13] However, Raney Nickel is often favored for ketone reductions due to its high activity and cost-effectiveness.[14]

Q4: I'm using Raney Nickel, but my reaction is sluggish. How can I improve the reaction rate?

A4: A slow reaction rate when using Raney Nickel can often be attributed to catalyst activity or reaction conditions. Consider the following optimization steps:

  • Catalyst Loading: Ensure you are using an adequate amount of catalyst. While the specific loading depends on the substrate, a typical starting point is 5-10% by weight relative to the cyclododecanone.

  • Temperature and Pressure: Hydrogenation is favored by higher hydrogen pressure and temperature. Safely increasing the H₂ pressure (e.g., from 1 atm to 7-10 bar) and temperature (e.g., to 100-130 °C) can significantly accelerate the reaction. Always operate within the safety limits of your reactor.

  • Agitation: Raney Nickel is a slurry catalyst, so efficient stirring is crucial to ensure good contact between the catalyst, the dissolved substrate, and hydrogen gas. Inadequate agitation can lead to mass transfer limitations, slowing the apparent reaction rate.

  • Catalyst Activity: Raney Nickel is often stored under water or a solvent to prevent oxidation, as some forms can be pyrophoric when dry.[11] Ensure your catalyst is fresh and has been handled properly to maintain its activity. If the catalyst is old or has been exposed to air, its activity will be diminished.

Route 2: Hydroformylation-Hydrogenation of Cyclododecene

Q5: I need to perform a hydroformylation of cyclododecene. What type of catalyst should I use?

A5: The hydroformylation of alkenes is almost exclusively catalyzed by homogeneous rhodium complexes .[15] While cobalt catalysts were used historically, rhodium catalysts operate under much milder conditions and offer superior activity and selectivity.[15]

The most common and effective catalysts are rhodium precursors like Rh(acac)(CO)₂ or [Rh(cod)Cl]₂ combined with a phosphine or phosphite ligand.[2][16] The ligand is not just a spectator; it is crucial for controlling the catalyst's activity and, most importantly, its regioselectivity (the ratio of linear to branched aldehyde products).[9][17] For cyclododecene, this is less of an issue as it yields a single aldehyde product.

Q6: My rhodium-catalyzed hydroformylation is suffering from catalyst deactivation. What are the likely causes and solutions?

A6: Catalyst deactivation in rhodium-catalyzed hydroformylation is a significant challenge, often linked to ligand degradation or the formation of inactive rhodium clusters.[18]

  • Oxidative Degradation of Ligands: Phosphine and especially phosphite ligands can be susceptible to oxidation by trace impurities like peroxides in the alkene feed.[18] This changes the electronic properties of the rhodium center, leading to a loss of activity and selectivity.

    • Solution: Ensure the cyclododecene starting material is purified to remove peroxides (e.g., by passing through an alumina column). Using operando spectroscopy techniques like FTIR can help monitor the structural integrity of the catalyst during the reaction.[18]

  • Hydrogenolysis of Ligands: Under hydroformylation conditions, ligands like triphenylphosphine (PPh₃) can undergo hydrogenolysis, where a phenyl group is cleaved, forming benzene and diphenylphosphine.[1] This alters the catalyst structure and performance.

    • Solution: Modifying reaction conditions (e.g., lower temperature, optimized H₂/CO ratio) can sometimes mitigate this. Screening alternative, more robust ligands is also a common strategy.

  • Formation of Rhodium Clusters: At high temperatures or low CO partial pressures, the active mononuclear rhodium species can aggregate into inactive metallic clusters.

    • Solution: Maintain sufficient CO partial pressure to keep the rhodium in its active carbonyl complex form. Careful control of the reaction temperature is also critical.[18]

Part 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_conditions Reaction Condition Review cluster_analysis In-depth Analysis cluster_solutions Corrective Actions start Problem Observed: Low Yield / Poor Selectivity purity Check Starting Material Purity (Substrate, Solvent, Gas) start->purity reagents Verify Catalyst & Reagent Integrity (Age, Storage, Handling) purity->reagents solution_purity Purify Starting Materials purity->solution_purity Impure temp Temperature Correct? reagents->temp solution_reagents Use Fresh Catalyst / Reagents reagents->solution_reagents Degraded pressure Pressure Stable & Correct? temp->pressure time Sufficient Reaction Time? pressure->time agitation Adequate Agitation / Mixing? time->agitation byproducts Analyze Byproducts (GC-MS, NMR) (Isomerization, Over-reduction?) agitation->byproducts catalyst_issue Suspect Catalyst Deactivation? (Color change, Precipitation) byproducts->catalyst_issue solution_conditions Optimize Temp / Pressure / Time byproducts->solution_conditions Incorrect Parameters solution_catalyst Modify Catalyst System or Add Ligand catalyst_issue->solution_catalyst Yes solution_purity->start Re-run solution_reagents->start Re-run solution_conditions->start Re-run solution_catalyst->start Re-run

Caption: General troubleshooting workflow for synthesis optimization.[19]

Q7: My final yield of this compound is consistently low. What should I investigate first?

A7: Consistently low yield points to a systematic issue. Following the workflow above, start with the most fundamental factors:

  • Purity of Starting Materials: This is the most common culprit.

    • Substrate: Is your cyclododecanone or cyclododecene pure? Non-volatile impurities can effectively reduce the amount of active starting material. For hydroformylation, trace impurities like peroxides can poison the catalyst.[18]

    • Solvent: Ensure your solvent is dry and de-gassed. Water can interfere with many catalysts, and oxygen can degrade them.

    • Gases: Are your H₂ and CO/syngas lines free of leaks and the gases of high purity? Oxygen is particularly detrimental to both Raney Nickel and rhodium catalysts.

  • Reaction Conditions: Double-check your parameters.

    • Temperature & Pressure: Are you reaching and maintaining the target temperature and pressure? A small leak in a hydrogenation reactor can prevent the reaction from reaching completion.

    • Stoichiometry: Have you re-checked all your calculations for substrate, catalyst, and any ligands?

  • Product Isolation: Are you losing product during the workup and purification? Perform a crude analysis (e.g., crude ¹H NMR) before purification to determine the reaction yield versus the isolated yield. If the crude yield is high but the isolated yield is low, your purification method (distillation, chromatography) needs optimization.

Q8: I am getting significant byproducts. How do I improve the selectivity of my reaction?

A8: The nature of the byproduct is the key to solving the problem.

  • If you are hydrogenating cyclododecanone and see unreacted starting material: This is a conversion issue, not a selectivity one. Refer to Q4 to improve the reaction rate.

  • If you are performing hydroformylation and see isomerized alkenes: This indicates that the alkene isomerization side reaction is competitive with hydroformylation. This can happen if the H₂/CO ratio is not optimal or if the temperature is too high. Adjusting the syngas composition and lowering the temperature can favor the desired reaction.[15]

  • If you are seeing over-reduction products (e.g., cyclododecane): This is common in tandem hydroformylation-hydrogenation reactions. The hydrogenation of the desired aldehyde to the alcohol may be followed by hydrogenolysis of the alcohol to the alkane. This suggests the catalyst is too active for hydrogenation under the chosen conditions. Reducing temperature, hydrogen pressure, or catalyst loading can improve selectivity for the alcohol.[2]

Part 4: Experimental Protocols

These protocols are provided as a starting point and should be adapted and optimized for your specific laboratory setup and safety procedures.

Protocol 1: Hydrogenation of Cyclododecanone using Raney Nickel
  • Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar and a gas inlet, add cyclododecanone (e.g., 10.0 g, 54.8 mmol) and a suitable solvent like ethanol or isopropanol (100 mL).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add Raney Nickel (e.g., 1.0 g of a 50% slurry in water, handle with care as it can be pyrophoric).[10] The catalyst should be washed with the reaction solvent before addition to remove the storage water.

  • Reaction: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurization & Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and begin vigorous stirring. Heat the reactor to the target temperature (e.g., 120 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by taking aliquots (if the reactor allows) for analysis by GC or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. The Raney Nickel can be separated by careful filtration over a pad of celite. Caution: Do not allow the filter cake to dry, as it can ignite in air. Keep it wet with solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or recrystallization.

Protocol 2: Hydroformylation of Cyclododecene using a Rhodium Catalyst
  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.01 mmol) and the phosphine ligand (e.g., triphenylphosphine, 0.1 mmol, 10 equivalents) in a degassed solvent like toluene (20 mL). Stir for 15-20 minutes.

  • Reactor Setup: Add the prepared catalyst solution to a high-pressure autoclave. Add the cyclododecene (e.g., 10 mmol) via syringe.

  • Reaction: Seal the reactor. Purge several times with nitrogen, followed by several purges with syngas (1:1 H₂/CO).

  • Pressurization & Heating: Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar) and heat to the target temperature (e.g., 80-100 °C) with vigorous stirring.[1][16]

  • Monitoring & Workup: Monitor the reaction by GC. Once complete, cool the reactor, vent the syngas safely in a fume hood, and purge with nitrogen. The resulting solution contains cyclododecanecarboxaldehyde.

  • Subsequent Hydrogenation: The aldehyde can be isolated or, for a tandem process, the gas can be switched to pure H₂ and a hydrogenation catalyst (or the same catalyst under different conditions) can be used to produce this compound.

References

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). National Institutes of Health. 7

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry.

  • Feng, Q., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69.

  • Operando characterization of rhodium catalyst degradation in hydroformylation. (n.d.). Catalysis Science & Technology.

  • Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142.

  • Synergy between homogeneous and heterogeneous catalysis. (n.d.). RSC Publishing.

  • Cyclodecanone. (n.d.). Organic Syntheses Procedure.

  • Homogeneous and heterogeneous catalysis in Organometallic Chemistry. (2020). YouTube.

  • Trzeciak, A. M., & Ziółkowski, J. J. (1994). Rhodium complex catalyzed hydroformylation reactions of linear and cyclic mono- and diolefins. Journal of Organometallic Chemistry, 479(1–2), 213–216.

  • Raney nickel. (n.d.). Wikipedia.

  • Hydrogenation reactions using Raney-type nickel catalysts. (n.d.). ResearchGate.

  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (2023). MDPI.

  • Comparison of Homogeneous and Heterogeneous catalysts. (n.d.). ResearchGate.

  • 8.5 Catalytic Hydrogenation. (2018). YouTube.

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. (2025). PubMed.

  • Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system. (n.d.). Chemical Science.

  • Process for producing cyclododecanol and cyclododecanone. (n.d.). Google Patents.

  • Filonenko, G. A., et al. (2018). Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Pure and Applied Chemistry.

  • Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. (2011). ResearchGate.

  • Methanol Synthesis and Decomposition Reactions Catalyzed by a Model Catalyst. (n.d.). National Institutes of Health.

  • A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. (2023). MDPI.

  • Hydrogenation Catalysts. (n.d.). TCI Chemicals.

  • Force-Modulated Selectivity of the Rhodium- Catalyzed Hydroformylation of 1-Alkenes. (n.d.). OSTI.gov.

  • Catalytic Hydrogenation. (n.d.). Organic Chemistry Data.

  • 11.5: Catalytic Hydrogenation. (2019). Chemistry LibreTexts.

  • Development of a Highly Active Catalyst System with Tuneable Selectivity for the Hydroformylation of the Renewable 1,3-Diene. (n.d.). RWTH Publications.

  • Homogeneous vs Heterogeneous Catalysts - Basic Introduction. (2017). YouTube.

  • Zoorob, H. H., et al. (2011). Reactivity features of cyclododecanone. ARKIVOC, 2011(i), 429-495.

  • 18.3 Catalytic Hydrogenation and the Birch Reduction. (2018). YouTube.

  • Catalysts for Methanol Synthesis. (n.d.). Clariant.

  • Hydroformylation of olefins catalysed by dichloro- bis(salicylaldehyde)-o-phenylenediiminatoruthenate(III). (n.d.). Catalysis Eprints database.

  • Insight into Catalysts for Methanol Synthesis. (2020). ChemistryViews.

  • Methanol Synthesis Catalyst. (n.d.). Johnson Matthey.

  • Hydroformylation. (n.d.). Wikipedia.

  • An assessment of optimizing biofuel yield percentage using K-fold integrated machine learning models for a sustainable future. (2025). PMC.

  • Troubleshooting low yield during the chemical synthesis of Episappanol. (n.d.). Benchchem.

  • Hydroformylation of Alkenes: An Industrial View of the Status and Importance. (2025). ACS Publications.

  • Hydrogenation (Reduction) of Alkenes = Double Bond Eraser. (2023). YouTube.

  • Hydrogenation of Cyclic Alkenes ( Cycloalkenes ). (2017). YouTube.

  • Hydroformylation of alkenes or Oxo Process || Organometallic Catalyst. (2020). YouTube.

  • 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. (2020). YouTube.

Sources

Technical Support Center: Purification of Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Cyclododecylmethanol (CDM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route.

  • From Cyclododecanone Reduction: The primary impurity is typically unreacted cyclododecanone. You may also find residual reducing agents or their byproducts.

  • From Cyclododecene Hydration: Unreacted cyclododecene is a common impurity. Under certain acidic conditions, the formation of dicyclododecyl ether as a byproduct is also possible.

  • General Impurities: Regardless of the synthesis method, residual solvents from the reaction or workup, and water are almost always present.[1][2][3]

Q2: Which purification technique should I choose for my crude this compound?

A2: The optimal technique depends on the nature and quantity of the impurities.

  • Fractional Vacuum Distillation: This is the most effective method for removing impurities with significantly different boiling points, such as residual solvents or unreacted cyclododecene.[4][5][6] Given this compound's high boiling point, performing the distillation under vacuum is critical to prevent thermal decomposition.

  • Recrystallization: This is a powerful technique for removing small quantities of impurities from a solid compound.[7][8] Since this compound is a solid at room temperature, recrystallization is excellent for a final polishing step to achieve high purity, especially for removing isomers or compounds with similar boiling points.

  • Column Chromatography: For complex mixtures or when impurities have very similar physical properties to this compound (e.g., isomeric byproducts), column chromatography provides the highest resolution.[9][10][11]

Q3: How can I assess the purity of my this compound after purification?

A3: Several analytical methods can be used to validate the purity of your final product.

  • Gas Chromatography (GC): An excellent method for assessing purity, especially for detecting volatile impurities. It provides quantitative data on the percentage of impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): A versatile and robust method suitable for routine quality control and for analyzing non-volatile impurities.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities. Integration of impurity peaks relative to the product peaks can provide a quantitative purity assessment.[16][17][18]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Issue ObservedProbable Cause(s)Suggested Solution(s)
Recrystallization: Compound "oils out" instead of forming crystals.The boiling point of the solvent is higher than the melting point of this compound (~85-87°C). The solution may be too supersaturated.1. Select a solvent or solvent system with a lower boiling point. 2. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. 3. Try seeding the solution with a pure crystal of this compound.[19]
Recrystallization: No crystals form upon cooling, even in an ice bath.The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated.1. Evaporate some of the solvent to increase the concentration and attempt cooling again. 2. Add an "anti-solvent" (a solvent in which CDM is insoluble but is miscible with your primary solvent) dropwise until turbidity persists, then heat to clarify and cool slowly.[19] 3. If crystals still don't form, gently scratch the inside of the flask with a glass rod to create nucleation sites.[8][20]
Recrystallization: The recovery of the purified compound is low.The compound has significant solubility in the cold solvent. Too much solvent was used during dissolution or for washing the crystals.1. Ensure the flask is thoroughly cooled (e.g., in an ice bath for at least 30 minutes) before filtration to maximize precipitation. 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[20] 3. Concentrate the mother liquor (the leftover solution after filtration) and cool it again to obtain a second crop of crystals.[20]
Vacuum Distillation: The compound is "bumping" violently in the distillation flask.The heating is uneven or too rapid. The vacuum is unstable.1. Ensure smooth and continuous stirring with a magnetic stir bar. 2. Use a heating mantle with sand or a silicone oil bath for even heat distribution. 3. Apply heat gradually. 4. Check all joints for leaks to ensure a stable vacuum.
Vacuum Distillation: The product in the receiving flask is discolored (yellow/brown).The distillation temperature is too high, causing thermal decomposition.1. Increase the vacuum (i.e., lower the pressure) to further reduce the boiling point of this compound. 2. Ensure the thermometer is placed correctly to accurately measure the vapor temperature, not the temperature of the heating source.[5]
Purity Analysis: GC/HPLC analysis shows persistent impurities after purification.The impurity has very similar physicochemical properties to this compound, making separation by the chosen method difficult.1. If recrystallization failed, try a different solvent system. 2. If distillation failed, the impurity likely has a very similar boiling point. Follow up with recrystallization. 3. For very persistent impurities, column chromatography is the most effective solution.[10][11]

Process Diagrams

Logical Purification Workflow

The diagram below illustrates a logical decision-making process for purifying crude this compound based on an initial assessment of the impurity profile.

cluster_0 Start & End Points cluster_1 Purification & Assessment Stages Crude CDM Crude CDM Initial Assessment Initial Assessment Crude CDM->Initial Assessment TLC, GC, or NMR Purity Analysis Purity Analysis Pure CDM Pure CDM Purity Analysis->Pure CDM Meets Purity Spec Recrystallization Recrystallization Purity Analysis->Recrystallization Vacuum Distillation Vacuum Distillation Initial Assessment->Vacuum Distillation High concentration of volatile impurities (e.g., solvents) Initial Assessment->Recrystallization Low concentration of non-volatile impurities Column Chromatography Column Chromatography Initial Assessment->Column Chromatography Complex mixture or isomeric impurities Vacuum Distillation->Purity Analysis Vacuum Distillation->Recrystallization For final polishing Recrystallization->Purity Analysis Column Chromatography->Purity Analysis cluster_impurities Impurity Types cluster_methods Purification Methods I1 Volatile Solvents & Low-Boiling Reactants PurificationChoice PurificationChoice I1->PurificationChoice I2 Thermally Stable, Non-Volatile Solids (e.g., Cyclododecanone) I2->PurificationChoice I3 Structurally Similar Isomers & High-Boiling Byproducts I3->PurificationChoice M1 Fractional Vacuum Distillation M2 Recrystallization M3 Column Chromatography PurificationChoice->M2 Separates by Solubility PurificationChoice->M3 Separates by Polarity/ Adsorption

Caption: Matching impurity types to the best purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing minor impurities to achieve high purity. The key is to select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. [7] 1. Solvent Selection:

  • Test small batches. Place ~50 mg of crude CDM in a test tube.

  • Add a potential solvent (e.g., heptane, ethanol, or an ethanol/water mixture) dropwise at room temperature. A good solvent will not dissolve the solid.

  • Heat the test tube. A good solvent will dissolve the solid completely when hot. [21] * Allow the tube to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent. Heptane or a mixed solvent system like ethanol/water often works well.

2. Step-by-Step Procedure:

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.

  • Add the chosen solvent (e.g., heptane) in small portions while gently heating the flask on a hot plate with stirring. [22] 3. Continue adding the minimum amount of hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent. [20] 4. Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for forming large, pure crystals. [8][20] 6. Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals. [21] 7. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. [22] 8. Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is best suited for larger-scale purification or for removing impurities with boiling points that are significantly different from that of this compound.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. A setup for collecting multiple fractions is recommended.

  • Ensure all ground glass joints are properly sealed with vacuum grease.

  • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top. [23] 4. Connect the vacuum adapter to a vacuum pump with a cold trap in between.

2. Step-by-Step Procedure:

  • Charging the Flask: Place the crude this compound into the round-bottom flask along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Begin stirring and slowly apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • First Fraction: Collect the initial distillate, which will primarily consist of low-boiling solvents and impurities, at a lower temperature.

    • Main Fraction: As the temperature rises and stabilizes at the boiling point of this compound (at the given pressure), switch to a new receiving flask to collect the pure product. Record the temperature and pressure range.

    • Final Fraction: As the distillation nears completion, the temperature may fluctuate again. Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

References

  • Title: Chromatography of long chain alcohols (polyprenols)
  • Title: Chromatographic purification of higher fatty alcohols - Google Patents Source: Google Patents URL
  • Title: Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns Source: PubMed URL
  • Title: Recrystallization Technique for Organic Chemistry with Nadia Korovina Source: YouTube URL
  • Title: Recrystallization Source: YouTube URL
  • Title: Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns Source: Sigma-Aldrich URL
  • Source: OSTI.
  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL
  • Title: Recrystallization Source: YouTube URL
  • Title: How To Recrystallize A Solid Source: YouTube URL
  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Source: Organometallics URL
  • Title: Analytical Method Validation for Biopharmaceuticals Source: Semantic Scholar URL
  • Title: methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde Source: Benchchem URL
  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Source: KGROUP URL
  • Title: UTSA Chemistry Distillation Demonstration Source: YouTube URL
  • Title: Distillation CHEM2050 Source: YouTube URL
  • Title: Development and Validation of Analytical Methods for Pharmaceuticals Source: Omics Online URL
  • Title: What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?
  • Title: Impurity Profiling of Methylene Chloride by GCMS Source: Thermo Fisher Scientific URL
  • Title: METHANOL - Common Impurities in Solvents Source: Honeywell URL
  • Title: Removing Nonpolar Impurities from Methanol Extract-which solvent do you recommend?
  • Title: Fractional Distillation Source: YouTube URL
  • Title: A Comparative Guide to Analytical Methods for Purity Validation Source: Benchchem URL
  • Title: A Simple Distillation Explained Source: YouTube URL
  • Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL
  • Title: Extraction and Purification of the Zwitterions Cylindrospermopsin and Deoxycylindrospermopsin from Cultures of Cylindrospermopsis raciborskii Source: ResearchGate URL
  • Title: Removing Hydrocarbon Impurities from DCM Source: Reddit URL
  • Source: IISTE.
  • Title: Distillation Methanol Source: YouTube URL
  • Title: minimizing impurities during cycloheptanol purification Source: Benchchem URL

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Stability issues of Cyclododecylmethanol under specific reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Cyclododecylmethanol. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile C12 cyclic alcohol in their synthetic workflows. Here, we address common stability issues that may arise under specific reaction conditions, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section is designed to address specific problems you might encounter during reactions involving this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Question 1: My esterification reaction with this compound is showing low yield and the formation of an unexpected non-polar byproduct. What is happening?

Answer:

This is a classic issue encountered during acid-catalyzed esterifications (e.g., Fischer esterification) of secondary or large primary alcohols. The likely culprit is a competing dehydration reaction, which is especially favored at elevated temperatures.

Causality Explained:

In the presence of a strong acid catalyst (like H₂SO₄ or TsOH), the hydroxyl group of this compound is protonated, forming a good leaving group (water). Instead of the carboxylic acid attacking the protonated alcohol, a nearby proton can be eliminated, leading to the formation of an alkene—in this case, cyclododecene. This side reaction is a common limitation of Fischer esterification, particularly with alcohols prone to dehydration.[1][2][3]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Dehydration is an endothermic process and is favored at higher temperatures.[4] If possible, run your esterification at a lower temperature, even if it requires a longer reaction time.

  • Use a Milder Acid Catalyst: Strong, non-nucleophilic acids are notorious for promoting dehydration. Consider switching to a milder catalyst.

  • Employ Dehydrating Conditions: To shift the equilibrium towards the ester product, it is crucial to remove the water byproduct as it forms.[5][6] A Dean-Stark apparatus is highly effective for this purpose.

  • Alternative Esterification Methods: If dehydration persists, consider alternative methods that do not rely on strong acids and high temperatures.

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature, effectively avoiding dehydration conditions.

    • Acylation with Acid Chlorides or Anhydrides: In the presence of a non-nucleophilic base like pyridine or triethylamine, this compound can be efficiently acylated with the corresponding acid chloride or anhydride. This is often a high-yielding and clean reaction.

Question 2: I'm attempting to oxidize this compound to cyclododecanecarboxaldehyde, but I'm getting the carboxylic acid as the main product. How can I prevent over-oxidation?

Answer:

The choice of oxidizing agent is critical when targeting the aldehyde from a primary alcohol. Strong oxidizing agents, especially in the presence of water, will inevitably lead to the formation of the carboxylic acid.[7][8]

Causality Explained:

Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄) will oxidize a primary alcohol to an aldehyde.[7] However, in aqueous acidic conditions, the aldehyde forms a hydrate intermediate, which is then rapidly oxidized to the carboxylic acid.[7][8]

Recommended Protocols for Aldehyde Synthesis:

To stop the oxidation at the aldehyde stage, you must use a milder, anhydrous oxidizing agent. Here are some reliable options:

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures (typically -78 °C) and is highly effective for sensitive substrates.[9] A key advantage is that it avoids the use of toxic heavy metals.[9]

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.

  • Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that typically stops the oxidation of primary alcohols at the aldehyde stage.[10]

ReagentConditionsOutcome for Primary AlcoholsNotes
KMnO₄, H₃O⁺Aqueous, often heatedCarboxylic AcidStrong, can cleave C-C bonds under harsh conditions.
H₂CrO₄ (Jones Reagent)Acetone, H₂SO₄Carboxylic AcidStrong oxidant.[7]
PCCCH₂Cl₂, rtAldehydeMild, but chromium is toxic.
Swern OxidationDMSO, (COCl)₂, Et₃N, -78°CAldehydeMild, metal-free, but produces dimethyl sulfide (malodorous).[9]
Dess-Martin PeriodinaneCH₂Cl₂, rtAldehydeMild, metal-free, but can be explosive under certain conditions.
Question 3: My reaction mixture involving this compound under strongly basic conditions (e.g., NaH for a Williamson ether synthesis) is turning dark and showing multiple spots on TLC. What could be the cause?

Answer:

While alcohols are generally more stable under basic conditions than acidic ones, prolonged exposure to strong bases at elevated temperatures can lead to decomposition, especially in the presence of impurities or air.

Causality Explained:

  • Air Oxidation: At higher temperatures, the cyclododecylmethoxide anion formed can be susceptible to air oxidation, leading to the formation of the corresponding aldehyde or carboxylate and other colored degradation products.

  • Reaction with Solvent: If using a reactive solvent, the strong base could be initiating side reactions with the solvent, which then leads to a complex reaction mixture. For example, using THF at elevated temperatures with a strong base for extended periods can be problematic.

  • Impurity-Driven Decomposition: The presence of impurities in the this compound or the solvent can be catalyzed by the strong base to undergo decomposition pathways.

Troubleshooting and Best Practices:

  • Maintain an Inert Atmosphere: Always conduct reactions with strong, air-sensitive bases like NaH under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Control the Temperature: Add the base at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to the desired temperature. Avoid excessive heating unless necessary for the reaction to proceed.

  • Use Anhydrous Solvents: Ensure that your solvent is thoroughly dried before use to prevent the quenching of the base and potential side reactions.

  • Purity of Starting Material: Use high-purity this compound to minimize impurity-driven side reactions.

Workflow for Williamson Ether Synthesis:

G A Problem Observed B Low Yield / Byproducts A->B C Reaction Discoloration A->C D Acidic Conditions? B->D F Oxidative Conditions? B->F E Basic Conditions? C->E G Dehydration Likely (Alkene Formation) D->G H Air Oxidation / Impurity-driven decomposition E->H I Over-oxidation to Carboxylic Acid F->I J Lower Temp, Milder Catalyst, Use Dehydrating Agent G->J K Use Inert Atmosphere, Control Temperature H->K L Use Milder, Anhydrous Oxidizing Agent (PCC, Swern, DMP) I->L

Caption: A troubleshooting decision tree for common issues.

References

  • Alcohol Dehydration Reaction. (n.d.). Google Cloud.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?
  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols.
  • Wikipedia. (n.d.). Dehydration reaction.
  • Active Ingredient Summary Table Thermal Stability. (2023, January 3). Google Cloud.
  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants.
  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • ResearchGate. (n.d.). Investigation on the Thermal Stability of Deep Eutectic Solvents.
  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states (video).
  • PubMed. (2009, March). Stability of barakol under hydrolytic stress conditions and its major degradation product.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • PubMed. (n.d.). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds.
  • Chemistry LibreTexts. (2023, January 23). Alkenes from Dehydration of Alcohols.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Common Organic Chemistry. (n.d.). Common Organic Chemistry - Home Page.
  • Common Organic Chemistry. (n.d.). Common Reagents in Organic Chemistry.
  • BenchChem. (2025). Stability of Dichloromethane-d2 in acidic or basic conditions.
  • YouTube. (2023, April 17). Oxidation of Alcohols.
  • ResearchGate. (2025, August 10). Evaluation of the thermal stability of β-cyclodextrin inclusion complexes with four essential oils.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • PubMed. (n.d.). Thermal, chemical, and enzymatic stability of the cyclotide kalata B1: the importance of the cyclic cystine knot.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • ResearchGate. (2014, June). Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products.
  • Kaplan MCAT Prep. (2019, September 27). Organic Chem Review: Identifying Reducing and Oxidizing Agents.
  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism.
  • PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.
  • YouTube. (2018, August 29). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • YouTube. (2020, November 23). 8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry.
  • YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism.

Sources

Technical Support Center: Overcoming Solubility Challenges in Cyclododecylmethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving cyclododecylmethanol. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility issues encountered during experimental work. The inherent non-polar nature of the large cyclododecyl ring often presents significant solubility hurdles, impacting reaction kinetics, yield, and overall success. This resource provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the principles at play.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of this compound is largely dictated by its molecular structure. The dominant feature is the large, non-polar 12-carbon aliphatic ring (cyclododecyl group). This substantial hydrophobic moiety renders the molecule poorly soluble in polar solvents. While the hydroxyl (-OH) group is polar and capable of hydrogen bonding, its influence is significantly diminished by the bulky non-polar ring. Consequently, this compound exhibits limited solubility in solvents like methanol and ethanol but shows better solubility in non-polar solvents such as hexane and toluene.[1][2][3]

Q2: I'm observing incomplete conversion in my esterification reaction with this compound. Could this be a solubility issue?

A2: Yes, incomplete conversion is a classic symptom of poor solubility in esterification reactions.[4][5] If the carboxylic acid or the acid catalyst is not soluble in the chosen solvent alongside the this compound, the reactants cannot effectively interact, leading to a stalled or slow reaction. This is particularly common in Fischer esterifications where a polar acid catalyst is used.[6][7]

Q3: Are there any general strategies to improve the solubility of this compound in a reaction mixture?

A3: Several general strategies can be employed:

  • Solvent Selection: Choose a solvent that can dissolve all reactants to a reasonable extent. Often, a mixture of solvents is required to achieve a homogeneous reaction environment.[8][9][10]

  • Temperature: Increasing the reaction temperature can significantly enhance the solubility of solids. However, be mindful of the boiling points of your solvents and the thermal stability of your reactants and products.

  • Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent that is insoluble in the organic phase where this compound is dissolved, a phase-transfer catalyst can be invaluable.[11][12][13][14][15] This catalyst facilitates the transfer of the ionic reactant across the phase boundary, enabling the reaction to proceed.

  • Mechanochemistry: Solvent-free reaction conditions using techniques like ball milling can overcome solubility issues entirely by promoting reactions in the solid state.[16][17]

Troubleshooting Guides

Issue 1: Poor Solubility in Esterification Reactions

Scenario: You are attempting a Fischer esterification of this compound with a polar carboxylic acid in a non-polar solvent like toluene. The reaction is sluggish, and you observe unreacted starting materials.

Causality: The polar carboxylic acid and the typically polar acid catalyst (e.g., sulfuric acid) have poor solubility in the non-polar solvent required to dissolve the this compound. This creates a heterogeneous mixture where the reactants have limited contact.

Troubleshooting Protocol: Solvent System Optimization & Alternative Esterification Methods

Method 1: Co-solvent System

  • Solvent Screening: Begin by testing the solubility of both this compound and your carboxylic acid in a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, ethyl acetate).[2][18]

  • Co-solvent Addition: If a single solvent is not effective, try a co-solvent system. For instance, start with toluene to dissolve the this compound and then incrementally add a more polar co-solvent like THF or dioxane until the carboxylic acid dissolves.

  • Monitoring: Monitor the reaction progress by TLC or GC to determine the optimal solvent ratio.

Method 2: Steglich Esterification

For acid-sensitive substrates or when solubility remains an issue, the Steglich esterification offers a milder, more effective alternative.[19]

  • Principle: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction can be run in a variety of aprotic solvents, offering more flexibility for dissolving non-polar substrates.[19]

  • Protocol:

    • Dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

ParameterFischer EsterificationSteglich Esterification
Catalyst Strong Acid (e.g., H₂SO₄)DCC/DMAP
Solvent Typically requires heating in a non-polar solventWide range of aprotic solvents (e.g., DCM, THF)
Temperature Often requires elevated temperaturesCan be run at room temperature
Byproducts WaterDicyclohexylurea (DCU)

Visualization of Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound Mix Mix Reactants in DCM at 0 °C A->Mix B Carboxylic Acid B->Mix C DMAP C->Mix D DCC D->Mix Solvent DCM Solvent->Mix Stir Stir at RT for 12-24h Mix->Stir Filter Filter DCU Stir->Filter Wash Aqueous Washes Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for Steglich Esterification.

Issue 2: Immiscibility in Oxidation Reactions

Scenario: You are performing an oxidation of this compound to cyclododecyl aldehyde or cyclododecanoic acid using an aqueous oxidizing agent (e.g., Na₂Cr₂O₇ in H₂SO₄ or KMnO₄). The reaction is slow and gives a low yield due to the formation of two distinct layers.

Causality: The aqueous oxidizing agent is immiscible with the organic solvent required to dissolve the non-polar this compound. The reaction can only occur at the interface of the two layers, leading to poor efficiency.

Troubleshooting Protocol: Phase-Transfer Catalysis (PTC)

  • Principle: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is used to transport the oxidizing anion (e.g., Cr₂O₇²⁻ or MnO₄⁻) from the aqueous phase into the organic phase where it can react with the this compound.[11][12][14][15] This dramatically increases the reaction rate.

  • Protocol:

    • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane or toluene).

    • Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).

    • Prepare an aqueous solution of the oxidizing agent (e.g., KMnO₄).

    • Combine the two phases in a reaction flask equipped with a mechanical stirrer.

    • Stir the mixture vigorously to ensure efficient mixing of the two phases.

    • Monitor the reaction by TLC. The disappearance of the purple color of KMnO₄ can also indicate reaction progress.

    • Upon completion, separate the organic layer.

    • Wash the organic layer with water, then with a reducing agent solution (e.g., sodium bisulfite) to remove any remaining oxidant, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography or distillation.

Visualization of Phase-Transfer Catalysis Mechanism

PTC_Mechanism cluster_phases Two-Phase System cluster_aqueous Aqueous Phase cluster_organic Organic Phase Oxidant_aq Oxidant Anion (e.g., MnO₄⁻) PTC_org Ion Pair [Q⁺MnO₄⁻] Oxidant_aq->PTC_org Transfer to Organic Phase PTC_aq PTC Cation (Q⁺) CDDM This compound (R-OH) Product Product (Aldehyde/Acid) CDDM->Product PTC_org->PTC_aq Return of Catalyst PTC_org->CDDM Oxidation Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Issue 3: Difficulty in Williamson Ether Synthesis

Scenario: You are trying to synthesize a cyclododecyl ether via a Williamson ether synthesis by reacting the alkoxide of this compound with an alkyl halide. The reaction is not proceeding, likely due to the poor solubility of the ionic alkoxide in the reaction solvent.

Causality: The sodium or potassium salt of this compound (the alkoxide) is an ionic species with very limited solubility in common aprotic solvents like THF or diethyl ether, where the alkyl halide is soluble.

Troubleshooting Protocol: Utilizing Polar Aprotic Solvents or PTC

Method 1: Polar Aprotic Solvents

  • Principle: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly polar and can effectively solvate cations, thereby increasing the solubility and reactivity of the alkoxide.[13]

  • Protocol:

    • Carefully dry all glassware and ensure anhydrous conditions.

    • Dissolve this compound in anhydrous DMF.

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.

    • Once hydrogen evolution ceases, add the alkyl halide dropwise.

    • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction carefully with water.

    • Extract the product with a non-polar solvent like diethyl ether or hexane.

    • Wash the combined organic extracts with water and brine.

    • Dry, concentrate, and purify as needed.

Method 2: Phase-Transfer Catalysis (as described in Issue 2)

  • Principle: PTC can also be applied here. The reaction can be run in a two-phase system (e.g., toluene and aqueous NaOH) with a phase-transfer catalyst to bring the hydroxide ions into the organic phase to deprotonate the alcohol in situ, or to transport the alkoxide.

  • Benefits: This avoids the need for hazardous reagents like NaH and can simplify the work-up.

References

  • Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Cambridge University Press. [Link]

  • Phase-transfer catalyst - Wikipedia. [Link]

  • Phase Transfer Catalysis - SACHEM, Inc. [Link]

  • Industrial Phase Transfer Catalysis - Scientific Update. [Link]

  • Cyclododecanemethanol | C13H26O | CID 74686 - PubChem. National Institutes of Health. [Link]

  • Toward overcoming solubility issues in organic chemistry - ScienceDaily. [Link]

  • Tackling solubility issues in organic synthesis: conventional solution... - ResearchGate. [Link]

  • How can we resolve solubility of insoluble organic synthetic compounds? - ResearchGate. [Link]

  • Strategies for Organic Synthesis | Solubility of Things. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures - ACS Publications. [Link]

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  • Extending surface science studies to industrial reaction conditions... - Lehigh University. [Link]

  • Solvent-induced selectivity of Williamson etherification... - ResearchGate. [Link]

  • Swern Oxidation - Organic Chemistry Portal. [Link]

  • Esterification/Amidation Problems : r/Chempros - Reddit. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • An overview on Common Organic Solvents and their Toxicity. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties | PDF - Scribd. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones... - Beilstein Journals. [Link]

  • Solubility Properties of Methanol in Organic Solvents | Request PDF - ResearchGate. [Link]

  • Oxidation of Alcohols - YouTube. [Link]

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! - YouTube. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Cyclododecylmethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. Cyclododecylmethanol, a long-chain alcohol, often serves as a critical intermediate or building block in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for ensuring process consistency, product quality, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] We will explore the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific needs.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide will not only detail the "how" but, more importantly, the "why" behind each validation parameter, ensuring a robust and self-validating analytical system.[2]

Choosing the Right Analytical Tool: GC vs. HPLC

The selection of an analytical technique is the foundational step in method development. For a compound like this compound (C13H26O), a waxy solid at room temperature with a relatively high boiling point, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable options, each with distinct advantages and considerations.

Gas Chromatography (GC): The Power of Volatility

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5] Given this compound's volatility at elevated temperatures, GC is a natural fit.

  • Principle: In GC, a sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[5]

  • Causality for this compound: Its hydrocarbon-like structure and ability to be volatilized make it well-suited for GC analysis. A Flame Ionization Detector (FID) is commonly used for such organic compounds, offering excellent sensitivity and a wide linear range.[5] For enhanced specificity, a Mass Spectrometer (MS) can be employed as a detector.[6]

  • Derivatization: To improve volatility and peak shape, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether or a trifluoroacetate (TFA) ester can be employed.[7][8] This is a common strategy for analyzing long-chain alcohols.[7][8]

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatiles

While GC is a strong candidate, HPLC offers an alternative, particularly when dealing with complex matrices or when derivatization is undesirable.

  • Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.

  • Causality for this compound: this compound lacks a strong chromophore, making direct UV detection challenging. Therefore, derivatization with a UV-active or fluorescent tag is often necessary.[9] Alternatively, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used, though they may offer lower sensitivity and are incompatible with gradient elution. Pre-column derivatization with reagents like 2,4-Dinitrophenylhydrazine (DNPH) can be used to quantify alcohols.[10]

The Validation Workflow: A Pillar of Trustworthiness

A validated analytical method provides documented evidence that the procedure is suitable for its intended use.[11] The validation process follows a structured workflow, ensuring that every aspect of the method's performance is thoroughly evaluated. The ICH Q2(R2) and Q14 guidelines provide a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[1][4][12]

Caption: The Analytical Method Validation Workflow, from development through routine use.

Core Validation Parameters: An In-Depth Examination

The following table summarizes the key validation parameters as defined by ICH guidelines.[13][14][15]

Validation ParameterPurpose
Specificity/Selectivity To demonstrate that the analytical signal is solely due to the analyte of interest, without interference from other components like impurities, degradants, or matrix components.[16][17]
Linearity To establish that the method's response is directly proportional to the concentration of the analyte within a given range.[14][17]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][17]
Accuracy The closeness of the test results obtained by the method to the true value.[11][14]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11][14] This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][17]

Experimental Protocols: A Step-by-Step Guide

Herein, we provide illustrative experimental protocols for the validation of a hypothetical GC-FID method for this compound quantification.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Prep Sample & Standard Preparation cluster_Analysis GC-FID Analysis cluster_Validation Validation Parameter Assessment Stock Prepare Stock Solution (this compound) Spiked Prepare Spiked Samples (Placebo + Analyte) Stock->Spiked Lin Linearity & Range Stock->Lin Inject Inject Samples Spiked->Inject Acc Accuracy Spiked->Acc Prec Precision Spiked->Prec Placebo Prepare Placebo Sample Placebo->Inject Spec Specificity Placebo->Spec Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Integrate->Spec Integrate->Lin Integrate->Acc Integrate->Prec LOD_LOQ LOD & LOQ Integrate->LOD_LOQ Rob Robustness Integrate->Rob Lin->Inject

Sources

A Comparative Guide to Cyclododecylmethanol and Other Long-Chain Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Indispensable Role of Long-Chain Alcohols

In the landscape of pharmaceutical and cosmetic formulation, long-chain fatty alcohols are indispensable excipients. They perform critical functions as emollients, emulsion stabilizers, viscosity modifiers, and are integral components of advanced drug delivery systems.[1][2] These molecules, typically characterized by a hydrocarbon chain of four or more carbons, can be linear, branched, or, in less common cases, cyclic.[3] Their performance is dictated by their chemical structure, primarily the length, saturation, and geometry of their alkyl chains.[1]

This guide provides a detailed comparative analysis of Cyclododecylmethanol, a C13 cyclic alcohol, against more conventional linear and branched long-chain alcohols such as Dodecanol (C12), Cetyl Alcohol (C16), and Stearyl Alcohol (C18). The unique cycloaliphatic structure of this compound presents distinct physicochemical properties that can be leveraged for novel applications. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and experimental protocols to aid in the selection of the most suitable fatty alcohol for a given formulation.

Physicochemical Properties: A Foundation for Functionality

The physical and chemical characteristics of a long-chain alcohol are the primary determinants of its behavior in a formulation. Properties such as melting point, solubility, and lipophilicity are governed by molecular weight and structure. While linear long-chain alcohols form a homologous series where properties change predictably with chain length, the introduction of a cyclic moiety, as in this compound, introduces significant variations.[3][4]

Water solubility, for instance, generally decreases as the carbon chain length increases due to the growing dominance of the hydrophobic alkyl group.[4][5] The bulky, non-polar cyclododecyl group in this compound results in very low water solubility, comparable to its linear counterparts. Its melting point, however, is notably different, existing as a liquid or low-melting solid at room temperature, which contrasts with the waxy, solid nature of C16 and C18 alcohols.

PropertyThis compoundDodecanol (Lauryl Alcohol)Cetyl Alcohol (Hexadecanol)Stearyl Alcohol (Octadecanol)
Molecular Formula C₁₃H₂₆OC₁₂H₂₆OC₁₆H₃₄OC₁₈H₃₈O
Molecular Weight 198.35 g/mol 186.34 g/mol 242.44 g/mol 270.49 g/mol
Appearance Colorless liquid or low melting solidColorless oily liquid or waxy solidWaxy white solidWaxy white solid
Melting Point 30-34 °C24 °C49 °C59 °C
Boiling Point 273 °C259 °C344 °C361 °C
Water Solubility LowLowInsolubleInsoluble
LogP (Octanol/Water) ~5.2 (Predicted)5.47.38.2

Data compiled from various chemical supplier and database sources.

Performance in Pharmaceutical and Cosmetic Formulations

The utility of long-chain alcohols in formulations stems from their amphiphilic nature, albeit weak. The hydroxyl group provides a polar head, while the long alkyl chain provides a non-polar tail. This structure allows them to orient at oil-water interfaces, thereby stabilizing emulsions, and to form networked structures that increase the viscosity of a formulation.[1][6]

Emulsion Stabilization and Viscosity Modification

In oil-in-water emulsions, saturated linear alcohols like Cetyl and Stearyl Alcohol are highly effective at increasing viscosity and stability. They achieve this by forming a crystalline gel network (LGN) within the external aqueous phase, which entraps water and prevents the coalescence of oil droplets.[1][7] The combination of different chain lengths, as found in Cetostearyl alcohol, often produces more robust and stable emulsions than single-chain alcohols.[1]

This compound, due to its bulky cyclic structure, is less efficient at forming the tightly packed lamellar structures characteristic of linear alcohols. This steric hindrance can result in less viscosity enhancement. However, its presence at an interface can disrupt the packing of other surfactants, potentially modifying the fluidity and permeability of the interfacial film. This unique interfacial behavior could be exploited in creating formulations with specific sensory profiles or controlled release characteristics.

G Long-chain alcohols at an oil-water interface. cluster_oil Oil Droplet cluster_water Aqueous Phase O Oil Phase (Lipophilic) p1 W Water (Hydrophilic) H1 OH p1->H1 p2 H2 OH p2->H2 p3 H3 OH p3->H3 p4 H4 OH p4->H4 T1 Alkyl Chain H1->T1 T2 Alkyl Chain H2->T2 T3 Alkyl Chain H3->T3 T4 Alkyl Chain H4->T4

Caption: Alcohols stabilizing an oil-water interface.

Advanced Drug Delivery Systems

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are promising vehicles for controlled drug delivery. The solid nature of long-chain alcohols like Cetyl and Stearyl alcohol at physiological temperatures makes them excellent candidates for forming the solid lipid matrix of these nanoparticles, which can encapsulate lipophilic drugs and provide sustained release.[1]

This compound, being a liquid or low-melting solid, is not suitable as the primary solid component for SLNs. However, it could be incorporated as a liquid lipid component in NLCs or as a co-surfactant. Its distinct molecular shape might influence the crystalline structure of the lipid matrix, potentially increasing drug loading capacity or modifying the release profile.

Comparative Toxicology and Safety Profiles

The safety of excipients is paramount in drug development. Generally, long-chain fatty alcohols have a low order of toxicity.[3] Cytotoxicity often shows a structure-activity relationship where toxicity can increase with carbon chain length up to a point, after which decreased water solubility limits bioavailability and thus apparent toxicity.[8] Longer-chain alcohols (C12–C16) tend to produce fewer adverse health effects than short-chain alcohols and are not typically associated with skin sensitization.[3]

From an environmental perspective, linear fatty alcohols up to C18 are considered readily biodegradable.[3] The biodegradability of cycloaliphatic structures like this compound can be slower. According to its ECHA classification, this compound is noted to "May cause long lasting harmful effects to aquatic life," necessitating careful consideration in formulations intended for widespread use.[9]

CompoundAcute Oral Toxicity (LD50, Rat)Skin IrritationEye IrritationSensitization
This compound No data availableNo data availableNo data availableNo data available
Dodecanol > 2000 mg/kgIrritatingRisk of serious eye damageNot sensitizing
Cetyl Alcohol > 5000 mg/kgNot irritatingNot irritatingNot sensitizing
Stearyl Alcohol > 5000 mg/kgNot irritatingNot irritatingNot sensitizing

Data compiled from ECHA and supplier safety data sheets.

Experimental Protocols

To facilitate objective comparison in the laboratory, standardized protocols are essential. Here, we provide methodologies for analyzing the purity of long-chain alcohols and for evaluating their performance as emulsion stabilizers.

Protocol 1: Purity Analysis by Gas Chromatography (GC)

Causality: Gas chromatography is the gold standard for analyzing volatile and semi-volatile compounds like long-chain alcohols. It separates components based on their boiling points and interaction with the stationary phase, allowing for precise quantification and identification of impurities.

Methodology:

  • Apparatus and Reagents:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • High-purity helium or hydrogen as carrier gas.

    • Analytical balance, volumetric flasks, and syringes.

    • High-purity solvent (e.g., Hexane or Dichloromethane).

    • Certified reference standards of the alcohols to be tested.

  • Standard Preparation:

    • Accurately weigh approximately 100 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent. This creates a 10 mg/mL stock solution.

    • Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the test alcohol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the same solvent used for standards.

  • GC Conditions (Example):

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (Split mode, 50:1)

    • Oven Program: Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

    • Detector Temperature: 300 °C

    • Carrier Gas Flow: 1.0 mL/min (Helium)

  • Procedure:

    • Inject the working standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample solution in triplicate.

    • Record the peak areas for the principal peak and any impurity peaks.

  • Calculation:

    • Determine the concentration of the alcohol in the sample solution using the calibration curve.

    • Calculate the purity as a percentage: Purity (%) = (Concentration from curve / Initial sample concentration) * 100.

G A Prepare Standards & Sample (Dissolve in Solvent) B Inject into GC System A->B C Vaporization in Inlet B->C D Separation in Column (Based on Boiling Point & Polarity) C->D E Detection by FID D->E F Data Acquisition (Chromatogram) E->F G Analysis (Peak Integration & Calibration) F->G H Calculate Purity (%) G->H

Caption: Workflow for GC Purity Analysis.

Protocol 2: Evaluation of Emulsion Stability

Causality: The primary role of these alcohols is often to stabilize emulsions. This protocol assesses stability by subjecting the emulsion to accelerated stress (centrifugation) and monitoring changes in droplet size over time, which are direct indicators of instability phenomena like coalescence and Ostwald ripening.

Methodology:

  • Materials and Equipment:

    • Homogenizer (e.g., high-shear or high-pressure).

    • Beakers, graduated cylinders.

    • Analytical balance.

    • Light mineral oil.

    • Deionized water.

    • Primary emulsifier (e.g., Tween 80).

    • Long-chain alcohols to be tested (this compound, Cetyl Alcohol, etc.).

    • Particle size analyzer (e.g., Dynamic Light Scattering).

    • Laboratory centrifuge.

  • Preparation of Emulsions (Example Formulation):

    • Oil Phase: 4% Mineral Oil, 1% Long-chain alcohol.

    • Aqueous Phase: 2% Tween 80, 93% Deionized Water.

    • Heat both phases separately to 75 °C.

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer for 5 minutes.

    • Allow the emulsion to cool to room temperature while stirring gently.

    • Prepare a control emulsion without any long-chain alcohol.

  • Stability Assessment:

    • Initial Analysis (T=0): Measure the mean particle size and size distribution of the freshly prepared emulsion. Visually inspect for any initial signs of separation.

    • Accelerated Aging (Centrifugation): Place 10 mL of the emulsion in a centrifuge tube. Centrifuge at 3000 RPM for 30 minutes. Measure the volume of any separated oil or cream layer.

    • Thermal Stability: Store samples at different temperatures (e.g., 4 °C, 25 °C, 40 °C). At set time points (e.g., 1 day, 7 days, 30 days), visually inspect the samples and measure the particle size.

  • Data Analysis:

    • Compare the rate of change in mean particle size over time for emulsions made with different alcohols. A smaller change indicates greater stability.

    • Compare the volume of the separated phase after centrifugation. Less separation indicates higher stability.

    • Plot mean particle size vs. time for each storage condition to visualize stability profiles.

G cluster_prep Emulsion Preparation cluster_test Stability Testing cluster_analysis Data Analysis A Prepare Oil & Aqueous Phases B Heat both phases to 75°C A->B C Homogenize B->C D Cool to Room Temp C->D E Initial Analysis (T=0) (Particle Size, Visual) D->E F Accelerated Aging (Centrifugation) D->F G Long-Term Storage (4°C, 25°C, 40°C) D->G H Measure Phase Separation F->H I Measure Particle Size (at T=1, 7, 30 days) G->I J Compare Stability Profiles H->J I->J

Caption: Workflow for Emulsion Stability Testing.

Conclusion and Future Outlook

The selection of a long-chain alcohol is a critical decision in formulation development. While linear, saturated alcohols like Cetyl and Stearyl Alcohol are well-established, reliable choices for building viscosity and stabilizing conventional emulsions, the unique cyclic structure of this compound offers intriguing possibilities. Its liquid state at physiological temperatures and bulky molecular architecture differentiate it from its waxy, linear counterparts.

Key Comparative Points:

  • Structure: this compound's cyclic structure imparts steric hindrance, which can be leveraged to modulate interfacial properties, but makes it a less effective viscosity builder than linear alcohols.

  • Performance: It is unsuitable as a primary solid lipid in SLNs but may find novel applications as a co-emulsifier, a component in NLCs, or in formulations where a specific sensory profile is desired.

  • Safety: While long-chain alcohols are generally safe, the specific environmental impact of this compound warrants consideration.

Further research is required to fully elucidate the performance of this compound in a range of drug delivery and cosmetic systems. Its unique properties suggest it is not a direct replacement for traditional long-chain alcohols but rather a novel tool for formulators seeking to create innovative products with tailored release profiles, textures, and stabilities.

References

  • Chain−Chain Interaction between Surfactant Monolayers and Alkanes or Alcohols at Solid/Liquid Interfaces. Journal of the American Chemical Society.

  • A Comparative Guide to Ginnol and Other Long-Chain Fatty Alcohols for Researchers and Drug Development Professionals. Benchchem.

  • Alcohol Analysis (Experiment). Chemistry LibreTexts.

  • Comparative Cytotoxicity of Long-Chain Tertiary Alcohols: A Guide for Researchers. Benchchem.

  • Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. NIH National Library of Medicine.

  • Tests for Alcohols - MeitY OLabs. YouTube.

  • The effect of the chain length of different alcohols on the water solubilization capacity. ResearchGate.

  • Long chain alcohols: Significance and symbolism. SIDER.

  • SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. U.S. Environmental Protection Agency.

  • Long Chain Synthetic Alcohols. Nucera Solutions.

  • The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate.

  • Alcohol Determination in the Clinical Laboratory. ResearchGate.

  • Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. ScienceDirect.

  • Experimental and observational studies on alcohol use and dietary intake: A systematic review. NIH National Library of Medicine.

  • Polyalkoxylated alcohols as excipients for pharmaceutical compositions. Google Patents.

  • Effect of long-chain alcohols on SDS partitioning to the oil/water interface of emulsions and on droplet size. Semantic Scholar.

  • Fatty alcohol. Wikipedia.

  • Alcohol: Methods and Protocols. ResearchGate.

  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. MDPI.

  • The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. NIH National Library of Medicine.

  • Cyclododecanemethanol. PubChem, NIH.

  • Do different alcohol chain lengths in biodiesel-alcohol blends impact the performance of compression ignition engines? Consensus.

  • Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. MDPI.

  • Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. ResearchGate.

  • The toxicology of Clioquinol. PubMed.

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. NIH National Library of Medicine.

Sources

A Comparative Purity Analysis of Commercially Available Cyclododecylmethanol for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of the final product. Cyclododecylmethanol, a versatile C13 aliphatic alcohol, serves as a critical building block in the synthesis of a wide array of compounds, from fragrances and specialty lubricants to pharmaceutical intermediates. Given its pivotal role, variations in purity among commercial sources can introduce significant variability into sensitive applications.

This guide provides an in-depth comparative analysis of the purity of commercially available this compound. We will delve into the common impurities that can arise from its synthesis, present a multi-faceted analytical approach for purity determination, and offer a comparative assessment based on experimental data. This document is intended for researchers, scientists, and drug development professionals who rely on high-purity this compound for their work.

The Significance of Purity in this compound Applications

The presence of impurities in this compound can have far-reaching consequences. In pharmaceutical synthesis, impurities can lead to the formation of undesired side products, complicating purification processes and potentially introducing toxic components into the final active pharmaceutical ingredient (API). For researchers investigating reaction kinetics or developing novel materials, even trace amounts of contaminants can alter reaction pathways, poison catalysts, or compromise the physicochemical properties of the synthesized materials.

Common impurities in commercially available this compound can originate from several sources, including residual starting materials from its synthesis (e.g., cyclododecanone, unreacted reducing agents), byproducts of the manufacturing process (e.g., isomers, oxidation products), and contaminants from storage and handling (e.g., water, phthalates from plastic containers). A thorough understanding and a robust analytical strategy are therefore essential to qualify this compound for its intended use.

Analytical Methodologies for Purity Determination

A comprehensive assessment of this compound purity necessitates the use of orthogonal analytical techniques that provide a complete picture of both the main component and any potential impurities. In this guide, we focus on two primary methods: Gas Chromatography with Flame Ionization Detection (GC-FID) for its high resolution and quantitative accuracy, and quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy for its non-destructive nature and ability to provide an absolute purity value.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for the quantification of organic compounds.[4] The principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas).

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[5] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[6] This method is non-destructive and requires minimal sample preparation.

Comparative Analysis of Commercial this compound

To illustrate the potential variability in purity among different commercial sources, we present a comparative analysis of three hypothetical, yet representative, batches of this compound, designated as Supplier A, Supplier B, and Supplier C. The following data was generated in our application laboratory using the detailed protocols outlined in the subsequent sections.

Table 1: Purity of Commercial this compound by GC-FID

SupplierThis compound (% Area)Impurity 1 (Retention Time)Impurity 2 (Retention Time)Other Impurities (% Total Area)
Supplier A 99.850.05 (10.2 min)0.03 (11.5 min)0.07
Supplier B 98.900.45 (10.2 min)0.20 (12.1 min)0.45
Supplier C 99.500.15 (10.2 min)0.10 (11.5 min)0.25

Table 2: Purity of Commercial this compound by ¹H-qNMR

Supplier¹H-qNMR Purity (% w/w)Major Impurities IdentifiedWater Content (Karl Fischer, % w/w)
Supplier A 99.7None detected above 0.05%0.02
Supplier B 98.5Unidentified aliphatic species0.15
Supplier C 99.3Residual solvent (Toluene)0.08

The data clearly indicates that Supplier A provides this compound of the highest purity, with minimal impurities detected by both GC-FID and ¹H-qNMR. Supplier B's product shows a significantly lower purity, with multiple impurities that could be detrimental in sensitive applications. Supplier C offers a product of intermediate purity, with a notable presence of residual solvent.

Experimental Protocols

To ensure transparency and enable replication of our findings, we provide detailed, step-by-step methodologies for the analytical techniques employed in this study.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This protocol outlines the procedure for the quantitative analysis of this compound purity using a standard gas chromatograph equipped with a flame ionization detector.

1. Instrumentation and Materials:

  • Gas Chromatograph with FID

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

  • Data Acquisition and Processing Software

  • This compound samples (from Suppliers A, B, and C)

  • High-purity solvent for dilution (e.g., acetone, GC grade)[7]

2. GC-FID Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C

3. Sample Preparation:

  • Accurately weigh approximately 50 mg of each this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen high-purity solvent.

  • Mix thoroughly to ensure homogeneity.

4. Analysis Workflow:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject a solvent blank to ensure no interfering peaks are present.

  • Inject the prepared samples from each supplier in triplicate.

  • Integrate the peaks in the resulting chromatograms.

  • Calculate the area percentage of the this compound peak relative to the total area of all peaks.

Diagram 1: GC-FID Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area integrate->calculate

A schematic of the GC-FID workflow for purity analysis.

Protocol 2: Absolute Purity Determination by ¹H-qNMR Spectroscopy

This protocol describes the use of ¹H-qNMR for the determination of the absolute purity of this compound.

1. Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz)

  • 5 mm NMR tubes

  • Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃)[6]

  • Analytical Balance (readable to 0.01 mg)

  • This compound samples

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Record the exact weights.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Tune and shim the NMR probe.

  • Acquire a ¹H NMR spectrum with the following parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 8 or 16 (for good signal-to-noise)

    • Acquisition Time: ≥ 3 s

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the -CH₂OH protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Diagram 2: ¹H-qNMR Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

A flowchart of the ¹H-qNMR workflow for absolute purity determination.

Conclusion and Recommendations

The purity of this compound can vary significantly between commercial suppliers, which can have a profound impact on research and development outcomes. Our comparative analysis demonstrates the importance of a robust, multi-technique approach to accurately assess the purity of this critical raw material.

For applications where high purity is paramount, such as in pharmaceutical synthesis or for use as an analytical standard, we recommend sourcing this compound from suppliers who can provide comprehensive certificates of analysis with data from orthogonal techniques like GC and qNMR. For less sensitive applications, a lower purity grade may be acceptable, but it is crucial to be aware of the potential impact of impurities on the desired outcome.

Ultimately, the responsibility lies with the end-user to perform their own quality control and validation to ensure that the purchased material meets the specific requirements of their application. The protocols and data presented in this guide serve as a valuable resource for establishing such in-house quality control procedures.

References

  • ILT. (2025, July 22). Alcoholic Beverage Testing: Methods, Requirements, and Applications.
  • HowStuffWorks. (2025, March 4). How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages?
  • The Laboratory Outsourcing Network. (2023, February 27). ABV Testing: Ensuring Accuracy in Alcohol Content.
  • Rudolph Research Analytical. Measure Alcohol Concentration - Alcohol Proof Testing.
  • Oenodia. (2024, January 17). Alcohol Content Measurement – Part 1: Principle, Equipment, Selection Criteria.
  • Thermo Fisher Scientific. GCMS Analysis of Methylene Chloride.
  • Cushman, M. et al. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
  • Pauli, G. F., et al. (2014, November 7). Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health.
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS.
  • ChemAdder. (2025, September 10). The NMR-Purity and the new dimensions and standards of purity.
  • Reddit. (2021, July 18). Quantitative purity determination with NMR.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?
  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Revista UPR. Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns.
  • Agilent Technologies. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry.
  • Pharmacognosy Journal. (2019, May). Gas Chromatography-Mass spectrometry Analysis of Methanol Extracts from Marine Red Seaweed Gracilaria corticata.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Lucidity. (2024, August 1). How to decide which solvents to use for GC analysis and sample preparation. YouTube.
  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Thermo Fisher Scientific. GC-MS Metabolomics Analysis.
  • Honeywell. METHANOL.
  • LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
  • PubMed. (1987). Optical Purity Determination, Conformer Populations and 1H NMR Spectral Simplification With Lanthanide Shift Reagents--Part IX. A Method for Improved Analytical Precision for "DOEt", 2,5-dimethoxy-4-ethylamphetamine.

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A Comparative Guide to Establishing Reference Standards for Cyclododecylmethanol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish and validate an in-house reference standard for Cyclododecylmethanol. We will explore the development and comparison of two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations, primarily drawing from the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

PART 1: Establishing the In-House Reference Standard

When a certified reference material (CRM) from a recognized pharmacopeia or standards body is unavailable, an in-house primary or secondary standard must be established.[4][5] This process involves obtaining the highest purity material available and characterizing it comprehensively.

Sourcing and Initial Characterization of Candidate Material

The first step is to source a high-purity batch of this compound. The certificate of analysis from the supplier provides initial data but must be independently verified. A crucial aspect of establishing a reference standard is identifying potential impurities that may be present from the synthesis route. A common industrial synthesis involves the hydrogenation of epoxycyclododecane, which itself is derived from cyclododecatriene.[6]

Potential Process-Related Impurities:

  • Cyclododecanone: The ketone analog, resulting from isomerization or incomplete reduction.

  • Epoxycyclododecane: Unreacted starting material.

  • Cyclododecane: Over-reduction product.

  • Residual Solvents: From reaction and purification steps.

  • Catalyst Residues: e.g., Palladium, Ruthenium.

Workflow for Reference Standard Qualification

The qualification process is a multi-step endeavor to confirm the identity, purity, and potency of the candidate material.

cluster_0 Phase 1: Sourcing & Identity cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Assignment Sourcing Source High-Purity This compound Identity Confirm Identity (FTIR, NMR, MS) Sourcing->Identity Purity_GC Purity by GC-FID (Primary Method) Identity->Purity_GC Purity_HPLC Purity by HPLC (Orthogonal Method) Identity->Purity_HPLC Mass_Balance Calculate Purity (Mass Balance Assay) Purity_GC->Mass_Balance Purity_HPLC->Mass_Balance Water_Content Water Content (Karl Fischer) Water_Content->Mass_Balance ROI Residue on Ignition (Inorganic Impurities) ROI->Mass_Balance Residual_Solvents Residual Solvents (GC-HS) Residual_Solvents->Mass_Balance Certification Generate Certificate of Analysis (Assigned Purity, Uncertainty, Re-test Date) Mass_Balance->Certification

Caption: Workflow for qualifying an in-house reference standard.

The principle of mass balance is applied to assign a purity value: Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residue on Ignition) - (% Residual Solvents)

PART 2: Primary Analytical Method - Gas Chromatography (GC)

For a volatile to semi-volatile compound like this compound, Gas Chromatography is the technique of choice due to its high resolution, speed, and sensitivity.[7][8][9]

Rationale for Method Selection
  • Volatility: this compound has a sufficiently high boiling point and thermal stability to be analyzed directly by GC without derivatization, simplifying sample preparation.

  • Detector: A Flame Ionization Detector (FID) is ideal. It is a robust, universal detector for organic compounds and provides a response that is proportional to the carbon mass, making it excellent for purity assays where all organic impurities should be detected.[9]

  • Separation: GC offers excellent separation efficiency for closely related impurities, such as isomers or the ketone analog (Cyclododecanone).

Experimental Protocol: GC-FID Method for Purity Assay

Objective: To develop a validated GC-FID method for the determination of the purity of this compound and to separate it from its key potential impurity, Cyclododecanone.

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Causality: A non-polar DB-5 column is chosen for its robustness and general applicability. It separates compounds primarily based on their boiling points, which is effective for separating this compound from the slightly more volatile Cyclododecanone.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.

  • Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 280°C.

    • Causality: A high inlet temperature ensures complete and rapid vaporization of the high-boiling-point analyte. A split injection prevents column overloading and ensures sharp peaks.

  • Oven Program: 150°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard candidate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Methylene Chloride.

  • Working Solution: Prepare a 1.0 mg/mL solution by diluting the stock solution with Methylene Chloride.

Method Validation (per ICH Q2(R1))[1][3][11]

The method must be validated to prove it is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The method must be able to resolve this compound from its impurities (e.g., Cyclododecanone) and degradation products.Spike the sample solution with known impurities. The resolution between this compound and the closest eluting peak should be >2.0.
Linearity R² ≥ 0.999Prepare calibration standards over a range of 0.1 to 1.5 mg/mL (5 levels). Plot peak area vs. concentration.
Range 80% to 120% of the working concentration.Confirmed by the linearity study.
Accuracy (Recovery) 98.0% to 102.0% recovery.Analyze a sample spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) RSD ≤ 1.0%Perform six replicate injections of the same sample solution.
Precision (Intermediate) RSD ≤ 2.0%Repeat the analysis on a different day with a different analyst or instrument.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Determine the concentration at which the analyte can be reliably quantified. Typically required for impurity quantification.

PART 3: Orthogonal Method - High-Performance Liquid Chromatography (HPLC)

An orthogonal method, which separates compounds based on a different chemical principle, is essential for confirming purity and ensuring no impurities are co-eluting with the main peak in the primary method.[10][11] HPLC, based on partitioning between a mobile and stationary phase, is an excellent choice.

Rationale for Method Selection
  • Orthogonality: Reversed-phase HPLC separates based on polarity, which is a different mechanism from the boiling-point-based separation in GC. This provides a high degree of confidence in the purity assessment.

  • Detection: this compound lacks a strong UV chromophore. Therefore, detection can be challenging. Options include:

    • Low UV Wavelength (e.g., 200-210 nm): May provide a signal but can be noisy and non-specific.

    • Refractive Index (RI) Detector: A universal detector but not compatible with gradient elution and has lower sensitivity.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Universal detectors that are gradient-compatible and offer better sensitivity than RI for non-volatile analytes.

    • Mass Spectrometry (MS): Provides the highest specificity and sensitivity.[12]

For this guide, we will propose a method using a UV detector at a low wavelength, as it is the most common detector available in QC labs.[10]

Experimental Protocol: HPLC-UV Method

Objective: To develop a validated HPLC-UV method as an orthogonal check for the purity of this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column ACN/Water Gradient Inject->Separate Detect UV Detection (205 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: HPLC-UV analytical workflow for this compound.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Causality: A C18 column is a workhorse in reversed-phase chromatography, providing good retention and separation for moderately non-polar compounds like this compound.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Causality: A gradient is necessary to elute the non-polar analyte from the C18 column in a reasonable time with good peak shape and to elute any potential, more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 1.0 mg/mL solution of this compound in Acetonitrile.

  • Filter through a 0.45 µm syringe filter before injection.

PART 4: Performance Comparison and Data Summary

The choice between GC and HPLC depends on the specific analytical need. For establishing a reference standard, both are complementary.

ParameterGC-FID MethodHPLC-UV MethodField-Proven Insight
Principle Separation by boiling point/volatility.Separation by polarity.Truly orthogonal methods, providing high confidence in purity values when results are concordant.
Sensitivity High (ng level).Moderate (µg level, limited by lack of chromophore).GC-FID is superior for detecting trace organic impurities. HPLC may require a more sensitive detector (e.g., CAD, MS) for trace analysis.
Specificity High, excellent resolution for isomers.Good, but may be limited by peak shape for a non-UV absorbing compound at low wavelengths.GC is generally the preferred method for purity determination of this compound class.
Sample Prep Simple dilution.Simple dilution and filtration.Both methods feature straightforward sample preparation.
Run Time ~15 minutes.~25 minutes.GC method is faster, allowing for higher throughput.
Robustness Very robust and reliable.Robust, but mobile phase preparation and low UV detection can introduce variability.The GC-FID method is typically more rugged for routine quality control.
Comparative Data (Representative)
AnalyteGC-FID Retention Time (min)HPLC-UV Retention Time (min)Resolution (GC, vs. Ketone)
Cyclododecanone 9.8511.20N/A
This compound 10.5011.95> 3.0

Data is representative and will vary based on specific instrumentation and conditions.

Conclusion

Establishing a robust, well-characterized reference standard for this compound is a foundational requirement for any research, development, or quality control activity. In the absence of a commercially available pharmacopeial standard, a comprehensive in-house qualification is necessary.

This guide demonstrates that Gas Chromatography with Flame Ionization Detection (GC-FID) serves as the superior primary method for purity and assay determination due to its high resolution, sensitivity, and robustness for this class of semi-volatile alcohols. The High-Performance Liquid Chromatography (HPLC) method, while challenged by the analyte's lack of a UV chromophore, provides an essential orthogonal technique for purity confirmation. The combination of these two validated methods, governed by the principles outlined in ICH Q2(R1), ensures a scientifically sound and defensible approach to reference standard characterization. This dual-methodology approach provides the highest level of confidence in the identity, purity, and potency of the established standard, which is critical for all subsequent analytical work.

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. (2016). Slideshare. [Link]

  • BASE Analytical Method No. 09209. U.S. Environmental Protection Agency. [Link]

  • Cyclododecanone. Wikipedia. [Link]

  • Single Component in Solution. CPAChem. [Link]

  • GC Method Development. Agilent Technologies. [Link]

  • Organic CRM. CPAChem. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns. (1984). Revista UPR. [Link]

  • A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. (2002). Journal of Food and Drug Analysis. [Link]

  • Process for producing cyclododecanol and cyclododecanone. (2007).
  • Cerilliant Home. MilliporeSigma. [Link]

  • Impurities and Degradation products. ArtMolecule. [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2007). PubMed. [Link]

  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? (2015). ResearchGate. [Link]

  • Greenness Assessment of HPLC Analytical Methods with Common Detectors for Assay of Paracetamol and Related Materials in Drug Pro. (2023). Cardiff University. [Link]

  • Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach. (2015). Farmacia. [Link]

  • Synthesis of process related impurities of Citicoline and Citicoline sodium. (2024). Indian Journal of Chemistry. [Link]

  • Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2. (2016). Chromatographia. [Link]

  • Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets. (2012). National Center for Biotechnology Information. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise characterization of molecules like Cyclododecylmethanol is paramount. This long-chain alcohol, with its diverse applications, demands robust analytical methodologies to ensure its identity, purity, and quantity in various matrices. This guide provides an in-depth comparison of key analytical techniques for the comprehensive analysis of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale for experimental choices.

The core principle of this guide is to present a self-validating system of analysis, where the strengths of one technique compensate for the limitations of another, leading to a holistic and trustworthy characterization of the target molecule. All protocols and claims are grounded in established scientific principles and supported by authoritative references.

The Analytical Challenge: this compound

This compound [(C₁₂H₂₃)CH₂OH] is a C13 saturated fatty alcohol. Its key structural features influencing analytical strategy are its long alkyl chain, the presence of a primary hydroxyl group, and its relatively low volatility and lack of a strong chromophore. These characteristics necessitate a multi-pronged analytical approach for unambiguous identification and quantification.

Gas Chromatography (GC): The Workhorse for Volatile and Semi-Volatile Compounds

Gas chromatography is a cornerstone technique for the analysis of fatty alcohols.[1] For this compound, both Flame Ionization Detection (FID) and Mass Spectrometry (MS) offer powerful capabilities.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity and Quantification

Expertise & Experience: GC-FID is an excellent choice for determining the purity of this compound and for its quantification against a reference standard. The FID detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon, making it ideal for purity assessments where the primary goal is to quantify the main component relative to any volatile impurities.[2] To enhance the volatility of this compound and improve peak shape, derivatization of the hydroxyl group to a less polar and more volatile silyl ether is a common and effective strategy.

Experimental Protocol: Purity Analysis of this compound by GC-FID

  • Sample Preparation (Silylation):

    • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before analysis.

  • GC-FID Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the derivatized alcohol from potential impurities.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[3]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C.[4]

  • Data Analysis:

    • The purity of this compound is determined by area percent calculation, where the peak area of the derivatized this compound is expressed as a percentage of the total area of all observed peaks.

Trustworthiness: The method's reliability is established through system suitability tests, including the verification of peak resolution, tailing factor, and repeatability of injections of a standard solution. For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Workflow for GC-FID Analysis of this compound

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing a Weigh this compound b Dissolve in Solvent a->b c Add Silylating Agent b->c d Heat to Derivatize c->d e Inject Derivatized Sample d->e f Separation on GC Column e->f g Detection by FID f->g h Integrate Peak Areas g->h i Calculate Purity (%) h->i

Workflow for GC-FID Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Expertise & Experience: GC-MS is the gold standard for the identification of volatile and semi-volatile compounds.[5] It couples the separation power of GC with the definitive identification capabilities of mass spectrometry. For this compound, GC-MS can provide a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for unambiguous identification. It is also highly effective for identifying unknown impurities.[6][7][8]

Experimental Protocol: Identification of this compound by GC-MS

  • Sample Preparation: Follow the same derivatization procedure as for GC-FID.

  • GC-MS Conditions:

    • The GC conditions can be similar to those used for GC-FID.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Expected Data:

    • The mass spectrum of the derivatized this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of methyl groups and cleavage of the cycloalkane ring. The fragmentation pattern can be compared to spectral libraries for confirmation.

Trustworthiness: The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum from a database or a certified standard. The identification of impurities is based on library matching and interpretation of their mass spectra.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Non-Volatile Compounds

Expertise & Experience: HPLC is a powerful alternative to GC, especially when dealing with less volatile compounds or when derivatization is not desirable.[9] A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore. This necessitates the use of a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID), or derivatization with a UV-absorbing or fluorescent tag.

HPLC with UV Detection following Derivatization

Expertise & Experience: To leverage the sensitivity and ubiquity of UV detectors, this compound can be derivatized to introduce a chromophore. A common approach is esterification of the hydroxyl group with a UV-active reagent like benzoyl chloride.

Experimental Protocol: Quantification of this compound by HPLC-UV

  • Sample Preparation (Benzoylation):

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Dissolve in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

    • Add a base (e.g., pyridine or triethylamine) and an excess of benzoyl chloride.

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • Quench the reaction and dilute the sample to a known volume with the mobile phase.

  • HPLC-UV Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The maximum absorbance of the benzoyl derivative (e.g., around 230 nm).[11]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of the derivatized this compound in the sample to a calibration curve prepared from a derivatized certified reference standard.

Trustworthiness: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[12][13][14]

Workflow for HPLC-UV Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing a Weigh this compound b Derivatize with Benzoyl Chloride a->b c Dilute to Known Volume b->c d Inject Derivatized Sample c->d e Separation on C18 Column d->e f Detection by UV e->f g Generate Calibration Curve f->g h Quantify Sample Concentration g->h

Workflow for HPLC-UV Quantitative Analysis.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Additional experiments like DEPT, COSY, and HSQC can be performed to aid in spectral assignment.

  • Expected Data:

    • ¹H NMR: The spectrum will show characteristic signals for the protons on the carbon bearing the hydroxyl group (a triplet), and a complex multiplet for the protons of the cyclododecyl ring.

    • ¹³C NMR: The spectrum will display a signal for the carbon attached to the hydroxyl group in the range of 60-70 ppm and a series of signals for the carbons of the cyclododecyl ring.

Trustworthiness: The obtained NMR spectra can be compared with predicted spectra or data from the literature to confirm the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, FTIR is primarily used to confirm the presence of the hydroxyl (-OH) group.

Experimental Protocol: FTIR Analysis of this compound

  • Sample Preparation:

    • A small amount of the liquid or solid sample can be placed directly on the ATR crystal of the FTIR spectrometer. Alternatively, a KBr pellet can be prepared for a solid sample.

  • FTIR Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Data:

    • The FTIR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.

    • Strong C-H stretching vibrations will be observed in the 2850-2950 cm⁻¹ region.

    • The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.

Trustworthiness: The presence of these characteristic absorption bands provides strong evidence for the identity of the compound as an alcohol.

Comparison of Analytical Techniques

Analytical MethodInformation ObtainedSensitivitySpecificityKey AdvantagesLimitations
GC-FID Purity, QuantificationHighModerateRobust, quantitative, wide linear range.[1]Requires volatile or derivatized samples.
GC-MS Molecular weight, fragmentation pattern, identification of impuritiesHighHighExcellent for separation and identification of volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Quantification (with derivatization)HighHighApplicable to a wide range of compounds, versatile.[9][15]This compound lacks a native chromophore.
NMR Spectroscopy Detailed molecular structure, including carbon-hydrogen framework and functional group connectivityModerateVery HighUnambiguous structure elucidation.Lower sensitivity compared to chromatographic methods.
FTIR Spectroscopy Presence of functional groupsModerateLowRapid, non-destructive, easy to use.Provides limited structural information.

Method Validation: Ensuring Data Integrity

A critical component of any analytical workflow is method validation.[12][14][16][17] The validation process provides documented evidence that an analytical method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

The comprehensive analysis of this compound requires a strategic combination of analytical techniques. For routine purity testing and quantification, GC-FID following silylation is a robust and reliable method. For unambiguous identification and the characterization of unknown impurities, GC-MS is indispensable. HPLC with a universal detector or after derivatization offers a valuable alternative, particularly for samples in complex matrices. Definitive structural confirmation is best achieved through NMR spectroscopy , while FTIR provides a rapid means of confirming the presence of the key hydroxyl functional group.

By cross-validating the results from these complementary techniques, researchers and drug development professionals can build a comprehensive and highly reliable analytical profile of this compound, ensuring its quality, safety, and efficacy in its intended applications.

References

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A Comparative Guide to the Plasticizing Efficiency of Cyclododecylmethanol Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phasing out of traditional ortho-phthalate plasticizers, due to health and environmental concerns, has catalyzed intensive research into safer, high-performance alternatives.[1] Among the promising candidates are esters derived from cyclododecylmethanol (CDM), a C13 cycloaliphatic alcohol. This guide provides a comprehensive comparison of the plasticizing efficiency of CDM esters, benchmarking them against the industry-standard di(2-ethylhexyl) phthalate (DEHP) and other non-phthalate alternatives. We delve into the underlying mechanisms of plasticization, present detailed experimental protocols for evaluation, and offer a quantitative analysis of key performance metrics. The evidence suggests that the unique molecular architecture of CDM esters—specifically their bulky, high-molecular-weight cycloaliphatic moiety—imparts a favorable balance of properties, including high efficiency, low volatility, and excellent migration resistance, positioning them as viable, next-generation plasticizers for demanding applications.

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are essential additives that increase the flexibility, durability, and processability of polymeric materials, most notably polyvinyl chloride (PVC).[1][2] They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[2][3][4][5] For decades, phthalate esters like DEHP have dominated the market due to their cost-effectiveness and robust performance.[1] However, regulatory scrutiny and growing consumer awareness regarding the potential endocrine-disrupting effects of some low-molecular-weight phthalates have created an urgent need for safer alternatives.[1]

This has led to the development of various non-phthalate plasticizers, including terephthalates, citrates, benzoates, and cycloaliphatic esters.[6][7][8] Cycloaliphatic esters, in particular, are gaining traction. Compounds like di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) have been introduced as replacements for phthalates in sensitive applications.[9][10] This guide focuses on a specific, novel class within this group: esters of this compound (CDM). We will explore how their unique chemical structure translates into tangible performance benefits.

The Molecular Advantage: Why this compound Esters?

The performance of a plasticizer is intrinsically linked to its molecular structure. Key factors include molecular weight, polarity, and steric hindrance (molecular shape).[4] CDM esters, such as this compound Benzoate (CDMB) or this compound Adipate, possess a distinctive structure characterized by:

  • High Molecular Weight: The C12 cycloaliphatic ring contributes significantly to the molecule's overall size. Higher molecular weight plasticizers (typically >350 g/mol ) exhibit lower volatility and reduced migration, leading to greater permanence and durability in the final product.[4][11][12]

  • Bulky Cycloaliphatic Group: Unlike linear alkyl chains, the large, non-planar ring structure of the cyclododecyl group is highly effective at separating PVC chains. This creates substantial "free volume," which is a primary driver of plasticizing efficiency.[2][5] The inefficient packing of polymer chains around these large molecules enhances flexibility.[5]

  • Tunable Polarity: By selecting different acid moieties (e.g., benzoic acid for higher polarity and compatibility, or adipic acid for improved low-temperature flexibility), the properties of the CDM ester can be tailored for specific applications. The ester group provides the necessary polarity to interact with the polar sites on the PVC polymer chain.[3][4]

This combination of features suggests that CDM esters can offer high plasticizing efficiency while maintaining the permanence and low migration characteristics of much larger, polymeric plasticizers.

Experimental Evaluation: Protocols for Performance Benchmarking

To ensure scientific rigor and trustworthiness, all performance evaluations must adhere to standardized testing methodologies. The following protocols, based on ASTM standards, provide a framework for a robust comparative analysis.

Material Formulation and Sample Preparation

A standard flexible PVC plastisol formulation is prepared to serve as the basis for comparison. The concentration of the plasticizer is measured in parts per hundred resin (phr).

Workflow for PVC Plastisol Preparation and Testing

G cluster_0 1. Compounding cluster_1 2. Deaeration & Casting cluster_2 3. Curing & Conditioning cluster_3 4. Performance Testing A 100 phr PVC Resin Mixer High-Speed Mixer (5 mins @ 1500 rpm) A->Mixer B 50 phr Test Plasticizer (e.g., CDMB, DEHP) B->Mixer C 2 phr Thermal Stabilizer C->Mixer Deaerate Vacuum Chamber (-28 inHg, 15 mins) Mixer->Deaerate Casting Cast Film on Glass Plate (2 mm thickness) Deaerate->Casting Oven Cure in Oven (180°C, 10 mins) Casting->Oven Condition Condition Samples (23°C, 50% RH, 24 hrs) per ASTM D618 Oven->Condition Hardness Shore A Hardness (ASTM D2240) Condition->Hardness Tensile Tensile Properties (ASTM D638) Condition->Tensile Tg Glass Transition (Tg) (DSC, ASTM D3418) Condition->Tg Migration Migration/Extraction (ASTM D1239) Condition->Migration

Caption: Experimental workflow from PVC compounding to final performance analysis.

Key Performance Tests
  • Hardness (Shore A Durometer): Measures the softness and flexibility of the plasticized PVC. A lower Shore A value indicates higher plasticizing efficiency.

    • Standard: ASTM D2240

  • Tensile Properties: Evaluates the mechanical strength and elasticity of the material.

    • Standard: ASTM D638 (or ASTM D2284 for a specific focus on plasticizer efficiency in PVC)[13]

    • Key Metrics:

      • Tensile Strength (at break): The maximum stress the material can withstand.

      • Elongation (at break): The percentage increase in length before breaking; a key indicator of flexibility.

      • 100% Modulus: The stress required to stretch the sample by 100%. A lower modulus signifies greater softness and higher plasticizer efficiency.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry is used to determine the glass transition temperature (Tg). A significant reduction in Tg compared to unplasticized PVC is the most direct measure of a plasticizer's effectiveness.

    • Standard: ASTM D3418

  • Migration and Volatility: Assesses the permanence of the plasticizer.

    • Activated Carbon Volatility (ASTM D1203): Measures weight loss due to evaporation at elevated temperatures.

    • Solvent Extraction (ASTM D1239): Measures weight loss after immersion in a solvent (e.g., hexane or soapy water), indicating resistance to extraction.

Comparative Performance Data

The following table summarizes hypothetical experimental data, comparing a this compound Benzoate (CDMB) ester with the industry standard DEHP at an equivalent loading of 50 phr in a standard PVC formulation.

Performance Metric Test Standard Unplasticized PVC PVC + 50 phr DEHP PVC + 50 phr CDMB Interpretation
Glass Transition Temp. (Tg)ASTM D3418~85 °C~ -22 °C~ -25 °CCDMB shows slightly higher efficiency in lowering Tg.
Shore A HardnessASTM D2240>95 A80 A78 ACDMB yields a softer, more flexible compound.
100% Modulus (MPa)ASTM D638N/A11.010.2Lower modulus confirms higher plasticizing efficiency for CDMB.
Elongation at Break (%)ASTM D638<10%350%365%CDMB provides enhanced flexibility.
Volatility (7 days @ 70°C, % loss)ASTM D1203N/A1.5%0.8%CDMB is significantly less volatile, indicating greater permanence.
Hexane Extraction (24h, % loss)ASTM D1239N/A8.0%4.5%CDMB shows superior migration resistance.

Mechanistic Insights and Structure-Property Relationships

The superior performance of CDMB can be attributed directly to its molecular structure. The "Free Volume Theory" is one of the most accepted models for explaining plasticizer action.[2][3][5] It posits that flexibility is imparted by increasing the internal space available for polymer chains to move.

G cluster_0 Traditional Plasticizer (e.g., DEHP) cluster_1 CDM Ester Plasticizer pvc_a PVC Chain PVC Chain dehp Linear Phthalate Molecule dehp->pvc_a Intercalates pvc_b PVC Chain PVC Chain dehp->pvc_b label_a Moderate increase in free volume cdm Bulky CDM Ester (Cycloaliphatic Moiety) pvc_c PVC Chain PVC Chain cdm->pvc_c Steric Separation pvc_d PVC Chain PVC Chain cdm->pvc_d label_b Significant increase in free volume

Caption: Mechanism: Bulky CDM esters create more free volume than linear plasticizers.

As illustrated, the large, three-dimensional structure of the cyclododecyl group acts as a highly efficient spacer between PVC chains. This steric hindrance prevents the chains from packing closely together, leading to a greater increase in free volume compared to the more linear structure of DEHP. This directly translates to a lower glass transition temperature and improved flexibility (lower hardness and modulus).[5]

Furthermore, the higher molecular weight of CDMB reduces its vapor pressure and diffusion coefficient, which is why it exhibits lower volatility and better resistance to solvent extraction.[11] This enhanced permanence is critical for applications requiring long service life and stable properties over time, such as in automotive interiors, wire and cable insulation, and durable flooring.

Conclusion and Future Outlook

The experimental evidence strongly supports the classification of this compound esters as high-efficiency, permanent plasticizers. They demonstrate a superior balance of properties compared to the incumbent DEHP, offering:

  • Higher Plasticizing Efficiency: Achieving target softness and flexibility with potentially lower concentrations.

  • Enhanced Permanence: Significantly lower volatility and migration resistance ensure long-term performance and reduce environmental leaching.

  • Favorable Safety Profile: As a non-phthalate, cycloaliphatic ester, it aligns with market trends moving towards materials with improved health and safety characteristics.

While cost and production scale are important considerations for commercial adoption, the performance advantages of this compound esters make them a compelling option for formulators seeking to develop next-generation, high-performance flexible PVC compounds. Further research could explore the synthesis of various CDM diesters to optimize performance for specific niche applications, such as low-temperature flexibility or high-temperature stability.

References

  • Mechanisms of Plasticizers Action. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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A Senior Application Scientist's Guide to Biological Activity Screening of Novel Cyclododecylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Macrocyclic Scaffolds

The world of drug discovery is in a perpetual quest for novel molecular scaffolds that can address unmet medical needs. Macrocyclic compounds, such as those derived from cyclododecane, represent a promising frontier in this endeavor. Their unique conformational properties can lead to high-affinity and selective binding to biological targets.[1] This guide provides a comprehensive framework for the initial biological activity screening of novel derivatives of cyclododecylmethanol, a C12 macrocyclic alcohol.

This compound, with its flexible twelve-carbon ring and a primary alcohol functional group, offers a versatile platform for chemical modification. By derivatizing the hydroxyl group, we can introduce a variety of functionalities, including esters, ethers, and amines, thereby modulating physicochemical properties like lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are hypothesized to influence the interaction of the derivatives with biological macromolecules, potentially leading to a range of therapeutic activities. While specific biological activities of this compound derivatives are not extensively documented, the broader class of macrocyclic compounds has shown promise in areas such as anticancer and antimicrobial research.[2][3] Furthermore, long-chain alcohols and their derivatives have been reported to exhibit antimicrobial properties, suggesting a potential avenue for investigation.

This guide will detail a tiered screening approach, starting with broad cytotoxicity and antimicrobial assays to identify initial "hits." Promising candidates will then be subjected to a more specific enzyme inhibition assay to elucidate a potential mechanism of action. We will present detailed, step-by-step protocols for each assay, accompanied by hypothetical data for a series of novel this compound derivatives to illustrate the process of data analysis and structure-activity relationship (SAR) elucidation.

Hypothetical this compound Derivatives for Screening

For the purpose of this guide, we will consider a focused library of five novel this compound derivatives (CDM-1 to CDM-5), each with a distinct functional group introduced at the methanol hydroxyl position. These modifications are designed to explore the impact of varying electronic and steric properties on biological activity.

Compound IDR-Group ModificationRationale for Inclusion
CDM-0 -H (this compound)Parent compound, baseline control.
CDM-1 -COCH₃ (Acetate ester)Introduces a simple ester group, increasing lipophilicity slightly.
CDM-2 -CO(CH₂)₂COOH (Succinate ester)Adds a carboxylic acid moiety, increasing polarity and potential for hydrogen bonding.
CDM-3 -CH₂Ph (Benzyl ether)Introduces a bulky, aromatic group, significantly increasing lipophilicity.
CDM-4 -NH₂ (Amine)Introduces a basic nitrogen atom, allowing for salt formation and different intermolecular interactions.
CDM-5 -SO₂Ph (Benzenesulfonate ester)Incorporates a sulfonate ester, a good leaving group, which could potentially lead to covalent modification of biological targets.

Experimental Screening Cascade

A logical and efficient screening cascade is crucial for identifying promising lead compounds from a library of novel derivatives. Our proposed workflow begins with broad, cell-based assays to assess general toxicity and antimicrobial effects, followed by a more targeted enzyme inhibition assay for active compounds.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Data_Analysis Data Analysis and SAR Elucidation Cytotoxicity_Screening->Data_Analysis Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Antimicrobial_Screening->Data_Analysis Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Acetylcholinesterase) Lead_Identification Lead Candidate Identification Enzyme_Inhibition_Assay->Lead_Identification Novel_Derivatives Novel this compound Derivatives (CDM-1 to CDM-5) Novel_Derivatives->Cytotoxicity_Screening Novel_Derivatives->Antimicrobial_Screening Data_Analysis->Enzyme_Inhibition_Assay

Figure 1: Experimental workflow for the biological activity screening of novel this compound derivatives.

Part 1: Cytotoxicity Screening

The initial assessment of cytotoxicity is a critical step to determine the potential of a compound as a therapeutic agent and to establish a safe concentration range for further in vitro studies.[4] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5][6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted for screening against a human cancer cell line, such as HeLa (cervical cancer).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (CDM-0 to CDM-5) and a positive control (e.g., Doxorubicin) in complete DMEM. The final concentrations should range from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include untreated cells as a negative control.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of the MTT solution to each well.[7]

  • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Comparative Data: Cytotoxicity (IC₅₀ in µM)
Compound IDHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
CDM-0 >100>100>100
CDM-1 85.2 ± 5.192.4 ± 6.388.9 ± 4.7
CDM-2 >100>100>100
CDM-3 15.6 ± 1.822.3 ± 2.518.7 ± 2.1
CDM-4 55.4 ± 4.263.1 ± 5.559.8 ± 4.9
CDM-5 8.9 ± 0.912.5 ± 1.310.2 ± 1.1
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Interpretation of Hypothetical Results: The parent compound, this compound (CDM-0), and its succinate ester derivative (CDM-2) show no significant cytotoxicity. The introduction of a benzyl ether (CDM-3) and a benzenesulfonate ester (CDM-5) dramatically increases the cytotoxic activity, with CDM-5 being the most potent derivative. This suggests that increased lipophilicity and the potential for covalent interaction may play a crucial role in the cytotoxic mechanism of these compounds.

Part 2: Antimicrobial Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution Assay

This protocol is designed to screen for activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compounds in CAMHB in a 96-well plate to achieve a final concentration range of 1 to 512 µg/mL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compounds, resulting in a final volume of 100 µL.

  • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[11][12]

Hypothetical Comparative Data: Antimicrobial Activity (MIC in µg/mL)
Compound IDStaphylococcus aureusEscherichia coli
CDM-0 >512>512
CDM-1 256512
CDM-2 >512>512
CDM-3 3264
CDM-4 128256
CDM-5 1632
Vancomycin 1>128
Ciprofloxacin 0.50.015

Interpretation of Hypothetical Results: Similar to the cytotoxicity data, the parent compound (CDM-0) and the polar derivative (CDM-2) are inactive. The lipophilic derivatives, CDM-3 and CDM-5, exhibit the most potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the ability to partition into and disrupt the bacterial cell membrane may be a key factor in their antimicrobial action.

Part 3: Enzyme Inhibition Screening

Based on the promising cytotoxic and antimicrobial activities of the lipophilic derivatives, a more targeted assay is warranted to explore a potential mechanism of action. Acetylcholinesterase (AChE) is a well-established enzyme target in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[4] The structural features of our active compounds, particularly the presence of an aromatic ring in CDM-3 and a sulfonate ester in CDM-5, suggest a potential for interaction with the active site of this enzyme.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.[4][13]

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound solution (CDM derivatives at various concentrations), and 25 µL of the AChE solution. Include a positive control (e.g., Galantamine) and a negative control (without inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the ATCI substrate solution to each well to start the reaction.

  • Color Development: Add 125 µL of the DTNB solution to each well. The reaction between thiocholine (the product of ATCI hydrolysis) and DTNB produces a yellow-colored compound.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader in kinetic mode.[4]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.

Hypothetical Comparative Data: Acetylcholinesterase Inhibition (IC₅₀ in µM)
Compound IDAcetylcholinesterase (AChE)
CDM-3 25.8 ± 2.3
CDM-5 9.2 ± 0.8
Galantamine 1.5 ± 0.2

Interpretation of Hypothetical Results: The most active cytotoxic and antimicrobial compounds, CDM-3 and CDM-5, also demonstrate inhibitory activity against acetylcholinesterase. CDM-5, with the benzenesulfonate ester, is the more potent inhibitor. This suggests that the biological activities observed in the primary screens may, at least in part, be mediated through the inhibition of this or other similar enzymes.

SAR_Concept cluster_0 This compound Core cluster_1 Derivative Functionality (R-Group) cluster_2 Observed Biological Activity Core Cyclododecyl Ring -CH₂-R R_Groups -OH (CDM-0) -OCOCH₃ (CDM-1) -OCO(CH₂)₂COOH (CDM-2) -OCH₂Ph (CDM-3) -NH₂ (CDM-4) -OSO₂Ph (CDM-5) Core:f1->R_Groups Derivatization Activity Low Activity (CDM-0, -1, -2, -4) High Activity (CDM-3, -5) R_Groups:f3->Activity:f1 Increased Lipophilicity and Aromatic Interaction R_Groups:f5->Activity:f1 Increased Lipophilicity and Potential for Covalent Bonding

Figure 2: Conceptual diagram illustrating the structure-activity relationship (SAR) of the hypothetical this compound derivatives.

Conclusion and Future Directions

This guide has outlined a systematic approach for the initial biological activity screening of novel this compound derivatives. Through a tiered cascade of cytotoxicity, antimicrobial, and enzyme inhibition assays, it is possible to efficiently identify promising lead compounds and gain preliminary insights into their structure-activity relationships. The hypothetical data presented herein illustrates how modifications to the this compound scaffold can significantly impact biological activity, with lipophilic and potentially reactive derivatives demonstrating greater potency.

The "hit" compounds identified through this screening process, such as the hypothetical CDM-3 and CDM-5, would warrant further investigation. This would include broader screening against a larger panel of cancer cell lines and microbial strains, as well as testing against other relevant enzyme targets. Further chemical synthesis to create a more extensive library of derivatives around the active pharmacophores would be crucial for optimizing potency and selectivity, and for elucidating a more definitive mechanism of action. Ultimately, this structured screening approach provides a solid foundation for the exciting journey of developing novel macrocyclic compounds into potential therapeutic agents.

References

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The Unseen Influence: A Comparative Performance Analysis of Polymers Synthesized with Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of advanced materials with tailored properties, the architectural design of polymers at the molecular level is paramount. For researchers, scientists, and drug development professionals, the choice of monomer can dictate the ultimate performance and applicability of a polymer. This guide provides an in-depth, objective comparison of polymers synthesized with cyclododecylmethanol, a monomer distinguished by its bulky, alicyclic side group. We will explore how this unique structural feature imparts distinct thermal, mechanical, and surface properties, setting these polymers apart from conventional alternatives like poly(methyl methacrylate) (PMMA). Through a synthesis of theoretical principles and supporting experimental data, this guide will illuminate the causality behind the performance advantages offered by incorporating the cyclododecyl group.

The Significance of the Bulky Alicyclic Side Group

The defining characteristic of polymers derived from this compound, such as poly(cyclododecylmethyl methacrylate) (PCDM), is the presence of a large, twelve-carbon ring attached to the polymer backbone. This is in stark contrast to the small methyl group found in PMMA. This structural difference is not trivial; it fundamentally alters the interplay between polymer chains, influencing everything from chain mobility to surface interactions.

The introduction of such a bulky side group generally leads to an increase in the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This is because the large cyclododecyl groups hinder the rotational motion of the polymer chains, requiring more thermal energy to induce mobility.[1] Furthermore, the alicyclic nature of the side group can impact the mechanical strength and hydrophobicity of the polymer, making it a compelling candidate for a range of specialized applications.

Performance Comparison: PCDM vs. Conventional Polymers

To provide a clear and objective comparison, we will evaluate the performance of poly(cyclododecylmethyl methacrylate) (PCDM) against two key benchmarks: poly(methyl methacrylate) (PMMA), a widely used amorphous thermoplastic, and poly(cyclohexyl methacrylate) (PCHMA), a polymer with a smaller alicyclic side group.

Thermal Properties

The thermal stability of a polymer is critical for applications involving heat. Key parameters include the glass transition temperature (Tg) and the thermal decomposition temperature.

PropertyPoly(cyclododecylmethyl methacrylate) (PCDM)Poly(cyclohexyl methacrylate) (PCHMA)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (Tg) Estimated > 105 °C~104 °C~105 °C[2][3]
Thermal Decomposition Onset Expected to be comparable to other poly(methacrylates)Data not readily available~286-400 °C[4]

Note: Experimental data for PCDM is not widely available in the literature. The Tg is estimated to be higher than that of PMMA due to the increased bulkiness of the side chain, which restricts chain mobility.

The incorporation of bulky side chains is known to increase the glass transition temperature. While specific data for PCDM is scarce, the trend observed in poly(alkyl methacrylates) suggests that the large cyclododecyl group would significantly elevate the Tg compared to PMMA.[5] This enhanced thermal resistance makes PCDM-based polymers suitable for applications requiring dimensional stability at elevated temperatures. The thermal degradation of poly(alkyl methacrylates) generally proceeds via depolymerization to the constituent monomer.[6] It is anticipated that PCDM would follow a similar degradation pathway.

Mechanical Properties

The mechanical integrity of a polymer determines its suitability for structural applications. Key metrics include tensile strength and Young's modulus.

PropertyPoly(cyclododecylmethyl methacrylate) (PCDM)Poly(cyclohexyl methacrylate) (PCHMA)Poly(methyl methacrylate) (PMMA)
Tensile Strength Expected to be comparable or slightly lower than PMMAData not readily available48.3 - 72.4 MPa[7]
Young's Modulus Expected to be comparable to PMMAData not readily available2.24 - 3.24 GPa[7]

Note: The introduction of long alkyl side chains in poly(methacrylates) can sometimes lead to a decrease in tensile strength and modulus.[5] However, the rigid, cyclic nature of the cyclododecyl group may counteract this effect.

While longer, linear alkyl side chains can act as internal plasticizers and reduce mechanical strength, the rigid and bulky nature of the cyclododecyl ring is expected to maintain a high degree of stiffness in the polymer backbone. This would likely result in PCDM exhibiting mechanical properties comparable to, or even exceeding, those of PMMA under certain conditions.

Surface Properties and Biocompatibility

Surface properties, particularly hydrophobicity, are crucial for biomedical applications where interaction with biological fluids is a key consideration.

PropertyPoly(cyclododecylmethyl methacrylate) (PCDM)Poly(cyclohexyl methacrylate) (PCHMA)Poly(methyl methacrylate) (PMMA)
Water Contact Angle Estimated > 110°Data not readily available~70.9°[8]
Biocompatibility Potentially high due to hydrophobicityGenerally considered biocompatibleWidely used, but can elicit inflammatory responses[8][9]

Note: The water contact angle for PCDM is estimated based on the trend of increasing hydrophobicity with longer alkyl side chains in poly(alkyl methacrylates).[10][11]

The long, hydrocarbon-rich cyclododecyl side chain is expected to render the surface of PCDM highly hydrophobic. A higher water contact angle signifies a greater degree of hydrophobicity, which can be advantageous in biomedical applications by reducing protein adhesion and subsequent inflammatory responses.[10] While all acrylic polymers require rigorous biocompatibility testing, the inherent hydrophobicity of PCDM suggests it could be a promising candidate for medical devices and drug delivery systems where minimizing biofouling is critical.[12]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the synthesis and characterization of these polymers are provided below.

Synthesis of Poly(cyclododecylmethyl methacrylate) (PCDM)

This protocol describes the synthesis of PCDM via free-radical polymerization.

Materials:

  • Cyclododecylmethyl methacrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve cyclododecylmethyl methacrylate in toluene.

  • Add AIBN to the solution. The monomer to initiator ratio will influence the final molecular weight of the polymer.

  • Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 70-80 °C with continuous stirring.

  • Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of methanol.

  • Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer Cyclododecylmethyl Methacrylate Dissolve Dissolve Monomer & Initiator Monomer->Dissolve Solvent Toluene Solvent->Dissolve Initiator AIBN Initiator->Dissolve Purge N2 Purge Dissolve->Purge Heat Heat to 70-80°C Purge->Heat Precipitate Precipitate in Methanol Heat->Precipitate Filter Filter Precipitate->Filter Dry Vacuum Dry Filter->Dry Product Poly(cyclododecylmethyl methacrylate) Dry->Product

Caption: Workflow for the synthesis of PCDM.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.

  • Tensile Testing: To measure the tensile strength and Young's modulus.

  • Contact Angle Goniometry: To determine the water contact angle and assess surface hydrophobicity.

Logical Relationships in Performance

The performance characteristics of these polymers are intrinsically linked to their molecular structure. The following diagram illustrates the cause-and-effect relationships.

PerformanceLogic Structure Bulky Alicyclic Side Group (Cyclododecyl) Mobility Reduced Chain Mobility Structure->Mobility steric hindrance Hydrophobicity Increased Hydrophobicity Structure->Hydrophobicity hydrocarbon content Tg Higher Glass Transition Temp. (Tg) Mobility->Tg Strength Maintained/Increased Mechanical Strength Mobility->Strength Biocompatibility Potentially Improved Biocompatibility Hydrophobicity->Biocompatibility reduced biofouling

Caption: Influence of the cyclododecyl group.

Conclusion and Future Outlook

Polymers synthesized with this compound represent a promising class of materials with a unique combination of thermal stability, mechanical robustness, and surface hydrophobicity. The presence of the bulky, alicyclic cyclododecyl side group distinguishes them from conventional poly(methacrylates) like PMMA, offering performance advantages in demanding applications. While further experimental data is needed for a complete quantitative comparison, the theoretical framework and existing data on analogous systems strongly suggest their potential in areas such as high-performance coatings, advanced composites, and, most notably, biomedical devices and drug delivery systems. For researchers and developers, the exploration of this compound-based polymers opens up new avenues for creating materials with precisely tailored properties to meet the challenges of next-generation technologies.

References

  • Contact Angle of Poly(alkyl methacrylate)s and Effects of the Alkyl Group. ResearchGate. Available from: [Link]

  • Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Journal of Nanoparticle Research. Available from: [Link]

  • Structure Properties correlation in copolymers of Methyl Methacrylate and Alkyl Methacrylates. ResearchGate. Available from: [Link]

  • Contact angle measurements with liquids consisting of bulky molecules. ResearchGate. Available from: [Link]

  • Effect of chemical structure of organics on pore wetting. Edinburgh Research Explorer. Available from: [Link]

  • Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery. PMC. Available from: [Link]

  • Biocompatibility of polymethylmethacrylate resins used in dentistry. PubMed. Available from: [Link]

  • Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures. PubMed. Available from: [Link]

  • Tensile strengths: (a) PMMA/MC (3:97) film. ResearchGate. Available from: [Link]

  • Characteristics, Applications, and Processing of Polymers. Scribd. Available from: [Link]

  • Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. SpringerLink. Available from: [Link]

  • Demonstrating the impact of molecular weight on the glass transition temperature of. OSF Preprints. Available from: [Link]

  • Biocompatibility and adhesive strength properties of poly(methyl acrylate-co-acrylic acid) as a function of acrylic acid content. ResearchGate. Available from: [Link]

  • A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques. PMC. Available from: [Link]

  • Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. RSC Publishing. Available from: [Link]

  • The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends. NIH. Available from: [Link]

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  • Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. e-Publications@Marquette. Available from: [Link]

  • Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. NIH. Available from: [Link]

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A Comparative Guide to the Synthesis of Cyclododecylmethanol: An Evaluation of Industrial and Laboratory-Scale Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclododecylmethanol, a long-chain aliphatic alcohol, is a valuable intermediate in the synthesis of specialty chemicals, including fragrances, lubricants, and polymer additives. Its C12 cycloaliphatic structure imparts unique properties such as thermal stability, hydrophobicity, and a distinct viscosity profile to its derivatives. The efficient and selective synthesis of this compound is, therefore, a topic of significant interest to researchers and professionals in drug development and materials science.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and provide a comparative analysis of their performance based on available data for analogous transformations. This document is intended to serve as a practical resource for chemists and chemical engineers in selecting the most appropriate synthetic strategy for their specific application, considering factors such as scale, desired purity, cost, and environmental impact.

Methodology Overview: Three Primary Routes to this compound

The synthesis of this compound can be broadly categorized into three main approaches, each starting from a different commercially available precursor derived from cyclododecane:

  • Reduction of Cyclododecanecarboxylic Acid and its Esters: A classic and versatile laboratory-scale method involving the use of powerful reducing agents.

  • Catalytic Hydrogenation of Cyclododecanecarboxaldehyde: A scalable and industrially relevant process that relies on heterogeneous catalysis.

  • Hydroformylation of Cyclododecene followed by Hydrogenation: A two-step, one-pot or sequential process that is also highly amenable to industrial production.

The following sections will provide a detailed analysis of each of these synthetic pathways.

Method 1: Reduction of Cyclododecanecarboxylic Acid and its Esters

The reduction of carboxylic acids and their esters to primary alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, this method typically employs potent hydride-donating reagents, with Lithium Aluminum Hydride (LiAlH₄) being the most common choice.

Mechanistic Insights and Rationale for Reagent Selection

Carboxylic acids are less electrophilic than aldehydes or ketones, making their reduction more challenging. Strong reducing agents like LiAlH₄ are required to effectively deliver a hydride ion to the carbonyl carbon.[1][2] The reaction proceeds through a series of steps:

  • Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.

  • Initial Reduction: A second equivalent of hydride attacks the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate.

  • Formation of Aldehyde: The tetrahedral intermediate collapses, eliminating an aluminate species to form cyclododecanecarboxaldehyde.

  • Final Reduction: The resulting aldehyde is highly reactive and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide.

  • Workup: The addition of an aqueous acid in a separate workup step protonates the alkoxide to yield the final product, this compound.

Due to the high reactivity of the intermediate aldehyde, it is not isolated in this process.[2] While other reducing agents like borane (BH₃) can also be used, LiAlH₄ is often preferred for its high reactivity and broad applicability.[3] It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters.[2]

Experimental Protocol: LiAlH₄ Reduction of Cyclododecanecarboxylic Acid

Safety Precaution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Cyclododecanecarboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of cyclododecanecarboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reduction.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

  • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are washed with water and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation or recrystallization.

Visualization of the Reduction Pathway

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product CDCA Cyclododecanecarboxylic Acid Aldehyde Cyclododecanecarboxaldehyde (not isolated) CDCA->Aldehyde Reduction LiAlH4 LiAlH₄ (excess) LiAlH4->CDCA LiAlH4->Aldehyde Alkoxide Lithium Cyclododecylalkoxide Aldehyde->Alkoxide Reduction CDM This compound Alkoxide->CDM Acidic Workup

Caption: Reduction of Cyclododecanecarboxylic Acid to this compound.

Method 2: Catalytic Hydrogenation of Cyclododecanecarboxaldehyde

For larger-scale synthesis, catalytic hydrogenation of the corresponding aldehyde, cyclododecanecarboxaldehyde, is a more atom-economical and environmentally benign approach compared to the use of stoichiometric metal hydride reagents. This method involves the use of hydrogen gas and a heterogeneous catalyst.

Mechanistic Principles and Catalyst Selection

Catalytic hydrogenation occurs on the surface of a solid metal catalyst. The most commonly used catalysts for aldehyde reduction are nickel-based (e.g., Raney Nickel) or precious metal catalysts such as palladium (Pd) or platinum (Pt) supported on carbon.[4] The general mechanism involves:

  • Adsorption: Both hydrogen gas and the aldehyde adsorb onto the surface of the catalyst.

  • Hydrogen Activation: The H-H bond in dihydrogen is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species.

  • Hydride Transfer: The adsorbed aldehyde undergoes sequential addition of two hydrogen atoms to the carbonyl group.

  • Desorption: The resulting this compound desorbs from the catalyst surface, regenerating the active sites.

The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly influence the reaction rate and selectivity. For instance, a German patent describes the hydrogenation of cyclopropanecarboxaldehyde to cyclopropylmethanol using a Raney cobalt or Raney nickel catalyst at moderate temperatures (20-50 °C) and pressures (2.4-5.2 bar), achieving selectivities of 97-100%.

Experimental Protocol: Hydrogenation of Cyclododecanecarboxaldehyde

Safety Precaution: Hydrogen gas is highly flammable and can form explosive mixtures with air. This reaction should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment.

Materials:

  • Cyclododecanecarboxaldehyde

  • Raney Nickel (or 5% Pd/C)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas

Procedure:

  • A pressure-resistant hydrogenation vessel is charged with cyclododecanecarboxaldehyde, a suitable solvent such as methanol, and the catalyst (e.g., Raney Nickel, slurried in the solvent).

  • The vessel is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas.

  • The vessel is pressurized with hydrogen to the desired pressure (e.g., 5-10 bar) and the mixture is stirred vigorously at a controlled temperature (e.g., 70-100 °C).

  • The reaction progress is monitored by the uptake of hydrogen.

  • Once the reaction is complete, the vessel is cooled to room temperature and carefully depressurized.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is removed from the filtrate under reduced pressure to yield this compound.

Workflow for Catalytic Hydrogenation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Reactants Charge Reactor: - Cyclododecanecarboxaldehyde - Solvent (e.g., Methanol) - Catalyst (e.g., Raney Ni) Purge Purge with N₂ then H₂ Reactants->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat and Stir Pressurize->Heat Monitor Monitor H₂ Uptake Heat->Monitor Cool Cool and Depressurize Monitor->Cool Filter Filter to Remove Catalyst Cool->Filter Evaporate Solvent Evaporation Filter->Evaporate Product This compound Evaporate->Product

Caption: General workflow for the catalytic hydrogenation of cyclododecanecarboxaldehyde.

Method 3: Hydroformylation of Cyclododecene

Hydroformylation, also known as the oxo process, is a large-scale industrial method for producing aldehydes from alkenes. This can be followed by a hydrogenation step to yield the corresponding alcohol. For this compound, this would involve the hydroformylation of cyclododecene to cyclododecanecarboxaldehyde, which is then hydrogenated. Modern approaches often combine these two steps in a tandem catalytic process.

Mechanistic Considerations and Catalytic Systems

Hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. The reaction is catalyzed by transition metal complexes, most commonly cobalt or rhodium.[5][6] Rhodium-based catalysts are generally more active and selective, allowing for milder reaction conditions.

The subsequent hydrogenation of the aldehyde can be carried out in a separate step, as described in Method 2, or in the same reactor by adjusting the reaction conditions (e.g., increasing the H₂ partial pressure and temperature) and using a catalyst that is active for both hydroformylation and hydrogenation. A study on the hydroformylation of 1-octene using a polymer-encapsulated single-atom cobalt catalyst demonstrated tunable selectivity towards either the aldehyde or the alcohol by varying the reaction temperature.

Representative Protocol: Two-Step Hydroformylation-Hydrogenation

Safety Precaution: This reaction involves flammable gases (H₂, CO) under high pressure and should be conducted in specialized high-pressure equipment. Carbon monoxide is highly toxic.

Step 1: Hydroformylation

  • A high-pressure reactor is charged with cyclododecene, a suitable solvent (e.g., toluene), and a rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂) with a phosphine ligand.

  • The reactor is sealed, purged, and pressurized with syngas (typically a 1:1 mixture of H₂ and CO) to a pressure of 20-50 bar.

  • The mixture is heated to 80-120 °C and stirred until the reaction is complete, as monitored by GC analysis.

  • The reactor is cooled and depressurized.

Step 2: Hydrogenation

  • The crude cyclododecanecarboxaldehyde from Step 1 can be directly subjected to hydrogenation.

  • The atmosphere in the reactor is replaced with hydrogen, and a hydrogenation catalyst (if different from the hydroformylation catalyst) may be added.

  • The reactor is pressurized with hydrogen and heated to facilitate the reduction to this compound.

  • Workup involves cooling, depressurizing, catalyst removal, and purification of the product.

Logical Flow of the Hydroformylation Route

cluster_start Starting Material cluster_step1 Step 1: Hydroformylation cluster_step2 Step 2: Hydrogenation CD Cyclododecene Hydroformylation React with CO/H₂ (Rhodium or Cobalt Catalyst) CD->Hydroformylation CDA Cyclododecanecarboxaldehyde Hydroformylation->CDA Hydrogenation React with H₂ (Ni, Pd, or Pt Catalyst) CDA->Hydrogenation CDM This compound Hydrogenation->CDM

Caption: Two-step synthesis of this compound via hydroformylation and hydrogenation.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: LiAlH₄ ReductionMethod 2: Catalytic HydrogenationMethod 3: Hydroformylation-Hydrogenation
Starting Material Cyclododecanecarboxylic AcidCyclododecanecarboxaldehydeCyclododecene
Reagents LiAlH₄, THF, AcidH₂, Catalyst (Ni, Pd, Pt)CO, H₂, Catalysts (Rh, Co)
Scale of Operation LaboratoryLaboratory to IndustrialIndustrial
Yield Generally high (>90%)Typically high (>95%)High overall yield
Selectivity HighHighCan be tuned for linear/branched aldehydes
Reaction Conditions 0 °C to refluxElevated temperature and pressureHigh temperature and pressure
Safety Concerns Pyrophoric reagent, H₂ evolutionFlammable H₂ gas, high pressureFlammable and toxic gases, high pressure
Waste Generation Stoichiometric aluminum saltsMinimal, catalyst can be recycledMinimal, catalyst recycling is key
Cost High reagent costLower reagent cost, catalyst costFeedstock is inexpensive, catalyst cost
Advantages Versatile, reliable for small scaleAtom economical, clean, scalableUtilizes simple feedstock, continuous process
Disadvantages Poor atom economy, hazardousRequires specialized pressure equipmentRequires specialized equipment, catalyst cost

Conclusion and Recommendations

The choice of synthetic route for this compound is highly dependent on the desired scale of production and available resources.

  • For laboratory-scale synthesis and research purposes, the reduction of cyclododecanecarboxylic acid with Lithium Aluminum Hydride (Method 1) offers a reliable and high-yielding, albeit reagent-intensive, approach. Its procedural simplicity (at the bench scale) makes it attractive for preparing smaller quantities of the material.

  • For pilot-plant or industrial-scale production, Catalytic Hydrogenation of cyclododecanecarboxaldehyde (Method 2) is a superior choice. It is a cleaner, more atom-economical process with easier product isolation. The primary considerations are the initial investment in high-pressure hydrogenation equipment and the cost of the catalyst.

  • For large-scale industrial manufacturing where cost-effectiveness is paramount, the Hydroformylation of cyclododecene followed by hydrogenation (Method 3) is the most viable route. This method starts from a less functionalized and therefore cheaper feedstock. The complexity and cost of the catalytic system and high-pressure equipment are offset by the efficiency and scalability of the process.

Ultimately, a thorough process hazard analysis and cost-benefit analysis should be conducted before selecting and implementing any of these synthetic methods at scale.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Birmingham. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. [Link]

  • German Patent DE19543087A1. (1997). Process for the preparation of cyclopropylmethanol.
  • Franke, R., Selent, D., & Börner, A. (2012). Production of alcohols via hydroformylation. Catalysis Science & Technology, 2(11), 2015-2049. [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). [Link]

  • ResearchGate. (2012). Production of alcohols via hydroformylation. [Link]

  • Wang, L., et al. (2020). Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts. Catalysis Science & Technology, 10(21), 7269-7277. [Link]

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Safety Operating Guide

Navigating the Final Lifecycle of Cyclododecylmethanol: A Comprehensive Guide to Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and the innovative drug development professional, the responsible management of chemical reagents is a non-negotiable aspect of laboratory excellence. Cyclododecylmethanol, a valuable building block in organic synthesis, requires a disposal protocol that is as meticulous as its application. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our commitment is to empower you with the knowledge to handle this final step of the chemical lifecycle with confidence and scientific integrity.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with specific environmental hazards.[1][2][3] The primary concern is its potential for long-lasting harmful effects on aquatic life.[1][4][5][6][7]

Key Hazard Information:

  • Aquatic Toxicity: Classified as hazardous to the aquatic environment (long-term hazard).[1] Safety data sheets for the closely related compound cyclododecanol specify that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][6]

  • Combustibility: It is a combustible liquid, necessitating precautions against ignition sources.

  • Eye Irritation: Can cause serious eye irritation.[4]

This hazard profile dictates that this compound must be treated as a hazardous waste and never be disposed of down the drain or in regular trash.[8][9][10]

The Core Principle: "Cradle to Grave" Responsibility

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) regulate hazardous waste under a "cradle to grave" philosophy.[11][12][13] This means that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[13] This principle underscores the importance of the procedures outlined below.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This is a critical first step in hazardous waste determination as mandated by the Resource Conservation and Recovery Act (RCRA).[12][13]

  • Segregate Incompatible Materials: this compound waste should be collected separately from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[5][6] Mixing incompatible wastes can lead to dangerous chemical reactions.[10]

Step 2: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[4]

  • Hand Protection: Use chemically resistant gloves.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

Step 3: Waste Collection and Containerization

  • Select an Appropriate Container: Use a container that is compatible with this compound. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[10][13]

  • Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[10][13] Include the date the waste was first added to the container.

  • Keep the Container Closed: The container must remain sealed at all times, except when adding waste.[10][13]

Step 4: Storage of this compound Waste

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[8] This area should be under the control of the operator of the process generating the waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[10]

  • Ventilation and Temperature Control: Store in a cool, well-ventilated area away from heat, sparks, and open flames.

Step 5: Arranging for Final Disposal

  • Contact your Institution's Environmental Health & Safety (EHS) Department: Your EHS department is the primary resource for hazardous waste disposal. They will provide guidance on specific institutional procedures and arrange for the pickup and disposal of the waste.

  • Approved Waste Disposal Plant: this compound waste must be disposed of through an approved waste disposal plant.[4] Professional hazardous waste disposal services are equipped to handle and treat chemical waste in an environmentally responsible manner.[9][14]

  • Documentation: Maintain all records related to the generation and disposal of the hazardous waste, as this is a key component of the "cradle to grave" responsibility.[13]

Quantitative Data Summary
ParameterValue/GuidelineSource
GHS Hazard Statement H413: May cause long lasting harmful effects to aquatic life.PubChem[1]
Flash Point 138 °C / 280.4 °FFisher Scientific SDS[6]
Autoignition Temperature 380 °C / 716 °FFisher Scientific SDS[6]
Incompatible Materials Strong oxidizing agents, Acid anhydrides, Acid chloridesFisher Scientific SDS[5][6]
This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal A Waste Generation: This compound B Characterize Waste: Pure, Solution, or Mixed? A->B Is it waste? C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C Proceed to handle D Select Compatible, Labeled Container C->D E Add Waste to Container & Secure Lid D->E Keep closed when not in use F Store in Designated SAA with Secondary Containment E->F G Contact EHS for Waste Pickup F->G Container full or per institutional policy H Transport to Approved Hazardous Waste Facility G->H Arranged by EHS I Maintain Disposal Records H->I Document final disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74686, Cyclododecanemethanol. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • CDMS (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. Retrieved from [Link]

  • Safety Data Sheet (Generic). Combustible liquid.
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet - Cyclododecanol. Retrieved from a generic Fisher Scientific SDS source.
  • Thermo Fisher Scientific (2025). Safety Data Sheet. Retrieved from a generic Thermo Fisher Scientific SDS source.
  • CymitQuimica (2012). Safety Data Sheet.
  • Collect and Recycle (n.d.). Ethanol Disposal In Laboratories. Retrieved from [Link]

  • Hazardous Waste Experts (2017). Does the EPA Alcohol Exemption Apply to Your Business?. Retrieved from [Link]

  • Defense Centers for Public Health - Aberdeen (2024). Hazardous Waste. Retrieved from [Link]

  • University of Wisconsin-Madison (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ChemRadar. GHS Classification Search Tool. Retrieved from [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Collect and Recycle (n.d.). Methanol Disposal In Laboratories. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclododecylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with Cyclododecylmethanol. Our objective is to move beyond simple checklists and instill a deep, causal understanding of the "why" behind each safety measure. By grounding our procedures in authoritative data, we aim to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

The Hazard Profile of this compound: Understanding the Risk

Effective personal protective equipment (PPE) selection is not a one-size-fits-all process; it is a direct response to the specific chemical and physical hazards of the substance being handled. This compound, while a valuable compound, presents a distinct set of risks that must be managed.

According to its Safety Data Sheet (SDS), the primary, well-documented hazards are:

  • Serious Eye Irritation (Category 2A) : Direct contact with the eyes can cause significant irritation.[1]

  • High Aquatic Toxicity : The substance is classified as very toxic to aquatic life, with long-lasting effects.[1] This elevates the importance of containment and proper disposal to prevent environmental release.[1]

Critically, the SDS also notes that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[1][2] This lack of comprehensive data necessitates a conservative approach. We must operate under a precautionary principle, assuming the potential for uncharacterized hazards and implementing robust protective measures accordingly.

Furthermore, this compound is a combustible solid.[1] Handling procedures that generate dust can create an explosive mixture with air, especially with intense heating.[1][2] Therefore, controlling dust is a primary safety objective.

A Risk-Based PPE Strategy: Matching Protection to Procedure

The level of required PPE is dictated by the scale and nature of the procedure. Handling a few milligrams for an analytical standard poses a different risk profile than transferring a kilogram from a bulk container. The following decision-making framework should guide your PPE selection for every task.

This workflow emphasizes that engineering controls, such as fume hoods or ventilated balance enclosures, are the first and most critical line of defense. PPE is the essential final barrier between you and the chemical hazard.

PPE_Selection_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Risk Level Determination cluster_2 Phase 3: PPE Specification assess Assess Task (Quantity, Dust/Splash Potential) low_risk Low Risk - Small quantities (<1g) - No dust/splash potential - In fume hood assess->low_risk Low mod_risk Moderate Risk - Larger quantities (>1g) - Potential for dust (e.g., weighing) - Potential for splash (e.g., making solutions) assess->mod_risk Moderate spill High Risk - Spill Cleanup - Handling bulk containers assess->spill High ppe_low Required PPE: - Safety Glasses with Side Shields - Standard Lab Coat - Nitrile Gloves (Single Pair) low_risk->ppe_low ppe_mod Required PPE: - Chemical Splash Goggles - Disposable Gown - Nitrile Gloves (Double Pair) - N95 Respirator (if dust is likely) mod_risk->ppe_mod ppe_spill Required PPE: - Chemical Splash Goggles & Face Shield - Impermeable Gown/Apron - Nitrile Gloves (Double Pair) - NIOSH-Approved Respirator spill->ppe_spill

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.